Ovalbumin peptide
Beschreibung
Eigenschaften
Molekularformel |
C74H120N26O25 |
|---|---|
Molekulargewicht |
1773.9 g/mol |
IUPAC-Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C74H120N26O25/c1-12-33(5)55(77)70(121)98-49(29-101)69(120)94-42(16-19-50(75)102)63(114)88-39(11)62(113)99-56(32(3)4)71(122)96-47(24-41-27-81-31-85-41)67(118)89-36(8)59(110)86-37(9)61(112)95-46(23-40-26-80-30-84-40)66(117)90-38(10)60(111)92-44(18-21-54(107)108)65(116)100-57(34(6)13-2)72(123)97-48(25-51(76)103)68(119)93-43(17-20-53(105)106)64(115)87-35(7)58(109)83-28-52(104)91-45(73(124)125)15-14-22-82-74(78)79/h26-27,30-39,42-49,55-57,101H,12-25,28-29,77H2,1-11H3,(H2,75,102)(H2,76,103)(H,80,84)(H,81,85)(H,83,109)(H,86,110)(H,87,115)(H,88,114)(H,89,118)(H,90,117)(H,91,104)(H,92,111)(H,93,119)(H,94,120)(H,95,112)(H,96,122)(H,97,123)(H,98,121)(H,99,113)(H,100,116)(H,105,106)(H,107,108)(H,124,125)(H4,78,79,82)/t33-,34-,35-,36-,37-,38-,39-,42-,43-,44-,45-,46-,47-,48-,49-,55-,56-,57-/m0/s1 |
InChI-Schlüssel |
GSSMIHQEWAQUPM-AOLPDKKJSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)O)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC2=CN=CN2)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)O)N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Ovalbumin Peptide SIINFEKL for Immunological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The octapeptide SIINFEKL is a cornerstone reagent in immunological research, serving as a powerful tool to investigate the intricacies of the adaptive immune response.[1] Derived from chicken ovalbumin (residues 257-264), SIINFEKL is the immunodominant epitope recognized by CD8+ cytotoxic T lymphocytes (CTLs) in the context of the murine Major Histocompatibility Complex (MHC) class I molecule H-2Kb.[1][2] Its well-defined characteristics and the availability of specific immunological tools have established the SIINFEKL system as an invaluable model for studying antigen presentation, T-cell activation, and the efficacy of novel vaccines and immunotherapies. This guide provides a comprehensive overview of the structure and function of SIINFEKL, complete with quantitative data, detailed experimental protocols, and visualizations of the key biological pathways and experimental workflows.
Core Properties and Structure
SIINFEKL is an eight-amino-acid peptide with the sequence Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu.[2][3][4] It is a fragment of the chicken ovalbumin protein and is presented by the MHC class I molecule H-2Kb.[2][4] The robust binding of SIINFEKL to H-2Kb is a key feature that underpins its utility as a model antigen.
| Property | Value | Reference |
| Amino Acid Sequence | Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu (SIINFEKL) | [2][3][4] |
| Molecular Formula | C45H74N10O13 | [3][5][6] |
| Molecular Weight | ~963.1 g/mol | [3][7] |
| CAS Number | 138831-86-4 | [1][3][6][8] |
| Binding Affinity (Kd) to H-2Kb | ~3.042 nM - 10 nM | [9][10] |
Mechanism of Action: MHC Class I Presentation and T-Cell Activation
The immunological significance of SIINFEKL lies in its canonical presentation via the MHC class I pathway, a critical process for the immune surveillance of intracellular pathogens and cancerous cells.
-
Antigen Processing: Endogenously synthesized proteins containing the SIINFEKL sequence (e.g., from a recombinant virus or a tumor cell line engineered to express ovalbumin) are targeted for degradation by the proteasome in the cytoplasm.
-
Peptide Transport: The resulting peptide fragments, including SIINFEKL, are transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).
-
MHC Class I Loading: Within the ER, SIINFEKL binds to the peptide-binding groove of newly synthesized H-2Kb molecules.
-
Cell Surface Presentation: The stable SIINFEKL-H-2Kb complex is then transported to the cell surface, where it can be recognized by the T-cell receptor (TCR) of CD8+ T cells.
-
T-Cell Recognition and Activation: The specific recognition of the SIINFEKL-H-2Kb complex by a cognate TCR on a CD8+ T cell, along with co-stimulatory signals, initiates a signaling cascade that leads to T-cell activation, proliferation, and differentiation into cytotoxic T lymphocytes (CTLs). These CTLs are then capable of recognizing and eliminating cells presenting the SIINFEKL peptide.
Figure 1. Workflow of MHC Class I presentation of the SIINFEKL peptide.
T-Cell Receptor Signaling Pathway
The activation of a CD8+ T cell upon recognition of the SIINFEKL-H-2Kb complex is a highly orchestrated process involving a cascade of intracellular signaling events.
Figure 2. Simplified signaling cascade in a CD8+ T cell after TCR engagement.
Experimental Protocols
SIINFEKL is widely used in a variety of immunological assays to quantify antigen-specific T-cell responses. Below are detailed protocols for three common applications.
In Vitro T-Cell Stimulation and Intracellular Cytokine Staining (ICS)
This protocol is used to identify and quantify T cells that produce specific cytokines upon stimulation with SIINFEKL.
Materials:
-
Single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized or experimental animals.
-
SIINFEKL peptide (1-10 µg/mL final concentration).
-
Complete RPMI medium.
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Fluorescently-conjugated antibodies against cell surface markers (e.g., CD8, CD44) and intracellular cytokines (e.g., IFN-γ, TNF-α).
-
Fixation and permeabilization buffers.
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
Procedure:
-
Prepare a single-cell suspension of lymphocytes at a concentration of 1-2 x 10^6 cells/mL in complete RPMI medium.
-
Add SIINFEKL peptide to the cell suspension at a final concentration of 1-10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., PMA/Ionomycin).
-
Incubate the cells for 1-2 hours at 37°C in a humidified 5% CO2 incubator.
-
Add a protein transport inhibitor to the culture and incubate for an additional 4-6 hours.
-
Harvest the cells and wash with FACS buffer.
-
Stain for cell surface markers by incubating with fluorescently-conjugated antibodies for 20-30 minutes on ice.
-
Wash the cells to remove unbound antibodies.
-
Fix and permeabilize the cells according to the manufacturer's instructions for the fixation/permeabilization kit.
-
Stain for intracellular cytokines by incubating with fluorescently-conjugated antibodies in permeabilization buffer for 30-45 minutes at room temperature or 4°C.
-
Wash the cells with permeabilization buffer and then with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
IFN-γ ELISPOT Assay
The ELISPOT assay is a highly sensitive method to quantify the number of individual cells secreting a specific cytokine, such as IFN-γ, in response to SIINFEKL.[11]
Materials:
-
96-well PVDF-membrane ELISPOT plates.
-
Anti-IFN-γ capture and biotinylated detection antibodies.
-
Streptavidin-HRP or -AP conjugate.
-
Substrate for HRP (e.g., AEC, TMB) or AP (e.g., BCIP/NBT).
-
SIINFEKL peptide.
-
Single-cell suspension of lymphocytes.
-
Complete RPMI medium.
-
Blocking buffer (e.g., PBS with 5% BSA).
Procedure:
-
Pre-wet the ELISPOT plate with 35% ethanol for 30 seconds, then wash thoroughly with sterile PBS.
-
Coat the plate with anti-IFN-γ capture antibody overnight at 4°C.
-
Wash the plate and block with blocking buffer for 2 hours at room temperature.
-
Prepare a single-cell suspension of lymphocytes and add them to the wells (typically 2-5 x 10^5 cells/well).
-
Add SIINFEKL peptide to the wells at a final concentration of 1-10 µg/mL. Include negative and positive controls.
-
Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
Wash the plate to remove cells.
-
Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add the streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.
-
Wash the plate and add the substrate. Monitor for spot development.
-
Stop the reaction by washing with water and allow the plate to dry.
-
Count the spots using an ELISPOT reader.
In Vivo Cytotoxicity Assay
This assay measures the ability of an immunized animal to kill target cells pulsed with the SIINFEKL peptide in vivo.[12][13]
Materials:
-
Splenocytes from naive donor mice.
-
SIINFEKL peptide.
-
Cell tracking dyes (e.g., CFSE, CellTrace Violet) at two different concentrations (high and low).
-
Immunized and control recipient mice.
-
PBS.
Procedure:
-
Prepare a single-cell suspension of splenocytes from naive donor mice.
-
Split the cell suspension into two populations.
-
Pulse one population with SIINFEKL peptide (1-10 µg/mL) for 45-60 minutes at 37°C. This will be the target population. The other population serves as the internal control.
-
Wash both cell populations to remove excess peptide.
-
Label the peptide-pulsed target population with a high concentration of a cell tracking dye (e.g., CFSEhigh).
-
Label the control population with a low concentration of the same dye (e.g., CFSElow).
-
Mix the two labeled populations at a 1:1 ratio.
-
Inject the cell mixture intravenously into immunized and naive control mice.
-
After 18-24 hours, harvest the spleens from the recipient mice.
-
Prepare single-cell suspensions and analyze by flow cytometry to distinguish the CFSEhigh and CFSElow populations.
-
Calculate the percentage of specific lysis based on the reduction of the CFSEhigh population relative to the CFSElow population in immunized mice compared to naive controls.
Figure 3. Experimental workflow for an in vivo cytotoxicity assay.
Conclusion
The ovalbumin-derived peptide SIINFEKL is an indispensable tool in the arsenal of immunologists. Its well-defined structure, strong binding to H-2Kb, and the availability of a wide range of specific reagents and transgenic models make it an ideal system for dissecting the fundamental mechanisms of CD8+ T-cell immunity. From evaluating the efficacy of novel cancer immunotherapies to understanding the intricacies of T-cell activation, the applications of SIINFEKL are vast and continue to expand our knowledge of the adaptive immune system. This guide provides a foundational resource for researchers and drug development professionals seeking to leverage the power of the SIINFEKL model system in their work.
References
- 1. OVA 257 264 peptide - SIINFEKL - SB-PEPTIDE - Ovalbumin peptide [sb-peptide.com]
- 2. lifetein.com [lifetein.com]
- 3. Ova peptide (257-264) | C45H74N10O13 | CID 22134157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. Ovalbumin(257-264) antigen peptide - Elabscience® [elabscience.com]
- 6. OVA (257-264) Peptide Fragment [anaspec.com]
- 7. genscript.com [genscript.com]
- 8. jpt.com [jpt.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. A SIINFEKL-Based System to Measure MHC Class I Antigen Presentation Efficiency and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. en.bio-protocol.org [en.bio-protocol.org]
An In-depth Technical Guide to the Ovalbumin Peptide (SIINFEKL) for Eliciting CD8+ T Cell Responses
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and methodologies surrounding the use of the ovalbumin-derived peptide, SIINFEKL, a cornerstone reagent in cellular immunology for studying CD8+ T cell responses. This document details the critical interactions, signaling cascades, and experimental protocols necessary for its effective use in research and therapeutic development.
The Trimolecular Complex: Foundation of CD8+ T Cell Recognition
The initiation of a CD8+ T cell response to the ovalbumin peptide hinges on the formation of a stable trimolecular complex. This complex consists of the T Cell Receptor (TCR) on the surface of a CD8+ T cell recognizing the SIINFEKL peptide presented by a Major Histocompatibility Complex (MHC) class I molecule, specifically H-2Kb in the context of C57BL/6 mice. The CD8 co-receptor also plays a crucial role by binding to a non-polymorphic region of the MHC class I molecule, stabilizing the interaction and facilitating downstream signaling.
Figure 1: Trimolecular interaction of TCR, SIINFEKL peptide, and H-2Kb MHC.
Quantitative Data Presentation
Binding Affinity of SIINFEKL to H-2Kb
The affinity of the SIINFEKL peptide for the H-2Kb molecule is a critical determinant of its immunogenicity. High-affinity binding leads to stable peptide-MHC complexes on the cell surface, which are more likely to be recognized by CD8+ T cells.
| Parameter | Value | Reference |
| Dissociation Constant (KD) | 1.5 - 7 nM | [1] |
| IC50 (nM) | 10 | [2] |
IFN-γ Secretion by SIINFEKL-Specific CD8+ T Cells (ELISPOT)
The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level. Following stimulation with SIINFEKL, activated CD8+ T cells release interferon-gamma (IFN-γ), a key effector cytokine.
| Stimulation | Number of Spot-Forming Cells (SFC) per 106 Splenocytes | Reference |
| Unstimulated Control | <10 | [3] |
| SIINFEKL Peptide | > 50 | [3] |
Cytotoxicity of SIINFEKL-Specific CD8+ T Cells
A primary function of cytotoxic T lymphocytes (CTLs) is to recognize and eliminate target cells presenting specific peptides. The chromium-51 release assay is a classic method to measure this cytotoxic activity.
| Effector:Target (E:T) Ratio | % Specific Lysis | Reference |
| 10:1 | 20-40% | [4] |
| 30:1 | 50-70% | [4] |
| 50:1 | >80% | [4] |
Experimental Protocols
MHC Class I-Peptide Binding Assay
This assay measures the ability of a peptide to bind to a specific MHC class I molecule, often in a competitive format.
Methodology:
-
Preparation of MHC Molecules: Purified, soluble H-2Kb molecules are used.
-
Peptide Labeling: A high-affinity, known binding peptide (reference peptide) is labeled with a fluorescent or radioactive tag.
-
Competitive Binding: A constant concentration of labeled reference peptide is incubated with a fixed amount of H-2Kb molecules in the presence of varying concentrations of the unlabeled test peptide (SIINFEKL).
-
Separation of Bound and Free Peptide: The peptide-MHC complexes are separated from the free labeled peptide using methods like gel filtration or immunoprecipitation.
-
Quantification: The amount of labeled peptide bound to the MHC is quantified.
-
Data Analysis: The concentration of the test peptide that inhibits 50% of the binding of the labeled reference peptide (IC50) is calculated. A lower IC50 value indicates a higher binding affinity.
IFN-γ ELISPOT Assay
This assay quantifies the number of IFN-γ-secreting T cells upon antigen-specific stimulation.
Methodology:
-
Plate Coating: A 96-well plate with a PVDF membrane is coated with a capture antibody specific for IFN-γ.
-
Cell Plating: Splenocytes or purified CD8+ T cells from an immunized or transgenic (e.g., OT-I) mouse are plated in the wells.
-
Stimulation: The cells are stimulated with the SIINFEKL peptide (typically 1-10 µg/mL). Control wells include unstimulated cells and cells stimulated with a mitogen (e.g., Concanavalin A) as a positive control.
-
Incubation: The plate is incubated for 18-24 hours at 37°C in a CO2 incubator to allow for cytokine secretion.
-
Detection: The cells are washed away, and a biotinylated detection antibody specific for a different epitope of IFN-γ is added. This is followed by the addition of a streptavidin-enzyme conjugate (e.g., alkaline phosphatase or horseradish peroxidase).
-
Development: A substrate is added that is converted by the enzyme into an insoluble colored precipitate, forming a spot at the location of each cytokine-secreting cell.
-
Analysis: The spots are counted using an automated ELISPOT reader. The results are expressed as the number of spot-forming cells (SFC) per million plated cells.
Chromium-51 Release Cytotoxicity Assay
This assay measures the ability of cytotoxic T lymphocytes (CTLs) to lyse target cells presenting a specific peptide.
Methodology:
-
Target Cell Preparation: Target cells (e.g., RMA-S or EL4 cells) that express H-2Kb are labeled with radioactive sodium chromate (51CrO4). These cells are then pulsed with the SIINFEKL peptide.
-
Effector Cell Preparation: Effector CTLs are generated by in vivo immunization or in vitro stimulation with the SIINFEKL peptide.
-
Co-culture: The 51Cr-labeled target cells are co-cultured with the effector CTLs at various effector-to-target (E:T) ratios for 4-6 hours.
-
Supernatant Collection: After incubation, the plate is centrifuged, and the supernatant, containing the released 51Cr from lysed cells, is collected.
-
Measurement of Radioactivity: The amount of 51Cr in the supernatant is measured using a gamma counter.
-
Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Experimental Release: 51Cr released from target cells in the presence of effector cells.
-
Spontaneous Release: 51Cr released from target cells in the absence of effector cells (measures baseline cell death).
-
Maximum Release: 51Cr released from target cells lysed with a detergent (e.g., Triton X-100).
-
Signaling Pathways and Experimental Workflows
CD8+ T Cell Activation Signaling Pathway
Upon successful recognition of the SIINFEKL-H-2Kb complex, a cascade of intracellular signaling events is initiated within the CD8+ T cell, leading to its activation, proliferation, and differentiation into effector cells.
Figure 2: CD8+ T cell activation signaling cascade.
Experimental Workflow for Assessing CD8+ T Cell Response
The following diagram outlines a typical experimental workflow for investigating the CD8+ T cell response to the SIINFEKL peptide.
Figure 3: Experimental workflow for CD8+ T cell response assessment.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Identities of P2 and P3 Residues of H-2Kb-Bound Peptides Determine Mouse Ly49C Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brucella Peptide Cross-Reactive Major Histocompatibility Complex Class I Presentation Activates SIINFEKL-Specific T Cell Receptor-Expressing T Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Function and Application of OVA Peptide 323-339 in Immunological Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the chicken ovalbumin (OVA) peptide 323-339, a cornerstone reagent in immunology. We will explore its core functions, present key quantitative data, detail common experimental protocols, and visualize the underlying biological pathways and experimental workflows.
Introduction to OVA Peptide 323-339
The peptide corresponding to amino acids 323-339 of chicken ovalbumin (sequence: ISQAVHAAHAEINE) is one of the most widely used model antigens in immunology. Its primary utility lies in its ability to be presented by major histocompatibility complex (MHC) class II molecules, specifically I-Ab and I-Ad, to CD4+ T helper cells. This makes it an invaluable tool for studying the activation, differentiation, and function of these critical immune cells. The availability of T cell receptor (TCR) transgenic mouse models, such as the OT-II mouse, where a majority of CD4+ T cells express a TCR specific for the OVA 323-339/I-Ab complex, has further solidified its importance in in vivo and in vitro studies of T cell responses.
Core Immunological Function: Activating CD4+ T Cells
The central role of OVA 323-339 is to act as a specific stimulus for CD4+ T helper cells. When professional antigen-presenting cells (APCs), such as dendritic cells, macrophages, or B cells, internalize and process the full ovalbumin protein, the 323-339 peptide fragment is loaded onto MHC class II molecules and displayed on the cell surface. This peptide-MHC complex is then recognized by the T cell receptor of cognate CD4+ T cells, initiating a signaling cascade that leads to T cell activation.
Upon activation, these T cells proliferate and can differentiate into various effector subsets, including:
-
Th1 cells: Primarily produce interferon-gamma (IFN-γ) and are crucial for cell-mediated immunity against intracellular pathogens.
-
Th2 cells: Secrete cytokines like interleukin-4 (IL-4) and interleukin-5 (IL-5), which are important for humoral immunity and responses to parasites.
-
Th17 cells: Produce interleukin-17 (IL-17) and play a key role in responses to extracellular bacteria and fungi.
The specific type of T helper cell response elicited by OVA 323-339 can be manipulated by the experimental conditions, such as the type of adjuvant used during immunization, making it an excellent model for studying the mechanisms of T cell differentiation.
Quantitative Data
The following tables summarize key quantitative parameters associated with the use of OVA peptide 323-339.
Table 1: MHC Class II Binding Affinity of OVA 323-339
| MHC Allele | Binding Affinity (IC50, nM) | Reference |
|---|---|---|
| I-Ab | 120 - 200 | |
| I-Ad | 500 - 1000 |
| I-Ek | >10,000 (weak/no binding) | |
IC50 values represent the concentration of peptide required to inhibit the binding of a reference peptide by 50%. Lower values indicate higher affinity.
Table 2: Typical Cytokine Profile from OT-II CD4+ T Cells Stimulated with OVA 323-339
| T Helper Subset | Key Cytokine | Typical Concentration Range (pg/mL) in vitro |
|---|---|---|
| Th1 | IFN-γ | 1,000 - 10,000 |
| Th2 | IL-4 | 500 - 5,000 |
| Th17 | IL-17A | 1,000 - 8,000 |
Concentrations are highly dependent on the specific experimental conditions (e.g., cell density, stimulation time, polarizing cytokines).
Key Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are outlines for two fundamental assays involving OVA 323-339.
Protocol 1: In Vitro T Cell Proliferation Assay using CFSE
This protocol measures the proliferation of OVA-specific CD4+ T cells (e.g., from an OT-II mouse) in response to the peptide.
-
Cell Preparation:
-
Isolate splenocytes from an OT-II mouse.
-
Prepare a single-cell suspension.
-
Label the cells with Carboxyfluorescein succinimidyl ester (CFSE) at a final concentration of 1-5 µM for 10 minutes at 37°C. CFSE is a fluorescent dye that is equally distributed between daughter cells upon division, allowing proliferation to be tracked by flow cytometry.
-
Quench the staining reaction by adding fetal bovine serum (FBS).
-
Wash the cells twice with complete RPMI medium.
-
-
Co-culture:
-
Prepare antigen-presenting cells (APCs). Irradiated, T-cell-depleted splenocytes from a wild-type C57BL/6 mouse are commonly used.
-
Plate the CFSE-labeled OT-II splenocytes (2 x 105 cells/well) and APCs (4 x 105 cells/well) in a 96-well round-bottom plate.
-
Add OVA 323-339 peptide to the wells at varying concentrations (e.g., 0.1, 1, 10 µg/mL). Include a no-peptide control.
-
Culture the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Analysis:
-
Harvest the cells and stain them with fluorescently-labeled antibodies against CD4 and a TCR Vβ chain specific for the OT-II TCR (e.g., Vβ5).
-
Analyze the cells by flow cytometry. Gate on the CD4+ T cells and examine the CFSE fluorescence. Each peak of decreasing fluorescence intensity represents a round of cell division.
-
Protocol 2: Intracellular Cytokine Staining (ICS) for Th1/Th2/Th17 Differentiation
This protocol identifies the cytokine profile of OVA-specific T cells.
-
In Vitro Stimulation:
-
Co-culture OT-II CD4+ T cells with APCs and OVA 323-339 (1 µg/mL) as described above.
-
To polarize the T cells, add specific cytokines and blocking antibodies to the culture:
-
Th1: IL-12 (10 ng/mL) and anti-IL-4 antibody (10 µg/mL).
-
Th2: IL-4 (20 ng/mL) and anti-IFN-γ antibody (10 µg/mL).
-
Th17: TGF-β (5 ng/mL), IL-6 (20 ng/mL), anti-IFN-γ, and anti-IL-4.
-
-
Culture for 3-5 days.
-
-
Restimulation:
-
On the day of analysis, restimulate the cultured cells for 4-6 hours with Phorbol 12-myristate 13-acetate (PMA, 50 ng/mL) and Ionomycin (500 ng/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin). This ensures that cytokines are trapped inside the cell for detection.
-
-
Staining and Analysis:
-
Harvest the cells and perform surface staining for CD4.
-
Fix and permeabilize the cells using a commercial kit (e.g., Cytofix/Cytoperm).
-
Perform intracellular staining with fluorescently-labeled antibodies against key cytokines (e.g., anti-IFN-γ, anti-IL-4, anti-IL-17A).
-
Analyze by flow cytometry to determine the percentage of CD4+ T cells producing each cytokine.
-
Visualizing Pathways and Workflows
Signaling Pathway: T Cell Activation by OVA 323-339/MHC-II
The following diagram illustrates the initial signaling cascade within a CD4+ T cell upon recognition of the OVA 323-339 peptide presented by an I-Ab molecule on an APC.
Caption: T Cell Receptor (TCR) signaling cascade upon OVA 323-339 recognition.
Experimental Workflow: Measuring T Cell Proliferation
The diagram below outlines the major steps in a typical in vitro experiment to measure the proliferative response of OVA-specific T cells.
Caption: Workflow for a CFSE-based T cell proliferation assay.
A Technical Guide to the Discovery of Immunodominant Epitopes in Ovalbumin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ovalbumin (OVA), the primary protein in egg white, serves as a classical model antigen in immunology for studying allergic reactions, T-cell and B-cell responses, and for the development of novel immunotherapies and vaccines. Identifying the specific regions of this protein—the immunodominant epitopes—that are recognized by the immune system is crucial for understanding the mechanisms of immune response and for designing targeted interventions. This technical guide provides an in-depth overview of the core methodologies, quantitative data, and signaling pathways associated with the discovery of immunodominant epitopes in ovalbumin.
Immunodominant Epitopes of Ovalbumin
Immunodominant epitopes are specific fragments of an antigen that elicit the most prominent immune response. In ovalbumin, both B-cell (recognized by antibodies like IgE) and T-cell (recognized by T-cell receptors) epitopes have been extensively characterized.
IgE-Binding Epitopes in Allergic Responses
In individuals with egg allergy, IgE antibodies recognize specific linear epitopes on ovalbumin, triggering allergic reactions. The mapping of these epitopes is critical for developing diagnostics and hypoallergenic variants of the protein. Studies have identified several key immunodominant IgE-binding regions within the primary sequence of chicken ovalbumin.[1][2]
Table 1: Immunodominant IgE Epitopes of Ovalbumin [1][3][4]
| Epitope Region (Amino Acid Position) | Peptide Sequence | Structural Characteristics |
| 38-49 | L38T49 | Primarily hydrophobic amino acids, β-sheet and β-turn structures |
| 95-102 | D95A102 | Single α-helix |
| 191-200 | E191V200 | Primarily hydrophobic amino acids, β-sheet and β-turn structures |
| 243-248 | V243E248 | Primarily hydrophobic amino acids, β-sheet and β-turn structures |
| 251-260 | G251N260 | Primarily hydrophobic amino acids, β-sheet and β-turn structures |
| 53-60 | OVA53-60 | - |
| 77-84 | OVA77-84 | - |
| 103-108 | OVA103-108 | - |
| 127-136 | OVA127-136 | - |
| 275-280 | OVA275-280 | - |
| 301-306 | OVA301-306 | - |
| 323-332 | OVA323-332 | - |
| 375-384 | OVA375-384 | - |
T-Cell Epitopes in Adaptive Immunity
T-cell epitopes are presented by Major Histocompatibility Complex (MHC) molecules on the surface of antigen-presenting cells (APCs). The recognition of these peptide-MHC complexes by T-cell receptors (TCRs) initiates a cascade of signaling events leading to T-cell activation, proliferation, and cytokine production.
Table 2: Key T-Cell Epitopes of Ovalbumin and their MHC Restriction [3][4][5][6]
| Epitope (Amino Acid Position) | Peptide Sequence | MHC Restriction | T-Cell Response | MHC Binding Affinity (IC50, nM) |
| OVA257-264 | SIINFEKL | H-2Kb (MHC Class I) | Strong CD8+ T-cell (cytolytic) response | Strong |
| OVA323-339 | ISQAVHAAHAEINEAGR | I-Ad (MHC Class II) | CD4+ T-helper cell response; induces Th2-dominant responses | - |
| OVA55-62 | - | H-2Kb (MHC Class I) | Fails to elicit a cytolytic T-cell response | - |
| OVA176-183 | - | H-2Kb (MHC Class I) | Low T-cell response | - |
| 208–216 | H-2Kb (MHC Class I) | Immunogenic | Moderate (170–393) | |
| 97–105 | H-2Kb (MHC Class I) | Epitypic upon whole OVA immunization | Moderate (170–393) | |
| 99–107 | H-2Kb (MHC Class I) | Epitypic upon whole OVA immunization | Moderate (170–393) | |
| 289–297 | EKYNLTSVL | H-2Kb (MHC Class I) | Epitypic upon whole OVA immunization | Moderate (170–393) |
| 214–222 | H-2Kb (MHC Class I) | Not immunogenic | Strongest predicted | |
| 250–258 | H-2Kb / D-b | Recognized by CD8+ T-cells | Weak (5,110 / 17,967) |
Experimental Protocols for Epitope Discovery
The identification and characterization of immunodominant epitopes involve a series of well-defined experimental procedures.
Epitope Mapping using SPOT Synthesis Peptide Arrays
A powerful high-throughput method for identifying linear B-cell and T-cell epitopes is the use of peptide arrays synthesized directly on a cellulose membrane using the SPOT technique.[7][8]
Detailed Methodology:
-
Peptide Library Design: Based on the primary amino acid sequence of ovalbumin, a library of overlapping peptides is designed. Typically, peptides are 12-15 amino acids in length with an offset of 2-3 amino acids to ensure full coverage of the protein sequence.[2]
-
Peptide Synthesis (SPOTs Technique):
-
Fmoc-amino acid active esters are spotted onto a derivatized cellulose membrane.
-
The synthesis cycle involves:
-
Removal of the Fmoc protecting group.
-
Washing steps.
-
Coupling of the next Fmoc-amino acid.
-
Washing steps.
-
-
This cycle is repeated until the desired peptide length is achieved.
-
Side-chain deprotection is performed after the final synthesis cycle.
-
-
Membrane Blocking: The peptide-array membrane is blocked (e.g., with 1% BSA in PBS) to prevent non-specific antibody binding.
-
Incubation with Antibody/Serum: The membrane is incubated with the primary antibody (for monoclonal epitope mapping) or pooled sera from allergic patients (for IgE epitope discovery) at an appropriate dilution.
-
Washing: The membrane is washed multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibodies.
-
Incubation with Secondary Antibody: An enzyme-conjugated secondary antibody (e.g., anti-human IgE-HRP) is added and incubated.
-
Detection: After further washing, a chemiluminescent or colorimetric substrate is added. The signal generated by the enzyme-substrate reaction reveals the peptides that are recognized by the antibodies.
-
Data Analysis: The intensity of each spot is quantified to identify the immunodominant epitopes.
T-Cell Proliferation Assay
This assay measures the proliferation of T-cells in response to stimulation with a specific antigen or peptide, indicating the presence of an epitope recognized by the T-cells.
Detailed Methodology:
-
Isolation of T-Cells: T-cells are isolated from the spleens or peripheral blood of immunized mice or from human donors. This can be achieved using nylon wool columns or magnetic-activated cell sorting (MACS).
-
Preparation of Antigen-Presenting Cells (APCs): Splenocytes from a naive mouse are often used as APCs. These cells are treated with mitomycin C to prevent their proliferation while maintaining their antigen-presenting function.
-
Cell Culture Setup:
-
In a 96-well flat-bottom plate, responder T-cells are cultured with the prepared APCs.
-
The ovalbumin peptide of interest is added to the culture at various concentrations.
-
Control wells include T-cells and APCs without the peptide (negative control) and T-cells stimulated with a mitogen like Concanavalin A (positive control).
-
-
Incubation: The plate is incubated for 72-96 hours at 37°C in a humidified CO2 incubator.
-
Measurement of Proliferation:
-
[3H]-Thymidine Incorporation: 1 µCi of [3H]-thymidine is added to each well for the final 18-24 hours of incubation. Proliferating cells incorporate the radiolabel into their DNA. The cells are then harvested onto a filter mat, and the incorporated radioactivity is measured using a scintillation counter.
-
CFSE Staining: T-cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE) prior to culture. As cells divide, the CFSE fluorescence is halved with each generation. Proliferation is measured by the reduction in fluorescence intensity using flow cytometry.
-
-
Data Analysis: The stimulation index is calculated by dividing the mean counts per minute (CPM) of the antigen-stimulated wells by the mean CPM of the unstimulated wells.
Cytokine ELISA (Enzyme-Linked Immunosorbent Assay)
This assay quantifies the production of specific cytokines (e.g., IL-4, IL-5, IFN-γ) by T-cells upon stimulation with an ovalbumin epitope. The profile of cytokines produced can indicate the type of T-helper cell response (e.g., Th1 vs. Th2).
Detailed Methodology:
-
Coating: A 96-well ELISA plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IL-4) and incubated overnight at 4°C.[9]
-
Blocking: The plate is washed and then blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.[9]
-
Sample Addition: Supernatants from the T-cell proliferation assay cultures are added to the wells. A standard curve is generated using known concentrations of the recombinant cytokine.
-
Incubation: The plate is incubated for 2 hours at room temperature.
-
Detection Antibody: The plate is washed, and a biotinylated detection antibody specific for a different epitope on the cytokine is added and incubated.
-
Enzyme Conjugate: After another wash, a streptavidin-horseradish peroxidase (HRP) conjugate is added.
-
Substrate Addition: The plate is washed, and a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution is added, which will be converted by HRP into a colored product.[9]
-
Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H2SO4).
-
Data Acquisition: The optical density (OD) of each well is measured at 450 nm using a microplate reader.
-
Data Analysis: The concentration of the cytokine in the samples is determined by interpolating from the standard curve.
MHC-Peptide Binding Assay
These assays are crucial for determining the binding affinity of a peptide epitope to a specific MHC molecule, which is a key determinant of its immunogenicity.
Detailed Methodology:
-
Competitive Binding Assay:
-
Purified MHC molecules are incubated with a high-affinity radiolabeled or fluorescently labeled standard peptide.
-
Increasing concentrations of the unlabeled test peptide (the potential ovalbumin epitope) are added to compete for binding to the MHC molecule.
-
The amount of labeled peptide bound to the MHC is measured after separating the bound from the free peptide (e.g., by size exclusion chromatography or filtration).
-
-
Data Analysis: The concentration of the test peptide that inhibits 50% of the binding of the labeled standard peptide is determined as the IC50 value. A lower IC50 value indicates a higher binding affinity. Peptides with an IC50 of 500 nM or less are generally considered strong binders.[5]
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Epitope Identification
The following diagram illustrates a typical workflow for the identification and characterization of immunodominant epitopes.
Caption: A typical experimental workflow for the discovery and characterization of immunodominant epitopes.
T-Cell Receptor Signaling Pathway
The recognition of an this compound presented by an MHC molecule on an APC by the TCR on a T-cell initiates a complex signaling cascade, leading to T-cell activation.
References
- 1. Fine mapping and structural analysis of immunodominant IgE allergenic epitopes in chicken egg ovalbumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Ovalbumin Epitopes in Cell-Mediated Immunity, Humoral Immunity, and An [chondrex.com]
- 5. Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Antibody epitope mapping using SPOT peptide arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytokine Elisa [bdbiosciences.com]
Ovalbumin: A Technical Guide to its Application as a Model Antigen in Immunological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ovalbumin (OVA), the primary protein constituent of avian egg whites, has long been a cornerstone of immunological research. Its well-defined biochemical characteristics, robust immunogenicity in mammalian systems, and commercial availability have established it as an indispensable model antigen. This technical guide provides an in-depth overview of ovalbumin's properties and its application in various immunological studies, complete with detailed experimental protocols and quantitative data to facilitate reproducible and rigorous research.
Ovalbumin is a 45 kDa glycoprotein belonging to the serpin superfamily, although it lacks protease inhibitory activity. Its use as a model antigen dates back to the early 20th century in studies of antibody-antigen interactions. Today, its applications have expanded to encompass a wide range of immunological investigations, including allergy and asthma models, studies of oral tolerance, and the evaluation of vaccine delivery platforms.[1]
Biochemical and Immunological Properties of Ovalbumin
A thorough understanding of ovalbumin's properties is crucial for its effective use in experimental settings.
| Property | Value/Description | Significance in Immunological Studies |
| Molecular Weight | ~45 kDa | Sufficiently large to be immunogenic and allows for multiple epitopes.[1][2][3] |
| Amino Acid Residues | 385 | The primary structure is well-characterized, facilitating epitope mapping.[2][3] |
| Isoelectric Point (pI) | ~4.5 | As an acidic protein, it is negatively charged at physiological pH.[4] |
| Post-Translational Modifications | N-acetylation, Phosphorylation, N-linked glycosylation | These modifications can influence antigen processing and presentation.[3][4] |
| Allergenicity | High in mammals | A key property for its use in inducing IgE-mediated food allergy and allergic asthma models.[1][5] |
| Endotoxin Levels | Critical for Th2/Th1 balance | Low endotoxin OVA is essential for inducing Th2-mediated allergic responses, as endotoxin contamination can skew the response towards Th1.[1] |
| Key T-cell Epitopes | OVA257-264 (SIINFEKL) for MHC class I (H-2Kb), OVA323-339 for MHC class II (I-Ad) | These well-defined epitopes are crucial for studying antigen-specific T-cell responses.[5][6][7] |
Ovalbumin in Models of Allergic Inflammation
Ovalbumin is extensively used to model allergic diseases, particularly asthma, due to its ability to induce a robust Th2-mediated immune response characterized by the production of IgE and eosinophilic inflammation.
Murine Model of OVA-Induced Allergic Asthma
A common approach involves sensitizing mice to OVA with an adjuvant, followed by an airway challenge with OVA to elicit an allergic response.
Experimental Workflow for OVA-Induced Allergic Asthma
Caption: Workflow for inducing allergic asthma in mice using ovalbumin.
Quantitative Parameters for OVA-Induced Asthma Models
| Parameter | Typical Values and Conditions | Reference |
| Mouse Strain | BALB/c (prone to Th2 responses) | [8] |
| Sensitization Dose | 10-100 µg OVA emulsified in 1-2 mg aluminum hydroxide (Alum) via intraperitoneal injection. A 50 µg dose is often optimal for inducing significant airway hyperresponsiveness. | [3][9] |
| Challenge Dose | 10-50 µg OVA in saline via intranasal or aerosol administration for several consecutive days. | [3][9] |
| Expected Anti-OVA IgE Titers | Significantly elevated compared to control mice. Titers can range from 100-1000 ng/mL depending on the protocol. | [10][11] |
| Expected Anti-OVA IgG1/IgG2a Ratio | High IgG1 (Th2-associated) and low IgG2a (Th1-associated) levels. | [10][11] |
| BALF Cellularity | Increased total cell count, with a significant influx of eosinophils. | [9] |
| Key Cytokines (Lung/BALF) | Elevated levels of IL-4, IL-5, and IL-13. | [12][13] |
Ovalbumin in Models of Oral Tolerance
Oral administration of ovalbumin can induce a state of systemic unresponsiveness known as oral tolerance. This makes OVA a valuable tool for studying the mechanisms of mucosal immunity and for developing therapies for autoimmune and allergic diseases.
Experimental Workflow for Oral Tolerance Induction
Caption: General workflow for inducing oral tolerance to ovalbumin in mice.
Quantitative Parameters for Oral Tolerance Induction
| Parameter | Typical Values and Conditions | Reference |
| Mouse Strain | C57BL/6, BALB/c | [14] |
| Tolerance Induction Dose | High-dose: 20-50 mg OVA per administration via oral gavage. Low-dose: Repeated administration of µg to low mg quantities. A single oral dose of 100 µg of an M-cell targeted OVA has also been shown to be effective. | [14][15][16] |
| Systemic Challenge Dose | 100 µg OVA emulsified in Complete Freund's Adjuvant (CFA) for priming and Incomplete Freund's Adjuvant (IFA) for booster immunizations. | |
| Expected Outcome | Significant reduction in anti-OVA IgG and IgE production, and diminished DTH response compared to non-tolerized controls. | [14] |
| Key Cytokines | Increased production of IL-10 and TGF-β by regulatory T-cells. | [14] |
T-Cell Activation by Ovalbumin
The activation of T-cells by ovalbumin-derived peptides presented on Major Histocompatibility Complex (MHC) molecules is a central event in the adaptive immune response.
Antigen Processing and Presentation Pathways
Caption: Pathways of ovalbumin processing and presentation by Antigen Presenting Cells (APCs).
T-Cell Receptor (TCR) Signaling Cascade
References
- 1. Characterization of MHC class II-presented peptides generated from an antigen targeted to different endocytic compartments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Effects of increasing sensitizing doses of ovalbumin on airway hyperresponsiveness in asthmatic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ovalbumin antigen-specific activation of human T cell receptor closely resembles soluble antibody stimulation as revealed by BOOST phosphotyrosine proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifetein.com [lifetein.com]
- 8. The polyclonal and antigen-specific IgE and IgG subclass response of mice injected with ovalbumin in alum or complete Freund's adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Ovalbumin induces natural killer cells to secrete Th2 cytokines IL-5 and IL-13 in a mouse model of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ovalbumin-Protein σ1 M Cell Targeting Facilitates Oral Tolerance with Reduction of Antigen-Specific CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oral alloantigen exposure promotes donor‐specific tolerance in a mouse model of minor‐mismatched skin transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oral tolerance to ovalbumin in mice: studies of chemically modified and 'biologically filtered' antigen - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to MHC Class I and II Restricted Ovalbumin Epitopes
Introduction
Ovalbumin (OVA), the primary protein in egg white, serves as a cornerstone model antigen in immunological research. Its well-characterized protein sequence and robust immunogenicity have made it an invaluable tool for studying fundamental processes of the adaptive immune system, including antigen processing and presentation, T-cell activation, and the development of immune tolerance versus activation. The identification and characterization of specific peptide fragments—or epitopes—of ovalbumin that are presented by Major Histocompatibility Complex (MHC) class I and class II molecules are crucial for understanding and manipulating T-cell responses. These epitopes are instrumental in fields ranging from vaccine development and cancer immunotherapy to allergy research.[1][2][3]
This technical guide provides a comprehensive overview of the core MHC class I and II restricted epitopes of ovalbumin, presenting key quantitative data, detailed experimental protocols for their characterization, and visual diagrams of the associated biological pathways and experimental workflows.
MHC Class I Restricted Ovalbumin Epitopes
MHC class I molecules primarily present peptides derived from endogenous proteins, which are proteins synthesized within the cell.[4] These peptides are recognized by CD8+ cytotoxic T lymphocytes (CTLs), a critical component of the immune response against virally infected cells and tumor cells.[4] In the context of ovalbumin, several MHC class I-restricted epitopes have been identified, with the most prominent being the SIINFEKL peptide.
The immunodominant MHC class I epitope of ovalbumin is the octapeptide SIINFEKL , corresponding to amino acids 257-264.[5][6] This epitope is presented by the murine MHC class I molecule H-2Kb and is widely used to stimulate and detect CD8+ T-cell responses in C57BL/6 mice.[5][6][7] Its strong binding affinity to H-2Kb and its ability to elicit a potent CTL response have established it as a standard for in vivo and in vitro immunological assays.[5][8]
Beyond the immunodominant SIINFEKL, other sub-dominant and cryptic epitopes have been identified. For instance, the peptide KVVRFDKL has been described as a sub-dominant H-2Kb restricted epitope.[9] Using bioinformatic tools and subsequent experimental validation, additional novel H-2Kb and H-2Db restricted epitopes have been discovered, expanding the known repertoire of OVA-derived peptides that can be presented to the immune system.[9][10]
Quantitative Data: MHC Class I Epitopes
The binding affinity of a peptide to an MHC molecule is a critical determinant of its immunogenicity. This is often quantified as the concentration of the peptide required to inhibit the binding of a reference peptide by 50% (IC50). Peptides with an IC50 value of 500 nM or less are generally considered strong binders.[10]
| Epitope Sequence | Amino Acid Position | Restricting MHC Allele | Binding Affinity (IC50, nM) | Reference |
| SIINFEKL | 257-264 | H-2Kb | Strong binder (specific values vary by assay) | [5][6][10] |
| KVVRFDKL | 176-183 | H-2Kb | Sub-dominant | [3][9] |
| EKYNLTSVL | 289-297 | H-2Kb | Strong binder | [10] |
| LESIINFEKL | 256-265 | H-2Kb | Strong binder | [10] |
| NAIVFKGL | 27-35 | H-2Kb | Strong binder | [10] |
| FAQADRV | 55-62 | H-2Kb | Strong binder (but may not elicit CTL response) | [3][10] |
| AEAGR | 335-339 | H-2Db | Putative binder | [9] |
Antigen Processing and Presentation: The MHC Class I Pathway
Endogenous antigens like ovalbumin (when expressed within a cell) are processed through the cytosolic pathway for presentation on MHC class I molecules.
-
Proteasomal Degradation : Intracellular OVA protein is targeted for degradation by the proteasome, a multi-catalytic protease complex in the cytoplasm. This process generates a pool of short peptides.[4][11]
-
Peptide Transport : The resulting peptides are transported from the cytosol into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[4][12]
-
MHC I Loading : Within the ER, newly synthesized MHC class I heavy chains associate with β2-microglobulin and are stabilized by a chaperone complex known as the peptide-loading complex (PLC), which includes calreticulin, Erp57, and tapasin.[4][12] Peptides transported by TAP are loaded onto the binding groove of the MHC class I molecule. Evidence suggests a sequential transfer of peptides from chaperones like gp96 to calreticulin before loading onto MHC class I.[12]
-
Cell Surface Presentation : Once a peptide is stably bound, the MHC class I-peptide complex is transported via the Golgi apparatus to the cell surface, where it can be recognized by the T-cell receptor (TCR) on CD8+ T cells.[4]
Interestingly, exogenous soluble ovalbumin can also be presented on MHC class I molecules by professional antigen-presenting cells (APCs) like dendritic cells (DCs) through a process called "cross-presentation".[8][13] This pathway involves the uptake of extracellular antigen and its subsequent processing and presentation via the MHC class I pathway, which is crucial for initiating CD8+ T-cell responses against extracellular antigens, such as those from viruses that do not infect APCs or from tumor cells.[13]
Caption: MHC Class I antigen presentation pathway for ovalbumin.
MHC Class II Restricted Ovalbumin Epitopes
MHC class II molecules present peptides derived from exogenous proteins that are taken up by APCs, such as dendritic cells, macrophages, and B cells.[4] These peptides are recognized by CD4+ helper T cells, which play a central role in orchestrating the adaptive immune response, including the activation of B cells and cytotoxic T lymphocytes.
The most extensively studied MHC class II epitope of ovalbumin is the peptide ISQAVHAAHAEINEAGR , corresponding to amino acids 323-339.[1][14] This peptide binds to the I-A(d) MHC class II molecule and is known to be an immunodominant epitope that can account for a significant portion of the OVA-specific T-cell response.[1][7][15] The OVA(323-339) peptide has been widely used to study the mechanisms of CD4+ T-cell activation, immune tolerance, and allergic responses.[7][16][17] Studies have shown that a single peptide like OVA(323-339) can bind to the MHC groove in multiple registers, leading to functionally distinct T-cell responses.[18][19]
Quantitative Data: MHC Class II Epitopes
| Epitope Sequence | Amino Acid Position | Restricting MHC Allele | Binding Characteristics | Reference |
| ISQAVHAAHAEINEAGR | 323-339 | I-A(d) | Immunodominant, binds in multiple registers | [1][7][15][18] |
| VHAAHAEINEA | 327-337 | I-A(d) | Core binding region | [18] |
Antigen Processing and Presentation: The MHC Class II Pathway
Exogenous antigens like ovalbumin are processed through the endocytic pathway for presentation on MHC class II molecules.
-
Antigen Uptake : APCs internalize exogenous OVA protein through phagocytosis or endocytosis, enclosing it within a phagosome or endosome.[4][20]
-
Proteolytic Degradation : The endosome fuses with lysosomes, creating an acidic endolysosomal compartment. Here, proteases such as cathepsins degrade the OVA protein into smaller peptide fragments.[20][21][22]
-
MHC II Assembly and Transport : In the ER, newly synthesized MHC class II α and β chains assemble with a third protein, the invariant chain (Ii). The invariant chain prevents peptides in the ER from binding to the MHC class II groove and directs the complex to the endocytic pathway.[4]
-
Peptide Loading : Within a specialized compartment known as the MIIC (MHC class II compartment), the invariant chain is degraded, leaving a small fragment called CLIP (class II-associated invariant chain peptide) in the MHC groove. The HLA-DM molecule then facilitates the exchange of CLIP for a higher-affinity antigenic peptide, such as OVA(323-339).[4]
-
Cell Surface Presentation : The stable MHC class II-peptide complex is transported to the cell surface, where it is presented to and recognized by the TCR on CD4+ helper T cells.[4]
Caption: MHC Class II antigen presentation pathway for ovalbumin.
Experimental Protocols
The identification and functional characterization of OVA epitopes rely on a suite of established immunological assays. Below are detailed methodologies for key experiments.
MHC-Peptide Binding Assay
This assay quantitatively measures the binding affinity of a peptide to a purified MHC molecule. It is typically performed as a competition assay.[23]
Methodology:
-
Reagent Preparation :
-
Binding Reaction :
-
Incubate a fixed concentration of purified MHC molecules with the labeled probe peptide and varying concentrations of the unlabeled competitor peptide.[23][25] A cocktail of protease inhibitors is included to prevent degradation.
-
The incubation time and temperature are optimized for each MHC allele to allow the binding reaction to reach equilibrium (e.g., 72 hours at 37°C for MHC class II).[25]
-
-
Separation of Bound and Free Peptide :
-
Separate MHC-peptide complexes from the free labeled peptide. This can be achieved using size-exclusion chromatography (gel filtration) or by capturing the complexes on a plate coated with an anti-MHC antibody.[23]
-
-
Quantification and Analysis :
-
Quantify the amount of bound labeled peptide using a gamma counter (for radioactivity) or a fluorescence plate reader (for fluorescence polarization).[25][26]
-
Plot the percentage of inhibition of probe peptide binding against the concentration of the competitor peptide.
-
Calculate the IC50 value, which is the concentration of the competitor peptide that reduces the binding of the labeled probe by 50%.[23][25]
-
Caption: Workflow for a competitive MHC-peptide binding assay.
T-Cell Proliferation Assay (CFSE Dilution)
This assay measures the proliferation of antigen-specific T cells upon stimulation with an epitope. Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently labels cells; with each cell division, the fluorescence intensity is halved, which can be measured by flow cytometry.[27]
Methodology:
-
T-Cell Isolation and Labeling :
-
Isolate splenocytes or lymph node cells from a mouse immunized with OVA or from a TCR-transgenic mouse (e.g., OT-I for CD8+ or OT-II for CD4+ T cells).
-
Label the isolated cells with CFSE dye at an appropriate concentration (e.g., 2.5 µM).[27]
-
-
Co-culture with APCs :
-
Prepare APCs (e.g., irradiated splenocytes or dendritic cells).
-
Pulse the APCs with the specific OVA peptide of interest (e.g., SIINFEKL or OVA 323-339) or with the whole OVA protein.
-
Co-culture the CFSE-labeled T cells with the peptide-pulsed APCs for a period of 3-5 days.
-
-
Flow Cytometry Analysis :
-
Harvest the cells from the co-culture.
-
Stain the cells with fluorescently-labeled antibodies against T-cell markers (e.g., CD8 or CD4) to identify the population of interest.
-
Analyze the cells using a flow cytometer, gating on the specific T-cell population.
-
Measure the progressive halving of CFSE fluorescence to identify distinct generations of divided cells. The percentage of divided cells reflects the proliferative response.[28]
-
Caption: Workflow for a CFSE-based T-cell proliferation assay.
ELISpot Assay
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level. It is commonly used to measure IFN-γ production by T cells in response to a specific epitope.[2]
Methodology:
-
Plate Coating :
-
Coat a 96-well PVDF membrane plate with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).
-
Incubate overnight, then wash and block the plate to prevent non-specific binding.
-
-
Cell Culture :
-
Isolate immune cells (e.g., splenocytes or PBMCs) from an OVA-immunized animal.
-
Add the cells to the coated wells along with the specific OVA peptide (e.g., SIINFEKL) or a control.
-
Incubate for 18-24 hours. During this time, activated T cells will secrete the cytokine, which is captured by the antibody on the membrane immediately surrounding the cell.
-
-
Detection :
-
Wash the cells away, leaving the captured cytokine bound to the plate.
-
Add a biotinylated detection antibody specific for a different epitope on the cytokine.
-
After washing, add an enzyme conjugate (e.g., streptavidin-alkaline phosphatase).
-
-
Spot Development and Analysis :
-
Add a substrate that is converted by the enzyme into an insoluble, colored precipitate. This forms a visible spot at the location of each cytokine-secreting cell.
-
Wash and dry the plate.
-
Count the number of spots in each well using an automated ELISpot reader. The number of spots corresponds to the number of antigen-specific, cytokine-producing T cells.
-
Caption: Workflow for an ELISpot assay to detect cytokine secretion.
Conclusion
The well-defined MHC class I and II restricted epitopes of ovalbumin, particularly SIINFEKL and OVA(323-339), remain indispensable tools in immunology. They provide robust and reproducible systems for dissecting the intricate mechanisms of antigen presentation and T-cell recognition. For researchers and professionals in drug development, a thorough understanding of these epitopes and the methodologies used to study them is fundamental for designing effective immunotherapies, developing novel vaccines, and exploring the pathogenesis of immune-mediated diseases. The continued use of OVA as a model antigen will undoubtedly fuel further discoveries in the complex interplay between antigens and the adaptive immune system.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. OVA 257 264 peptide - SIINFEKL - SB-PEPTIDE - Ovalbumin peptide [sb-peptide.com]
- 3. Ovalbumin Epitopes in Cell-Mediated Immunity, Humoral Immunity, and An [chondrex.com]
- 4. immunology.org [immunology.org]
- 5. jpt.com [jpt.com]
- 6. lifetein.com [lifetein.com]
- 7. invivogen.com [invivogen.com]
- 8. Peptide-loaded dendritic cells prime and activate MHC-class I-restricted T cells more efficiently than protein-loaded cross-presenting DC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of antigen presentation after hypertonic loading of soluble antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ovalbumin-derived precursor peptides are transferred sequentially from gp96 and calreticulin to MHC I in the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. Ova (323-339) peptide - ISQAVHAAHAEINEAGR - SB PEPTIDE [sb-peptide.com]
- 15. The principle of delivery of T cell epitopes to antigen-presenting cells applied to peptides from influenza virus, ovalbumin, and hen egg lysozyme: Implications for peptide vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Opposite effects of immunotherapy with ovalbumin and the immunodominant T-cell epitope on airway eosinophilia and hyperresponsiveness in a murine model of allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. lifetein.com [lifetein.com]
- 18. Ovalbumin(323-339) peptide binds to the major histocompatibility complex class II I-A(d) protein using two functionally distinct registers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Diversity in MHC class II ovalbumin T cell epitopes generated by distinct proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. Measurement of MHC/Peptide Interactions by Gel Filtration or Monoclonal Antibody Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tbb.bio.uu.nl [tbb.bio.uu.nl]
- 25. Measurement of peptide binding to MHC class II molecules by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Antigen-specific T cell activation and proliferation during oral tolerance induction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Ovalbumin Peptides in Inducing IgE-Mediated Hypersensitivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ovalbumin (OVA), the primary protein in egg white, serves as a classical model antigen for studying the immunological mechanisms underlying IgE-mediated hypersensitivity and allergic diseases.[1][2] The allergic response to OVA is orchestrated by a complex interplay between antigen-presenting cells (APCs), T lymphocytes, and B lymphocytes, culminating in the production of OVA-specific IgE antibodies. These antibodies bind to high-affinity receptors (FcεRI) on the surface of mast cells and basophils, sensitizing them to subsequent encounters with the allergen. Upon re-exposure, cross-linking of these IgE molecules by OVA or its peptides triggers the degranulation of these cells, releasing a cascade of inflammatory mediators that manifest as allergic symptoms.[3][4]
This technical guide provides an in-depth exploration of the role of specific ovalbumin peptides in initiating and propagating the IgE-mediated hypersensitivity response. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways and experimental workflows.
Key Ovalbumin Peptides in IgE-Mediated Hypersensitivity
Specific regions of the ovalbumin protein, known as epitopes, are recognized by the immune system and are crucial for initiating the allergic cascade. Both T-cell epitopes and B-cell epitopes have been identified. T-cell epitopes are presented by APCs via Major Histocompatibility Complex (MHC) molecules to T-helper (Th) cells, which in turn provide help to B cells for antibody production.[2] B-cell epitopes are directly recognized by B-cell receptors and subsequently by antibodies.
Immunodominant OVA Peptides
Several peptides derived from ovalbumin have been identified as being particularly important in the allergic response. The peptide spanning amino acids 323-339 (OVA323-339) is a well-characterized immunodominant T-cell epitope in BALB/c mice.[1][5][6] This peptide binds to the MHC class II molecule I-Ad and is a potent activator of CD4+ T helper cells, driving a Th2-dominant immune response characterized by the production of cytokines like IL-4, IL-5, and IL-13, which are critical for IgE production.[1][3][7] Research indicates that OVA323-339 can act as both a T-cell and a B-cell epitope, playing a significant role in the generation of immediate hypersensitivity responses.[5][6][8]
Other identified T-cell epitopes in mice include sequences such as OVA55-62, OVA176-183, and OVA257-264, which bind to MHC class I molecules.[2] In humans, dominant IgE antibody epitopes have been mapped to regions including OVA 11-70, 38-49, 95-102, 191-200, 243-248, 251-260, and 363-374.[2]
Quantitative Data on Ovalbumin Peptide-Induced Hypersensitivity
The following tables summarize quantitative data from studies investigating the allergenic potential of ovalbumin and its peptides.
| Peptide/Antigen | Experimental Model | Parameter Measured | Result | Reference |
| OVA | BALB/c mice | Immediate Skin Test Reaction (Native OVA) | 73% of mice showed a positive response. | [5][6] |
| OVA | BALB/c mice | Immediate Skin Test Reaction (OVA323-339) | 82% of mice showed a positive response. | [5][6] |
| OVA323-339 | BALB/c mice | Immediate Skin Test Reaction (Native OVA) | 69% of mice showed a positive response. | [5][6] |
| OVA323-339 | BALB/c mice | Immediate Skin Test Reaction (OVA323-339) | 77% of mice showed a positive response. | [5][6] |
| OVA323-339 | BALB/c mice | Serum anti-OVA IgE | Sensitization with OVA323-339 was as effective as native OVA in stimulating an IgE response. | [5][6] |
| OVA323-339 | Human T-cell line | Cytokine Secretion | High levels of IL-5; undetectable IL-2, IFN-γ, and IL-4. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of OVA-induced hypersensitivity. Below are outlines of key experimental protocols.
Murine Model of OVA-Induced Allergic Airway Inflammation
This protocol describes a common method for inducing an allergic phenotype in mice.
-
Animal Model: BALB/c mice are frequently used due to their propensity to develop Th2-type immune responses.[9]
-
Sensitization:
-
Intraperitoneal (i.p.) Sensitization: On day 0, mice are sensitized by an intraperitoneal injection of 20 µg of OVA emulsified in 100 µl of aluminum hydroxide (alum) as an adjuvant.[10] A second sensitization with 100 µg of OVA is administered on day 14.[10] The intraperitoneal route has been shown to trigger robust and consistent IgE responses.[9]
-
Epicutaneous (EC) Sensitization: Alternatively, sensitization can be achieved by applying a skin patch soaked with OVA and an adjuvant like CpG.[11]
-
-
Challenge:
-
On days 24, 26, and 28, mice are challenged via intratracheal instillation or aerosol exposure with 200 µg of OVA in sterile phosphate-buffered saline (PBS).[10]
-
-
Assessment of Allergic Response:
-
Airway Hyperresponsiveness (AHR): Measured by techniques such as electrical field stimulation of tracheal smooth muscle preparations.[5][6]
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Collection of BAL fluid to quantify inflammatory cells (e.g., eosinophils) and cytokine levels (e.g., IL-4, IL-5, IL-13).[12]
-
Serum IgE Levels: Measurement of OVA-specific IgE in serum using ELISA.[13][14]
-
Histology: Examination of lung tissue for inflammatory cell infiltration and goblet cell hyperplasia.[12]
-
In Vitro T-Cell Proliferation and Cytokine Analysis
This protocol is used to assess the T-cell response to specific OVA peptides.
-
Cell Source: Spleen cells are obtained from OVA-sensitized mice.[15][16]
-
Peptide Synthesis: Overlapping synthetic peptides spanning the OVA sequence are synthesized.[8][15][16]
-
Cell Culture: Splenocytes are cultured in the presence of the synthetic OVA peptides.[15][16]
-
Proliferation Assay: T-cell proliferation is measured using methods such as the incorporation of [3H]-thymidine or colorimetric assays (e.g., WST-1).[15][16]
-
Cytokine Analysis: The concentration of cytokines (e.g., IL-4, IFN-γ) in the cell culture supernatants is determined by ELISA to characterize the T-cell response (Th1 vs. Th2).[15][16]
Basophil Histamine Release Assay
This assay is used to identify allergenic epitopes by measuring the degranulation of basophils.
-
Cell Source: Basophils are obtained from patients with egg allergy.[17]
-
Stimulation: The basophils are stimulated with OVA fragments or synthetic peptides.[17]
-
Histamine Measurement: The amount of histamine released into the supernatant is quantified, typically by an automated fluorometric method.[17]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key pathways and workflows in the study of OVA-induced hypersensitivity.
Signaling Pathway of IgE-Mediated Mast Cell Activation
Caption: IgE-mediated mast cell activation pathway upon allergen cross-linking.
Experimental Workflow for Murine Model of Allergic Asthma
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Ovalbumin Epitopes in Cell-Mediated Immunity, Humoral Immunity, and An [chondrex.com]
- 3. Alleviation of Ovalbumin-Allergic Reactions in Mice by Eucommia ulmoides Polysaccharides via Modulation of Intestinal Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neural Pathways in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Comparison of the allergenicity of ovalbumin and this compound 323-339. Differential expansion of V beta-expressing T cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of the disease-related T cell epitope of ovalbumin and epitope-targeted T cell inactivation in egg allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antigenic and allergenic determinants of ovalbumin--III. MHC Ia-binding peptide (OA 323-339) interacts with human and rabbit specific antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of the Route of Exposure to Ovalbumin and Cow’s Milk Proteins on the Induction of IgE Responses in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Epicutaneous immunization with ovalbumin and CpG induces TH1/TH17 cytokines, which regulate IgE and IgG2a production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Systemic sensitization with the protein allergen ovalbumin augments local sensitization in atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combination peptide immunotherapy based on T‐cell epitope mapping reduces allergen‐specific IgE and eosinophilia in allergic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Novel T-cell epitopes of ovalbumin in BALB/c mouse: Potential for peptide-immunotherapy (Journal Article) | OSTI.GOV [osti.gov]
- 17. Allergenic epitopes of ovalbumin (OVA) in patients with hen’s egg allergy: inhibition of basophil histamine release by … [ouci.dntb.gov.ua]
A Technical Guide to the Natural Processing and Presentation of Ovalbumin Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ovalbumin (OVA), a glycoprotein from chicken egg whites, serves as a canonical model antigen in immunology. Its widespread use stems from its ability to elicit robust B-cell and T-cell responses, making it an invaluable tool for studying the fundamental mechanisms of antigen processing and presentation. This technical guide provides an in-depth overview of the cellular and molecular pathways involved in the natural processing of ovalbumin and the subsequent presentation of its derived peptides by Major Histocompatibility Complex (MHC) class I and class II molecules. This document details the key cell types, enzymatic machinery, and signaling events that govern these processes, offering a comprehensive resource for researchers in immunology and professionals in drug development.
Section 1: Overview of Ovalbumin Antigen Presentation Pathways
Antigen Presenting Cells (APCs), primarily dendritic cells (DCs) and macrophages, internalize exogenous ovalbumin. The subsequent processing and presentation of OVA-derived peptides diverge into two main pathways, culminating in the activation of distinct T-cell subsets.
-
MHC Class I Pathway: Exogenous OVA can be cross-presented by dendritic cells. In this pathway, OVA is processed into smaller peptides, with the immunodominant peptide being SIINFEKL (OVA257-264).[1][2] This peptide is then loaded onto MHC class I molecules (specifically H-2Kb in mice) and presented to CD8+ cytotoxic T lymphocytes, leading to a cytotoxic immune response.[1][2][3]
-
MHC Class II Pathway: In the conventional MHC class II pathway, OVA is processed within the endo-lysosomal compartments of APCs. This generates various peptides, with the most well-characterized being ISQAVHAAHAEINEAGR (OVA323-339).[1] This peptide binds to MHC class II molecules (such as I-Ad in mice) and is presented to CD4+ helper T cells, which orchestrate a broader immune response.[1]
The interplay between these two pathways is crucial in determining the nature and magnitude of the immune response to ovalbumin.
Section 2: Cellular Uptake and Trafficking of Ovalbumin
The initial step in the processing of ovalbumin is its uptake by APCs. Dendritic cells utilize several mechanisms to internalize soluble OVA:
-
Receptor-Mediated Endocytosis: The mannose receptor on the surface of immature dendritic cells can recognize the glycan moieties on ovalbumin, facilitating its efficient uptake.[4]
-
Macropinocytosis: Dendritic cells can also internalize large amounts of soluble antigens, including OVA, through macropinocytosis, a process of non-specific fluid-phase uptake.[4]
Once internalized, ovalbumin is trafficked through the endocytic pathway, progressing from early endosomes to late endosomes and finally to lysosomes. The acidic environment and enzymatic content of these compartments are critical for the degradation of the protein.
Experimental Workflow: Ovalbumin Uptake Assay
Caption: Workflow for quantifying ovalbumin uptake by dendritic cells using flow cytometry.
Section 3: Proteolytic Processing of Ovalbumin
The degradation of the native ovalbumin protein into immunogenic peptides is a multi-step process involving distinct enzymatic machinery depending on the presentation pathway.
MHC Class I Pathway: The Role of the Proteasome
For cross-presentation, internalized ovalbumin must be translocated from the endocytic compartment into the cytosol. The precise mechanisms of this translocation are still under investigation. Once in the cytosol, ovalbumin is targeted for degradation by the ubiquitin-proteasome system.[5] The 26S proteasome, a large multi-catalytic protease complex, cleaves ubiquitinated ovalbumin into smaller peptides.[5] These peptides are then transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP), where they can be further trimmed by ER-resident aminopeptidases before being loaded onto MHC class I molecules.
MHC Class II Pathway: Lysosomal and Endosomal Proteases
In the MHC class II pathway, ovalbumin is degraded within the increasingly acidic and protease-rich environment of the endo-lysosomal compartments. A variety of proteases, including cathepsins, are involved in the cleavage of ovalbumin into longer peptide fragments suitable for binding to MHC class II molecules.
Logical Relationship: Key Proteolytic Steps
Caption: Proteolytic processing of ovalbumin for MHC class I and class II presentation.
Section 4: MHC-Peptide Binding and Presentation
The final step in antigen presentation is the binding of the processed peptides to MHC molecules and the transport of these complexes to the cell surface.
Quantitative Aspects of MHC-Peptide Interactions
The stability of the peptide-MHC complex is a critical determinant of its immunogenicity. This is often quantified by the dissociation constant (Kd) or the dissociation half-life (t1/2).
| Peptide | MHC Molecule | Binding Affinity/Stability | Reference(s) |
| SIINFEKL (OVA257-264) | H-2Kb | Kd: ~3.042 nM | [6] |
| OVA323-339 | I-Ad | Dissociation t1/2 at 37°C, pH 7.0: ~32 hours | [7] |
| OVA323-335 | I-Ad | Dissociation t1/2 > 200 hours | [8] |
Section 5: Signaling Pathways in Dendritic Cells upon Ovalbumin Recognition
The uptake and processing of ovalbumin by dendritic cells can trigger signaling cascades that lead to DC maturation and the expression of co-stimulatory molecules necessary for T-cell activation. While ovalbumin itself is not a classic pathogen-associated molecular pattern (PAMP), its recognition, particularly in the context of adjuvants or certain formulations, can activate pathways such as:
-
Toll-Like Receptor (TLR) Signaling: While not directly binding OVA, TLRs can be engaged by contaminants or co-administered adjuvants, leading to the activation of downstream signaling pathways. This typically involves adaptor proteins like MyD88, leading to the activation of transcription factors such as NF-κB and AP-1. These transcription factors drive the expression of pro-inflammatory cytokines and co-stimulatory molecules.[9][10]
-
TNF Signaling Pathway: Tumor Necrosis Factor (TNF) signaling can be induced during the immune response and plays a role in DC maturation.[11][12]
-
NF-κB Signaling Pathway: This is a central pathway in DC activation, integrating signals from various receptors to promote the expression of genes involved in inflammation and immunity.[11][12]
Signaling Pathway: Dendritic Cell Activation
Caption: A simplified representation of a TLR-mediated signaling pathway in dendritic cells.
Section 6: Detailed Experimental Protocols
Protocol for Ovalbumin Uptake Assay by Flow Cytometry
This protocol is adapted from established methods for assessing antigen uptake by dendritic cells.[13][14]
Materials:
-
Bone marrow-derived dendritic cells (BMDCs)
-
Complete RPMI medium
-
DQ™ Ovalbumin (DQ-OVA) or FITC-labeled Ovalbumin
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer tubes
-
Flow cytometer
Procedure:
-
Culture and harvest immature BMDCs.
-
Resuspend cells in complete medium at a concentration of approximately 2 x 106 cells/mL.
-
Prepare two sets of flow cytometer tubes: one for incubation at 37°C (active uptake) and one for 0°C (control for surface binding).
-
To each tube, add a working concentration of fluorescently labeled OVA (e.g., 1 mg/mL for DQ-OVA).
-
Add 100 µL of the cell suspension to each tube.
-
Incubate for 15-30 minutes.
-
Stop the uptake by adding 1 mL of cold FACS buffer.
-
Wash the cells twice with cold FACS buffer by centrifugation.
-
Resuspend the cell pellet in an appropriate volume of FACS buffer for flow cytometric analysis.
-
Acquire data on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cells.
Protocol for In Vitro Proteasomal Digestion of Ovalbumin
This protocol is based on methods for assessing the in vitro generation of antigenic peptides by the proteasome.[5]
Materials:
-
Purified 20S or 26S proteasome
-
S-carboxymethylated ovalbumin
-
Digestion buffer (e.g., 40 mM Tris-HCl, pH 8.0, 0.04% SDS)
-
Reverse-phase HPLC system
-
Mass spectrometer
Procedure:
-
Denature and reduce ovalbumin to make it susceptible to proteasomal degradation.
-
Prepare a reaction mixture containing the ovalbumin substrate and purified proteasome in digestion buffer. A typical enzyme-to-substrate ratio is 1:85 by weight.
-
Incubate the reaction at 37°C for 20-24 hours.
-
Stop the reaction and prepare the peptide mixture for analysis.
-
Fractionate the resulting peptides by reverse-phase HPLC.
-
Analyze the fractions by mass spectrometry to identify the generated peptides, including the SIINFEKL epitope.
Protocol for MHC-Peptide Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of a peptide for an MHC molecule.[15][16]
Materials:
-
Purified, soluble MHC class I or class II molecules
-
A high-affinity reference peptide with a fluorescent label
-
Unlabeled competitor peptides (including the OVA peptide of interest)
-
Assay buffer
-
A method to separate bound from free peptide (e.g., size-exclusion chromatography or ELISA-based capture)
-
A fluorescence plate reader
Procedure:
-
Set up a series of reactions containing a fixed concentration of the purified MHC molecule and the fluorescent reference peptide.
-
To each reaction, add a graded concentration of the unlabeled competitor peptide.
-
Incubate the reactions to allow binding to reach equilibrium.
-
Separate the MHC-bound fluorescent peptide from the free fluorescent peptide.
-
Quantify the amount of bound fluorescent peptide.
-
Plot the percentage of inhibition of the fluorescent peptide binding versus the concentration of the competitor peptide.
-
Calculate the IC50 value, which is the concentration of the competitor peptide that inhibits 50% of the binding of the reference peptide. This value is inversely proportional to the binding affinity of the competitor peptide.
Conclusion
The natural processing and presentation of ovalbumin peptides represent a cornerstone of immunological research, providing a robust system to dissect the intricate mechanisms of antigen handling by the immune system. A thorough understanding of the cellular uptake, proteolytic degradation, MHC binding, and the signaling pathways involved is essential for the rational design of vaccines and immunotherapies. This technical guide provides a comprehensive overview of these processes, along with detailed experimental protocols and quantitative data, to serve as a valuable resource for the scientific community. The continued study of model antigens like ovalbumin will undoubtedly lead to further insights into the fundamental principles of immunology and the development of novel therapeutic strategies.
References
- 1. invivogen.com [invivogen.com]
- 2. mblbio.com [mblbio.com]
- 3. Peptide-loaded dendritic cells prime and activate MHC-class I-restricted T cells more efficiently than protein-loaded cross-presenting DC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemokine programming dendritic cell antigen response: part I – select chemokine programming of antigen uptake even after maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteolytic Processing of Ovalbumin and β-galactosidase by the Proteasome to Yield Antigenic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Toll-Like Receptor Signaling and Its Role in Cell-Mediated Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of Toll-Like Receptors in Pathogen Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Different doses of ovalbumin exposure on dendritic cells determine their genetic/epigenetic regulation and T cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Different doses of ovalbumin exposure on dendritic cells determine their genetic/epigenetic regulation and T cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. en.bio-protocol.org [en.bio-protocol.org]
- 15. creative-biolabs.com [creative-biolabs.com]
- 16. youtube.com [youtube.com]
An In-depth Technical Guide to the Post-Translational Modifications of Ovalbumin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ovalbumin, the primary protein constituent of avian egg white, serves as a critical model protein in various fields of biological and biomedical research, including immunology, protein chemistry, and drug delivery. Its utility is, in part, defined by its complex landscape of post-translational modifications (PTMs). These modifications, occurring after the protein's synthesis, introduce significant structural and functional heterogeneity, influencing its physicochemical properties, stability, and biological activity. This technical guide provides a comprehensive overview of the core PTMs of ovalbumin, presenting quantitative data, detailed experimental methodologies, and visual representations of analytical workflows and relevant biological pathways.
Core Post-Translational Modifications of Ovalbumin
Ovalbumin undergoes several key PTMs that contribute to its diverse proteoforms. The most prominent of these are phosphorylation, N-linked glycosylation, and N-terminal acetylation. Other modifications, such as the formation of a disulfide bridge, oxidation, and succinimide formation, have also been reported, adding further layers of complexity.[1][2][3]
Quantitative Overview of Major Ovalbumin PTMs
The following table summarizes the key quantitative data associated with the primary PTMs of ovalbumin, providing a clear comparison of their sites and stoichiometry.
| Post-Translational Modification | Site(s) | Stoichiometry/Relative Abundance | Reference(s) |
| Phosphorylation | Serine 68 (S68), Serine 344 (S344) | Diphosphorylated: ~77.3% Monophosphorylated: ~21.6% Nonphosphorylated: ~1.1% | [3] |
| N-linked Glycosylation | Asparagine 292 (N292) | Highly heterogeneous with at least 45 different glycan structures identified, predominantly high-mannose and hybrid types. Specific stoichiometry for each glycoform is complex and varies. | [1][3][4] |
| N-terminal Acetylation | Glycine 1 (G1) | The majority of ovalbumin is N-terminally acetylated. A non-acetylated proteoform has been detected at a relative abundance of approximately 6.20% compared to the acetylated form. | [1][3] |
| Disulfide Bridge | Cysteine 73 - Cysteine 120 (C73-C120) | Presumed to be present in the vast majority of native ovalbumin molecules, contributing to its stable tertiary structure. | [1][3] |
Experimental Protocols for PTM Analysis
The characterization of ovalbumin's PTMs relies heavily on advanced analytical techniques, primarily high-resolution native mass spectrometry. The following sections detail the methodologies for sample preparation and analysis.
Sample Preparation for Native Mass Spectrometry
Objective: To prepare ovalbumin samples for analysis by native electrospray ionization mass spectrometry (ESI-MS) to preserve the protein's native conformation and non-covalent interactions.
Materials:
-
Chicken ovalbumin (Grade V)
-
Ammonium acetate (AmAc)
-
Milli-Q water
-
Ultrafiltration devices (e.g., Vivaspin 500, 5 kDa MWCO)
Protocol:
-
Prepare a stock solution of ovalbumin at a concentration of 200 µM in Milli-Q water.
-
Buffer exchange the ovalbumin solution into 150 mM aqueous ammonium acetate (pH 7.5) using an ultrafiltration device. This step is crucial to remove non-volatile salts and detergents that can interfere with ESI-MS analysis.
-
Repeat the buffer exchange process at least three times to ensure complete removal of interfering substances.
-
Measure the protein concentration using UV absorbance at 280 nm.
-
Adjust the final protein concentration to 2–3 µM in 150 mM ammonium acetate for direct infusion into the mass spectrometer.[1][3]
Enzymatic Dephosphorylation
Objective: To remove phosphate groups from ovalbumin to simplify mass spectra and aid in the identification of other PTMs.
Materials:
-
Ovalbumin sample (prepared as above or unprocessed)
-
Calf Intestinal Phosphatase (CIP)
-
50 mM Triethylammonium bicarbonate (TEAB) buffer (pH 7.5)
Protocol:
-
Incubate the unprocessed or buffer-exchanged ovalbumin sample with CIP in 50 mM TEAB buffer (pH 7.5).
-
The recommended protein-to-enzyme ratio is 1 µg of protein to 0.5 units of CIP.[1]
-
Incubate the reaction mixture at 37°C for 2 hours.[1]
-
For subsequent MS analysis, buffer exchange the dephosphorylated ovalbumin into 150 mM ammonium acetate as described in the sample preparation protocol.
Enzymatic Deglycosylation
Objective: To remove N-linked glycans from ovalbumin to analyze the protein backbone and simplify the mass spectrum.
Materials:
-
Ovalbumin sample
-
Endoglycosidase F1 (Endo F1)
-
20 mM Tris-HCl buffer (pH 7.5)
Protocol:
-
Incubate 200 µg of ovalbumin with 0.2 units of Endo F1 in a 20 mM Tris-HCl buffer (pH 7.5).[1]
-
Incubate the reaction mixture overnight at 37°C.[1]
-
Note: Under native conditions, PNGase F is reported to be ineffective for ovalbumin deglycosylation. Endo F1 is more suitable but may result in incomplete deglycosylation, leaving a single GlcNAc residue attached to the asparagine.[1][3]
-
For subsequent MS analysis, buffer exchange the deglycosylated ovalbumin into 150 mM ammonium acetate.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Ovalbumin PTM Analysis
The following diagram illustrates a typical experimental workflow for the comprehensive analysis of ovalbumin's post-translational modifications using native mass spectrometry.
Caption: Workflow for the analysis of ovalbumin PTMs.
Generalized Signaling Pathway for Protein Modification in the Avian Oviduct
While specific signaling pathways dedicated to the post-translational modification of ovalbumin in the hen oviduct are not extensively detailed in the current literature, a generalized pathway can be inferred from studies on hormonal regulation and protein modification in this tissue. Steroid hormones, such as estrogen, are known to be key regulators of oviduct development and function, including the synthesis of egg-white proteins.[5] These hormones can initiate signaling cascades that activate various kinases and glycosyltransferases responsible for protein modifications.
The diagram below illustrates a hypothetical signaling cascade leading to protein phosphorylation and glycosylation in the chicken oviduct, which would encompass the modification of ovalbumin.
Caption: Generalized signaling for protein modification in the oviduct.
Conclusion
The post-translational modifications of ovalbumin present a fascinating case study in protein microheterogeneity. The interplay of phosphorylation, glycosylation, and N-terminal acetylation gives rise to a multitude of proteoforms, each with potentially distinct properties. The methodologies outlined in this guide, particularly native mass spectrometry, provide powerful tools for dissecting this complexity. While the specific regulatory networks governing these modifications in the hen oviduct remain an area for further investigation, the foundational knowledge of ovalbumin's PTMs is essential for researchers and professionals working with this important model protein. A thorough understanding of its modified landscape is critical for ensuring reproducibility in experimental settings and for harnessing its full potential in various applications, including drug development and delivery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Analyzing Protein Micro-Heterogeneity in Chicken Ovalbumin by High-Resolution Native Mass Spectrometry Exposes Qualitatively and Semi-Quantitatively 59 Proteoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analyzing protein micro-heterogeneity in chicken ovalbumin by high-resolution native mass spectrometry exposes qualitatively and semi-quantitatively 59 proteoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of candidate genes and pathways regulating oviduct development in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking T-Cell Responses: A Technical Guide to Ovalbumin's H-2Kb and I-Ad Restricted Epitopes
For Researchers, Scientists, and Drug Development Professionals
Ovalbumin (OVA), a protein from chicken egg whites, serves as a cornerstone model antigen in immunological research. Its widespread use stems from its capacity to elicit robust B-cell and T-cell responses, making it an invaluable tool for studying antigen processing and presentation, T-cell activation, and the efficacy of novel vaccine and immunotherapy platforms. This guide provides an in-depth technical overview of the primary H-2Kb (MHC Class I) and I-Ad (MHC Class II) restricted epitopes of ovalbumin, offering quantitative data, detailed experimental methodologies, and visual pathways to facilitate advanced research and development.
Core Ovalbumin Epitopes: Sequences and MHC Restriction
The immunodominant epitopes of ovalbumin are well-characterized peptides that bind with high affinity to specific Major Histocompatibility Complex (MHC) molecules, leading to the activation of distinct T-cell populations.
-
H-2Kb (MHC Class I) Restricted Epitope : The primary epitope recognized by CD8+ cytotoxic T-lymphocytes (CTLs) in the context of the H-2Kb MHC class I molecule is the octapeptide SIINFEKL . This peptide corresponds to amino acids 257-264 of the ovalbumin protein.
-
I-Ad (MHC Class II) Restricted Epitope : The immunodominant epitope for CD4+ helper T-cells in mouse strains with the H-2d haplotype (e.g., BALB/c) is the 17-amino acid peptide ISQAVHAAHAEINEAGR , corresponding to residues 323-339.[1][2] This peptide binds to the I-Ad MHC class II molecule.
Quantitative Data Summary
The binding affinity of these peptides to their respective MHC molecules and the magnitude of the subsequent T-cell response are critical parameters in immunological studies. The following tables summarize key quantitative data for these epitopes.
Table 1: H-2Kb Restricted Epitope (SIINFEKL) Quantitative Data
| Parameter | Value | Method | Reference |
| Peptide Sequence | SIINFEKL | - | General Knowledge |
| Amino Acid Position | 257-264 | - | General Knowledge |
| MHC Restriction | H-2Kb | - | General Knowledge |
| Binding Affinity (Kd) | ~10 nM | Not Specified | [3] |
Table 2: I-Ad Restricted Epitope (ISQAVHAAHAEINEAGR) Quantitative Data
| Parameter | Value | Method | Reference |
| Peptide Sequence | ISQAVHAAHAEINEAGR | - | [1] |
| Amino Acid Position | 323-339 | - | [1] |
| MHC Restriction | I-Ad | - | [1][2] |
| Binding Affinity (IC50) | Strong Binder (<500 nM) | Competition Assay | Implied by widespread use[4][5] |
| T-Cell Response | Accounts for 25-35% of total OVA T-cell response in BALB/c mice | Not Specified |
Antigen Presentation Pathways
The activation of CD8+ and CD4+ T-cells is dependent on distinct antigen processing and presentation pathways.
MHC Class I Presentation Pathway (Endogenous)
Intracellular proteins, such as ovalbumin expressed endogenously within a tumor cell (e.g., E.G7), are processed via the MHC Class I pathway. The protein is degraded by the proteasome, and resulting peptides are transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP). In the ER, peptides like SIINFEKL are loaded onto nascent H-2Kb molecules, which then traffic to the cell surface for presentation to CD8+ T-cells.
MHC Class II Presentation Pathway (Exogenous)
Extracellular antigens, such as soluble ovalbumin protein, are taken up by professional Antigen Presenting Cells (APCs) like dendritic cells and macrophages. The antigen is internalized into an endosome, which fuses with a lysosome to form a phagolysosome. Here, the protein is degraded into peptides. Meanwhile, I-Ad molecules are synthesized in the ER and transported in vesicles. These vesicles fuse with the phagolysosome, where peptides like ISQAVHAAHAEINEAGR are loaded onto the I-Ad molecules before the complex is transported to the cell surface for presentation to CD4+ T-cells.
Experimental Methodologies
Accurate characterization of T-cell epitopes relies on a suite of standardized immunological assays. Below are detailed protocols for key experiments, including a generalized workflow for epitope discovery and validation.
General Workflow for Epitope Characterization
The identification and validation of T-cell epitopes typically follow a multi-step process, starting from in silico predictions and culminating in in vivo functional assays.
References
- 1. The secretory IFN-γ response of single CD4 memory cells after activation on different antigen presenting cell types - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. researchgate.net [researchgate.net]
- 4. Prediction of the binding affinities of peptides to class II MHC using a regularized thermodynamic model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ovalbumin(323-339) peptide binds to the major histocompatibility complex class II I-A(d) protein using two functionally distinct registers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of T-Cell Recognition of Ovalbumin Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underpinning the recognition of ovalbumin (OVA) peptides by T-cells. Ovalbumin is a widely utilized model antigen in immunological research, and understanding its interaction with the immune system is fundamental to advancing our knowledge of T-cell activation, immune tolerance, and the development of novel immunotherapies. This document details the key OVA-derived T-cell epitopes, the role of Major Histocompatibility Complex (MHC) molecules in their presentation, the intricacies of T-cell receptor (TCR) engagement, and the subsequent intracellular signaling cascades.
Key Ovalbumin Peptides and MHC Restriction
T-cells recognize short peptide fragments of antigens presented by MHC molecules on the surface of antigen-presenting cells (APCs). For ovalbumin, two primary peptides have been extensively characterized and serve as cornerstone tools in immunological studies.
-
OVA257-264 (SIINFEKL): This peptide is the immunodominant epitope for CD8+ cytotoxic T-lymphocytes (CTLs). It is presented by the MHC class I molecule H-2Kb.[1][2] The recognition of the SIINFEKL-H-2Kb complex by the TCR of CD8+ T-cells is a critical event in the initiation of a cellular cytotoxic immune response.[1]
-
OVA323-339 (ISQAVHAAHAEINEAGR): This peptide is the major epitope recognized by CD4+ helper T-cells and is presented by the MHC class II molecule I-Ad.[1][3][4] The interaction between the OVA323-339-I-Ad complex and the CD4+ T-cell TCR is crucial for orchestrating adaptive immune responses, including the activation of B-cells and the production of antibodies.[3] This epitope is reported to account for 60-70% of the OVA-specific T-cell response.[3]
Quantitative Data on Ovalbumin Peptide-MHC Interactions
The affinity of the peptide-MHC-TCR interaction is a critical determinant of T-cell activation. Below is a summary of key quantitative data related to OVA peptide recognition.
| Peptide | MHC Allele | T-Cell Co-receptor | Binding Affinity (IC50/KD) | Measurement Method | Reference |
| OVA257-264 (SIINFEKL) | H-2Kb | CD8 | IC50 ≤ 500 nM (considered strong) | Competitive binding assays | [5] |
| Altered Peptide Ligands of OVA257-264 | H-2Kb | CD8 | Sequentially reduced affinities | Not specified | [6] |
| OVA257-264 (SIINFEKL) | H-2Kb | CD8 | K_D of ~6 µM at 25°C for OT-I TCR | Surface Plasmon Resonance (SPR) | [7] |
| OVA323-339 | I-Ad | CD4 | Not specified | Not specified | [1] |
Antigen Processing and Presentation Pathways
The presentation of ovalbumin peptides on MHC molecules involves distinct intracellular pathways depending on the MHC class.
MHC Class I Pathway (Cross-Presentation)
Exogenous antigens like ovalbumin are typically presented on MHC class II molecules. However, a process known as "cross-presentation" allows for the presentation of exogenous antigens on MHC class I molecules, which is crucial for the activation of CD8+ T-cells against extracellular antigens.[8]
Immature dendritic cells (DCs) internalize soluble ovalbumin.[8] Upon receiving a maturation signal (e.g., from lipopolysaccharide - LPS), the internalized OVA is processed by the proteasome into smaller peptides, including SIINFEKL.[8] These peptides are then transported into the endoplasmic reticulum, where they bind to MHC class I molecules (H-2Kb) and are subsequently transported to the cell surface for presentation to CD8+ T-cells.[5][8]
MHC Class II Pathway
Antigen-presenting cells such as dendritic cells, macrophages, and B-cells internalize exogenous ovalbumin into phagosomes.[9] Within these endocytic compartments, ovalbumin is degraded by proteases, such as cathepsins, into peptides.[9] These peptides, including OVA323-339, are then loaded onto MHC class II molecules (I-Ad) in a specialized compartment. The resulting peptide-MHC class II complexes are then transported to the cell surface for recognition by CD4+ T-cells.[10]
T-Cell Receptor Signaling
The binding of the TCR and its co-receptor (CD8 or CD4) to the peptide-MHC complex initiates a cascade of intracellular signaling events, leading to T-cell activation.[6] This process is predominantly orchestrated by tyrosine phosphorylation.[6][11]
Upon TCR engagement with a high-affinity pMHC ligand like OVA-pMHC, a signaling cascade is triggered that is largely similar to, and potentially stronger than, that initiated by anti-TCR antibodies.[6][11] The strength of the signaling output correlates with the binding affinity of the pMHC variant.[6][11]
Downstream of the initial tyrosine phosphorylation events, other signaling pathways are activated. For instance, at high doses of ovalbumin, dendritic cells show upregulation of the TNF signaling pathway and the NF-kappa B signaling pathway.[12] Furthermore, ovalbumin-derived peptides can activate retinoic acid signaling pathways through Toll-like receptor (TLR) interactions, leading to the induction of regulatory T-cells (Tregs).[13][14]
Experimental Protocols
A variety of experimental techniques are employed to study the mechanism of T-cell recognition of ovalbumin peptides.
T-Cell Activation Assays
These assays measure the functional response of T-cells following stimulation with OVA peptides.
-
ELISpot (Enzyme-Linked Immunospot) Assay:
-
Coat a 96-well plate with a capture antibody specific for a cytokine of interest (e.g., IFN-γ for CD8+ T-cells, IL-4 for CD4+ Th2 cells).
-
Wash the plate and add T-cells along with antigen-presenting cells and the specific OVA peptide (e.g., SIINFEKL or OVA323-339).
-
Incubate for a specified period to allow for cytokine secretion.
-
Wash the cells away and add a biotinylated detection antibody for the cytokine.
-
Add an enzyme-conjugated streptavidin (e.g., alkaline phosphatase or horseradish peroxidase).
-
Add a substrate that forms a colored precipitate. Each spot represents a cytokine-secreting T-cell.
-
Count the spots to quantify the number of antigen-specific T-cells.
-
-
Intracellular Cytokine Staining (ICS) followed by Flow Cytometry:
-
Stimulate T-cells with OVA peptides in the presence of a protein transport inhibitor (e.g., Brefeldin A) to cause cytokines to accumulate intracellularly.
-
Stain the cells with fluorescently labeled antibodies against cell surface markers (e.g., CD8, CD4).
-
Fix and permeabilize the cells.
-
Stain the intracellular cytokines with fluorescently labeled antibodies.
-
Analyze the cells by flow cytometry to determine the percentage of T-cells producing specific cytokines.
-
Binding Affinity Measurement
-
Surface Plasmon Resonance (SPR):
-
Immobilize one of the interacting molecules (e.g., the pMHC complex) on a sensor chip.
-
Flow the other molecule (e.g., soluble TCR) over the chip surface at various concentrations.
-
Measure the change in the refractive index at the surface as the molecules bind and dissociate.
-
Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[15]
-
Phosphotyrosine Proteomics (e.g., BOOST)
This method allows for a global analysis of tyrosine phosphorylation events upon T-cell activation.[6][11]
-
Culture Jurkat T-cells expressing the OT-1 TCR and CD8 co-receptor.[6]
-
Stimulate the cells with either an anti-TCR antibody or OVA pMHC tetramers (e.g., SIINFEKL-H-2Kb).[6]
-
Lyse the cells and digest the proteins into peptides.
-
Enrich for phosphotyrosine-containing peptides using specific antibodies.
-
Label the peptides with isobaric tags (e.g., TMT) for quantitative analysis.
-
Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Process the raw data using software like MaxQuant to identify and quantify changes in phosphotyrosine sites.[6]
Conclusion
The recognition of ovalbumin peptides by T-cells is a multifaceted process involving precise molecular interactions and complex cellular pathways. The well-defined nature of the key OVA epitopes, SIINFEKL and OVA323-339, and their respective MHC restrictions, have made them invaluable tools for dissecting the fundamental principles of T-cell immunity. A thorough understanding of these mechanisms, from antigen processing and presentation to TCR signaling, is essential for researchers and professionals in the fields of immunology and drug development as they work to harness the power of the immune system to combat disease. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of these critical immunological processes.
References
- 1. invivogen.com [invivogen.com]
- 2. Ovalbumin Epitopes in Cell-Mediated Immunity, Humoral Immunity, and An [chondrex.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 5. JCI Insight - Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes [insight.jci.org]
- 6. Ovalbumin antigen-specific activation of human T cell receptor closely resembles soluble antibody stimulation as revealed by BOOST phosphotyrosine proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide-MHC heterodimers show that thymic positive selection requires a more restricted set of self-peptides than negative selection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Ovalbumin Antigen-Specific Activation of Human T Cell Receptor Closely Resembles Soluble Antibody Stimulation as Revealed by BOOST Phosphotyrosine Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Different doses of ovalbumin exposure on dendritic cells determine their genetic/epigenetic regulation and T cell differentiation | Aging [aging-us.com]
- 13. Ovalbumin-Derived Peptides Activate Retinoic Acid Signalling Pathways and Induce Regulatory Responses Through Toll-Like Receptor Interactions [mdpi.com]
- 14. Ovalbumin-Derived Peptides Activate Retinoic Acid Signalling Pathways and Induce Regulatory Responses Through Toll-Like Receptor Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Methods for quantifying T cell receptor binding affinities and thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vivo Immunization with Ovalbumin Peptide
Introduction
Ovalbumin (OVA), a primary protein component of chicken egg whites, serves as a widely utilized model antigen in immunological research. Specific peptide fragments of OVA are frequently employed to elicit and study targeted immune responses. Notably, the OVA peptide 323-339 (ISQAVHAAHAEINEAGR) is an immunodominant epitope presented by the MHC class II molecule I-A(d), making it crucial for activating CD4+ T helper cells.[1] Another key epitope, OVA 257-264 (SIINFEKL), is presented by the MHC class I molecule H-2Kb and is instrumental in studying CD8+ cytotoxic T lymphocyte (CTL) responses.[2] This document provides detailed protocols for in vivo immunization of mice with OVA peptides to generate robust humoral (antibody-mediated) and cell-mediated immune responses.
Key Experimental Workflow
The general workflow for in vivo immunization and subsequent analysis involves several key stages, from animal preparation to the final assessment of the immune response.
Data Presentation: Immunization Parameters
Quantitative parameters for immunization can vary based on the experimental goals. The tables below summarize common variables.
Table 1: Summary of Common Reagents and Dosages
| Parameter | Description | Typical Range | Reference(s) |
|---|---|---|---|
| Antigen | Ovalbumin Peptide (e.g., OVA 323-339) | 25 - 100 µ g/mouse | [3][4] |
| Primary Adjuvant | Complete Freund's Adjuvant (CFA) | Emulsified 1:1 with antigen | [5][6] |
| Booster Adjuvant | Incomplete Freund's Adjuvant (IFA) | Emulsified 1:1 with antigen | [6][7] |
| Alternative Adjuvant | Alum (Aluminum Hydroxide) | 300 µ g/mouse | [1][3] |
| Injection Volume | Total volume per mouse | 0.1 - 0.2 mL | [6][7] |
| Injection Route | Method of administration | Subcutaneous (s.c.), Intraperitoneal (i.p.) |[3][8] |
Table 2: Example Immunization Schedule for Antibody Production
| Day | Procedure | Details |
|---|---|---|
| 0 | Primary Immunization | Inject 0.1 - 0.2 mL of OVA peptide/CFA emulsion subcutaneously at 2 sites.[6][7] |
| 14 | Booster Immunization | Inject 0.1 mL of OVA peptide/IFA emulsion subcutaneously at 1 site.[6][7] |
| 21-28 | Serum Collection | Collect blood for serum analysis 7-14 days after the final booster.[7] |
| (Optional) 28 | Second Booster | If antibody titers are low, a second booster with IFA can be administered.[6] |
Experimental Protocols
Protocol 1: Preparation of OVA Peptide-Adjuvant Emulsion
This protocol describes the critical step of creating a stable water-in-oil emulsion required for a potent immune response.
Materials:
-
OVA Peptide (lyophilized)
-
Sterile Phosphate-Buffered Saline (PBS) or Saline
-
Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA)
-
Two sterile Luer-lock glass syringes
-
One sterile Luer-lock connector or stopcock
Methodology:
-
Reconstitute Peptide: Dissolve the lyophilized OVA peptide in sterile PBS to the desired final concentration (e.g., 1 mg/mL).
-
Syringe Preparation: Draw a volume of the peptide solution into one syringe. Draw an equal volume of the adjuvant (CFA for primary, IFA for booster) into the second syringe. For example, 0.5 mL of peptide solution and 0.5 mL of adjuvant.
-
Connect Syringes: Securely connect the two syringes using the Luer-lock connector.
-
Emulsification: Force the contents back and forth between the syringes rapidly. Continue this process for at least 10-15 minutes until a thick, white, stable emulsion is formed.
-
Check Emulsion Stability: Test the emulsion by dropping a small amount into a beaker of cold water. A stable emulsion will form a cohesive drop that does not disperse. If it disperses, continue mixing.
-
Load Injection Syringe: Once stable, consolidate the emulsion into one syringe, remove the connector, and attach a sterile needle (e.g., 21g for mice).[5] Remove any air bubbles before injection.
Protocol 2: Mouse Immunization for Humoral Response
This protocol is designed to generate a high-titer antibody response against the OVA peptide.
Materials:
-
Laboratory mice (e.g., BALB/c or C57BL/6 strain, 8-10 weeks old)
-
Prepared OVA peptide/CFA emulsion
-
Prepared OVA peptide/IFA emulsion
-
Appropriate animal restraints
Methodology:
-
Animal Acclimation: Allow mice to acclimate to the facility for at least 7 days prior to any procedures.[6][7]
-
Primary Immunization (Day 0):
-
Booster Immunization (Day 14):
-
Sample Collection (Day 21-28):
Protocol 3: Assessment of Immune Response via ELISA
This protocol outlines the steps to quantify OVA peptide-specific antibody levels in serum.
Materials:
-
96-well high-binding ELISA plates
-
OVA peptide
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Blocking Buffer (e.g., 2% BSA in PBS)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Collected mouse serum (primary antibody)
-
Peroxidase-conjugated anti-mouse isotype-specific antibody (secondary antibody, e.g., anti-IgG1, IgG2a)
-
TMB substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader (450 nm)
Methodology:
-
Plate Coating: Coat wells with 100 µL of OVA peptide solution (e.g., 1 mg/mL in PBS) and incubate overnight at 4°C.[4]
-
Washing: Wash plates three times with Wash Buffer.
-
Blocking: Block non-specific binding by adding 200 µL of Blocking Buffer to each well and incubating for 1-2 hours at 37°C.[4]
-
Washing: Repeat the wash step.
-
Primary Antibody Incubation: Add 100 µL of serially diluted mouse serum to the wells and incubate overnight at 4°C.[4]
-
Washing: Repeat the wash step.
-
Secondary Antibody Incubation: Add 100 µL of diluted peroxidase-conjugated secondary antibody and incubate for 1 hour at room temperature.[4]
-
Washing: Wash plates four times with Wash Buffer.
-
Detection: Add 100 µL of TMB substrate and incubate in the dark until sufficient color develops (5-15 minutes).
-
Stop Reaction: Add 100 µL of Stop Solution.
-
Read Plate: Measure the optical density (OD) at 450 nm using a plate reader. The OD value is proportional to the amount of OVA-specific antibody.[9]
Signaling Pathway Visualization
The activation of CD4+ T helper cells by an antigen-presenting cell (APC) is a critical step in orchestrating the adaptive immune response to peptide antigens like OVA 323-339.
References
- 1. Ova (323-339) peptide - ISQAVHAAHAEINEAGR - SB PEPTIDE [sb-peptide.com]
- 2. invivogen.com [invivogen.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Ovalbumin-Induced In Vivo Antibody Production | Taconic Biosciences [taconic.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Hooke - Protocols - Immunization of Mice for Production of Antigen-Specific Antibodies [hookelabs.com]
- 7. hookelabs.com [hookelabs.com]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. Immunology: Ovalbumin (OVA) Challenge | Taconic Biosciences [taconic.com]
Application Notes and Protocols: Utilizing OVA 257-264 (SIINFEKL) Peptide for T-Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The OVA 257-264 peptide, with the amino acid sequence SIINFEKL, is a well-characterized, immunodominant epitope of chicken ovalbumin.[1][2] It is presented by the Major Histocompatibility Complex Class I (MHC-I) molecule H-2Kb and is a cornerstone for immunological studies focusing on antigen-specific CD8+ cytotoxic T lymphocyte (CTL) responses.[1][3][4] This peptide is widely used as a model antigen to study T-cell activation, antigen presentation, and CTL-mediated cytotoxicity, particularly with T-cells derived from OT-I transgenic mice, which express a T-cell receptor (TCR) specific for the SIINFEKL/H-2Kb complex.[1][2][5] These application notes provide detailed protocols for using the OVA 257-264 peptide to induce and measure T-cell proliferation, a key indicator of T-cell activation.
Principle of T-Cell Activation
The activation of naive CD8+ T-cells is a critical event in the adaptive immune response. This process is initiated by the recognition of a specific peptide-MHC (pMHC) complex on the surface of an antigen-presenting cell (APC), such as a dendritic cell (DC), by the T-cell receptor (TCR). The OVA 257-264 (SIINFEKL) peptide, when loaded onto the H-2Kb MHC class I molecule of an APC, forms a stable complex that is recognized by the TCR of OT-I CD8+ T-cells. This interaction, along with co-stimulatory signals from the APC, triggers a signaling cascade within the T-cell, leading to its activation, proliferation (clonal expansion), and differentiation into effector cytotoxic T-lymphocytes.
Core Applications
-
Screening and validation of immunomodulatory drugs: Assessing the effect of novel compounds on T-cell proliferation in response to a specific antigen.
-
Vaccine development: Evaluating the efficacy of vaccine candidates in inducing antigen-specific T-cell responses.[6]
-
Basic immunology research: Investigating the fundamental mechanisms of T-cell activation, tolerance, and memory.
-
Adoptive cell therapy: Characterizing the potency of engineered T-cells before therapeutic use.
Experimental Protocols
Protocol 1: Preparation of Antigen-Presenting Cells (APCs) and Peptide Pulsing
This protocol describes the preparation of bone marrow-derived dendritic cells (BMDCs) as APCs and their subsequent pulsing with the OVA 257-264 peptide.
Materials:
-
Bone marrow cells from C57BL/6 mice
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin)
-
Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
OVA 257-264 (SIINFEKL) peptide
-
Phosphate-buffered saline (PBS)
Procedure:
-
Generation of BMDCs:
-
Harvest bone marrow from the femurs and tibias of C57BL/6 mice.
-
Culture the bone marrow cells in complete RPMI-1640 medium supplemented with 20 ng/mL of murine GM-CSF.
-
Incubate at 37°C in a 5% CO2 incubator.
-
On day 3, add fresh complete RPMI-1640 with GM-CSF.
-
On day 6 or 7, non-adherent and loosely adherent cells, which are immature DCs, can be harvested for use.[2]
-
-
Peptide Pulsing:
-
Harvest the differentiated BMDCs and wash them with PBS.
-
Resuspend the BMDCs in serum-free RPMI-1640 medium.
-
Add the OVA 257-264 peptide to the cell suspension. A titration is recommended to determine the optimal concentration, typically ranging from 0.01 to 10 µg/mL.[1][7] A commonly effective concentration is 1 µg/mL.[8]
-
Incubate the BMDCs with the peptide for 1-4 hours at 37°C.[8][9]
-
Wash the peptide-pulsed BMDCs twice with complete RPMI-1640 medium to remove any unbound peptide.[10]
-
The pulsed BMDCs are now ready to be used to stimulate T-cells.
-
Protocol 2: T-Cell Proliferation Assay using CFSE Dilution
Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently labels intracellular proteins. Upon cell division, the dye is equally distributed between daughter cells, resulting in a halving of fluorescence intensity with each generation. This allows for the tracking of T-cell proliferation by flow cytometry.[11][12]
Materials:
-
Splenocytes from OT-I transgenic mice (source of CD8+ T-cells)
-
Peptide-pulsed APCs (from Protocol 1)
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
Complete RPMI-1640 medium
-
FACS buffer (PBS with 2% FBS)
-
Fluorescently-conjugated antibodies (e.g., anti-CD8, anti-CD69)
-
96-well round-bottom culture plates
Procedure:
-
Isolation and CFSE Labeling of OT-I T-Cells:
-
Isolate splenocytes from an OT-I mouse. A single-cell suspension can be prepared by mechanical disruption of the spleen.
-
Resuspend the splenocytes in PBS at a concentration of 1x10⁷ cells/mL.
-
Add CFSE to a final concentration of 2-5 µM and mix immediately.[1]
-
Incubate for 10 minutes at 37°C, protected from light.[1]
-
Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells twice with complete RPMI-1640 medium to remove excess CFSE.
-
Resuspend the CFSE-labeled cells in fresh complete RPMI-1640 medium.
-
-
Co-culture of APCs and T-Cells:
-
Plate the peptide-pulsed APCs (e.g., BMDCs) in a 96-well round-bottom plate at a density of 2-5 x 10⁵ cells/well.[1]
-
Add the CFSE-labeled OT-I splenocytes to the wells containing the APCs at a density of 1-2 x 10⁵ cells/well.[1] A typical APC to T-cell ratio is 1:1 to 1:10.
-
Include the following controls:
-
Unstimulated T-cells (T-cells with unpulsed APCs or no APCs).
-
T-cells with APCs pulsed with an irrelevant peptide.
-
-
Incubate the co-culture for 72 hours at 37°C in a 5% CO2 incubator.[1]
-
-
Flow Cytometry Analysis:
-
Harvest the cells from the culture plate.
-
Stain the cells with fluorescently-conjugated antibodies against cell surface markers, such as anti-CD8, to identify the T-cell population of interest. An activation marker like anti-CD69 can also be included.
-
Acquire the samples on a flow cytometer, ensuring to collect a sufficient number of events for statistical analysis.
-
Analyze the data by gating on the CD8+ T-cell population and examining the CFSE fluorescence histogram. Proliferating cells will show a series of peaks with successively lower fluorescence intensity.
-
Protocol 3: T-Cell Proliferation Assay using [3H]-Thymidine Incorporation
This classic method measures the incorporation of a radiolabeled nucleoside, [3H]-thymidine, into the DNA of proliferating cells. The amount of radioactivity incorporated is directly proportional to the level of cell division.[13]
Materials:
-
Splenocytes from OT-I transgenic mice
-
Peptide-pulsed APCs (from Protocol 1)
-
Complete RPMI-1640 medium
-
[3H]-Thymidine
-
96-well flat-bottom culture plates
-
Cell harvester
-
Scintillation fluid and counter
Procedure:
-
Co-culture of APCs and T-Cells:
-
Set up the co-culture of peptide-pulsed APCs and OT-I splenocytes in a 96-well flat-bottom plate as described in Protocol 2, step 2.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
[3H]-Thymidine Pulse:
-
During the final 18-24 hours of incubation, add 1 µCi of [3H]-thymidine to each well.
-
-
Cell Harvesting and Measurement:
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Wash the filters to remove unincorporated [3H]-thymidine.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter. The results are typically expressed as counts per minute (CPM).
-
Data Presentation
Quantitative data from T-cell proliferation assays should be presented in a clear and organized manner to facilitate comparison between different experimental conditions.
Table 1: Example Data from a CFSE-Based T-Cell Proliferation Assay
| Treatment Group | % Proliferating CD8+ T-Cells (Mean ± SD) | Proliferation Index (Mean ± SD) |
| Unstimulated Control | 2.5 ± 0.8 | 1.1 ± 0.2 |
| Irrelevant Peptide | 3.1 ± 1.2 | 1.2 ± 0.3 |
| OVA 257-264 (0.1 µg/mL) | 45.3 ± 5.7 | 3.8 ± 0.5 |
| OVA 257-264 (1 µg/mL) | 85.2 ± 6.1 | 6.2 ± 0.7 |
| OVA 257-264 (10 µg/mL) | 88.9 ± 4.9 | 6.5 ± 0.6 |
Table 2: Example Data from a [3H]-Thymidine Incorporation Assay
| Treatment Group | [3H]-Thymidine Incorporation (CPM, Mean ± SD) | Stimulation Index |
| Unstimulated Control | 550 ± 150 | 1.0 |
| Irrelevant Peptide | 620 ± 180 | 1.1 |
| OVA 257-264 (0.1 µg/mL) | 25,300 ± 3,100 | 46.0 |
| OVA 257-264 (1 µg/mL) | 98,500 ± 12,400 | 179.1 |
| OVA 257-264 (10 µg/mL) | 115,200 ± 15,600 | 209.5 |
Visualizations
Caption: T-Cell activation signaling pathway.
Caption: Experimental workflow for CFSE-based T-cell proliferation assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Antigen-Specific Stimulation of CD8+ T-cells by Murine Bone Marrow-Derived Dendritic Cells - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. OVA (257-264) Peptide Fragment [anaspec.com]
- 5. journals.asm.org [journals.asm.org]
- 6. OVA 257 264 peptide - SIINFEKL - SB-PEPTIDE - Ovalbumin peptide [sb-peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Priming with very low-affinity peptide ligands gives rise to CD8+ T-cell effectors with enhanced function but with greater susceptibility to transforming growth factor (TGF)β-mediated suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. criver.com [criver.com]
Ovalbumin Peptide 323-339 (OVA323-339): A Tool for CD4+ T Cell Activation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ovalbumin peptide 323-339 (OVA323-339), with the amino acid sequence ISQAVHAAHAEINEAGR, is a well-characterized, immunodominant peptide fragment of chicken ovalbumin.[1][2] It serves as a major Major Histocompatibility Complex (MHC) class II-restricted T-cell epitope, making it an invaluable tool for studying the activation and differentiation of CD4+ T helper cells.[1][3] This peptide is extensively used in immunological research, particularly in the context of allergy, autoimmune diseases, and vaccine development.[4]
OVA323-339 binds to the I-Ad MHC class II molecule in BALB/c mice and the I-Ab molecule in C57BL/6 mice, and is recognized by the T-cell receptors (TCRs) of transgenic T cells from DO11.10 and OT-II mice, respectively.[5][6] This specificity allows for precise in vitro and in vivo tracking and analysis of antigen-specific CD4+ T cell responses.
These application notes provide an overview of the use of OVA323-339 for CD4+ T cell activation, including detailed experimental protocols and a summary of expected quantitative outcomes.
Data Presentation: Quantitative Analysis of OVA323-339 Induced CD4+ T Cell Activation
The following tables summarize typical quantitative data obtained from in vitro and in vivo experiments using OVA323-339 to stimulate CD4+ T cells. These values can serve as a reference for experimental design and data interpretation.
Table 1: In Vitro CD4+ T Cell Activation with OVA323-339
| Parameter | Experimental System | Peptide Concentration (µg/mL) | Expected Outcome | Reference |
| T Cell Proliferation | DO11.10 splenocytes | 1 - 10 | Dose-dependent increase in proliferation | [7] |
| OT-II splenocytes | 1 - 10 | Dose-dependent increase in proliferation | [7] | |
| Naive OVA-TCR CD4+ T cells | 0.05 (low dose) | Sub-maximal proliferation | [8] | |
| Naive OVA-TCR CD4+ T cells | 5.0 (high dose) | Robust proliferation | [8] | |
| Activation Marker Expression (CD25, CD69) | OT-II splenocytes | 1 - 10 | Increased percentage and MFI of CD25+ and CD69+ CD4+ T cells after 24h | [7] |
| Naive OVA-TCR CD4+ T cells | 0.05 - 5.0 | Upregulation of CD25 and CD69 after 12h | [8] | |
| Cytokine Production (IFN-γ) | OT-II splenocytes | 10 | Considerable IFN-γ production in culture supernatant | [9] |
| DO11.10 T cells (Th1 polarized) | Not specified | High IFN-γ production | [10] | |
| Cytokine Production (IL-4) | DO11.10 T cells (Th2 polarized) | Not specified | High IL-4 production | [10] |
| OVA23-3 CD4+ T cells | 0.5 - 5 | IL-4 production, decreasing at higher concentrations | [11] |
Table 2: In Vivo CD4+ T Cell Activation with OVA323-339
| Parameter | Animal Model | Peptide Dose & Route | Readout | Expected Outcome | Reference |
| T Cell Proliferation | Adoptive transfer of DO11.10 CD4+ T cells into BALB/c mice | Coinjected with flagellin | Clonal expansion in spleen | 3- to 10-fold enhancement of clonal expansion | [12] |
| Delayed-Type Hypersensitivity (DTH) Response | OT-II mice | Immunization with peptide in adjuvant | Ear swelling | Significant DTH response | [9] |
| Cytokine Production | Adoptive transfer of antigen-experienced CD4+ T cells into BALB/c mice | 20 µg peptide in CFA (footpad) | IL-2 and IFN-γ in draining lymph node cells | Detectable cytokine production upon restimulation | [8] |
Signaling Pathways and Experimental Workflows
CD4+ T Cell Activation Signaling Pathway
The activation of a CD4+ T cell by OVA323-339 is initiated by the interaction of the T-cell receptor (TCR) with the peptide presented by an MHC class II molecule on an antigen-presenting cell (APC). This, along with co-stimulatory signals, triggers a cascade of intracellular signaling events leading to T cell proliferation, differentiation, and cytokine production.
Caption: TCR engagement with OVA323-339-MHCII and co-stimulation leads to CD4+ T cell activation.
Experimental Workflow: In Vitro T Cell Proliferation Assay using CFSE
This workflow outlines the key steps for measuring OVA323-339-induced CD4+ T cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.
Caption: Workflow for assessing CD4+ T cell proliferation using CFSE dilution.
Experimental Protocols
Protocol 1: In Vitro CD4+ T Cell Proliferation Assay
This protocol describes the stimulation of CD4+ T cells with OVA323-339 and measurement of proliferation using CFSE dilution.
Materials:
-
OVA323-339 peptide (e.g., >90% purity)[1]
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin-streptomycin, 50 µM 2-mercaptoethanol)
-
Splenocytes from OT-II or DO11.10 mice
-
Antigen-presenting cells (APCs): Irradiated, T-cell depleted splenocytes from wild-type mice of the appropriate background (C57BL/6 for OT-II, BALB/c for DO11.10)
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD4)
-
96-well U-bottom culture plates
Procedure:
-
Prepare Single-Cell Suspension: Isolate spleens from OT-II or DO11.10 mice and prepare a single-cell suspension. Lyse red blood cells using ACK lysis buffer.
-
CFSE Labeling: Resuspend splenocytes at 1 x 107 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium. Wash cells twice with complete medium.
-
Cell Plating: Plate 2 x 105 CFSE-labeled splenocytes per well in a 96-well U-bottom plate.
-
Antigen Stimulation: Prepare serial dilutions of OVA323-339 peptide in complete RPMI-1640 medium. Add the desired concentrations of peptide to the wells (e.g., final concentrations ranging from 0.1 to 10 µg/mL).[7] Include a no-peptide control.
-
Add APCs (Optional but Recommended): Add 2-4 x 105 irradiated (3000 rads) T-cell depleted splenocytes as APCs to each well.
-
Incubation: Culture the plates for 72-96 hours at 37°C in a humidified 5% CO2 incubator.[7]
-
Cell Staining for Flow Cytometry: Harvest cells from each well. Wash with flow cytometry buffer. Stain with a fluorochrome-conjugated anti-CD4 antibody for 30 minutes on ice. Wash twice with flow cytometry buffer.
-
Flow Cytometry Analysis: Resuspend cells in flow cytometry buffer and acquire data on a flow cytometer. Gate on the CD4+ T cell population and analyze the CFSE fluorescence histogram. Proliferating cells will show successive halving of CFSE intensity.
Protocol 2: In Vitro Cytokine Production Analysis by ELISA
This protocol details the measurement of cytokines secreted by CD4+ T cells following stimulation with OVA323-339.
Materials:
-
Same as Protocol 1, excluding CFSE and flow cytometry antibodies.
-
ELISA kit for the cytokine of interest (e.g., mouse IFN-γ, IL-2, IL-4)
Procedure:
-
Cell Culture Setup: Follow steps 1, 3, 4, and 5 from Protocol 1.
-
Incubation: Culture the plates for 24, 48, or 72 hours, depending on the cytokine of interest (e.g., 24-48 hours for IL-2, 48-72 hours for IFN-γ and IL-4).[8]
-
Supernatant Collection: Centrifuge the culture plates and carefully collect the supernatant from each well. Store supernatants at -20°C or -80°C until analysis.
-
ELISA: Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the target cytokine in the culture supernatants.
Protocol 3: In Vivo CD4+ T Cell Activation and Analysis
This protocol outlines a general procedure for assessing in vivo CD4+ T cell activation following immunization with OVA323-339.
Materials:
-
OVA323-339 peptide
-
Adjuvant (e.g., Complete Freund's Adjuvant - CFA)
-
Syringes and needles
-
DO11.10 or OT-II TCR transgenic mice, or wild-type mice for adoptive transfer studies
-
Materials for isolating lymph nodes or spleen
-
Materials for flow cytometry or T cell restimulation assays (as described in Protocols 1 and 2)
Procedure:
-
Adoptive Transfer (if using wild-type recipients): Isolate CD4+ T cells from DO11.10 or OT-II mice and adoptively transfer a defined number of cells (e.g., 2.5 x 106) intravenously into recipient mice.[8]
-
Immunization: Prepare an emulsion of OVA323-339 peptide in CFA. A typical dose is 20 µg of peptide per mouse.[8] Inject the emulsion subcutaneously, for example, in the hind footpad.
-
Time Course: House the mice for a designated period (e.g., 5, 10, or 35 days) to allow for the development of the T cell response.[8]
-
Tissue Harvest: Euthanize the mice and harvest the draining lymph nodes (e.g., popliteal lymph nodes if immunized in the footpad) and/or spleen.
-
Ex Vivo Analysis:
-
Flow Cytometry: Prepare single-cell suspensions and stain for CD4 and activation markers (e.g., CD44, CD62L) to assess the phenotype of the antigen-specific T cells.
-
Restimulation Assay: Culture the single-cell suspension in the presence or absence of OVA323-339 peptide (e.g., 1 µg/mL) for 48-72 hours.[8] Analyze proliferation by [3H]-thymidine incorporation or CFSE, and cytokine production in the supernatant by ELISA.
-
Conclusion
This compound 323-339 is a cornerstone reagent for the study of CD4+ T cell biology. Its well-defined MHC restriction and recognition by transgenic T cells provide a robust and reproducible system for investigating T cell activation, differentiation, and function. The protocols and data presented here offer a comprehensive guide for researchers to effectively utilize OVA323-339 in their immunological studies.
References
- 1. jpt.com [jpt.com]
- 2. invivogen.com [invivogen.com]
- 3. Flanking Residues Are Central to DO11.10 T Cell Hybridoma Stimulation by Ovalbumin 323–339 | PLOS One [journals.plos.org]
- 4. Biotin-Ova (323-339) peptide - SB-PEPTIDE - Bio-ISQAVHAAHAEINEAGR [sb-peptide.com]
- 5. Full Activation of CD4+ T Cells Early During Sepsis Requires Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Frontiers | The OT-II model reveals dual in vitro and in vivo immunomodulatory properties of CD6 in T cell activation [frontiersin.org]
- 8. Low-dose antigen-experienced CD4+ T cells display reduced clonal expansion but facilitate an effective memory pool in response to secondary exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Bacterial flagellin is an effective adjuvant for CD4+ T cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for ELISPOT Assay Using Ovalbumin Peptide Pool
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level.[1] This technique is particularly valuable for monitoring antigen-specific T cell responses, making it a critical tool in immunology research, vaccine development, and immunotherapy studies.[1] This application note provides a detailed protocol for performing an ELISPOT assay to detect T cells responding to an ovalbumin (OVA) peptide pool. Ovalbumin is a widely used model antigen in immunological research to stimulate T cell responses.[2] The protocol covers all stages from plate preparation to data analysis and includes troubleshooting guidance.
Principle of the Assay
The ELISPOT assay is a modification of the ELISA method.[1] A 96-well plate with a polyvinylidene difluoride (PVDF) membrane is coated with a capture antibody specific for the cytokine of interest (e.g., IFN-γ).[1] When peripheral blood mononuclear cells (PBMCs) are cultured in these wells in the presence of an antigenic stimulus, such as an ovalbumin peptide pool, activated T cells secrete the cytokine.[2][3] The secreted cytokine is captured by the antibody on the membrane in the immediate vicinity of the secreting cell. After cell removal, a biotinylated detection antibody, also specific for the cytokine, is added, followed by an enzyme-conjugated streptavidin. Finally, a substrate is added that precipitates and forms a colored spot at the location of each cytokine-secreting cell. Each spot represents a single reactive cell, allowing for the quantification of antigen-specific T cells.[4]
Materials and Reagents
| Reagent/Material | Supplier | Notes |
| ELISPOT Plate (96-well, PVDF membrane) | Various | e.g., Millipore MSIPS4510 |
| This compound Pool | Various | e.g., PepTivator® Ovalbumin, consisting of 15-mer peptides with 11-mer overlaps[2] |
| Human IFN-γ ELISPOT Kit | Various | Includes capture antibody, detection antibody, streptavidin-enzyme conjugate, and substrate |
| Peripheral Blood Mononuclear Cells (PBMCs) | In-house isolation or commercial | Should be of high viability (>95%) |
| Cell Culture Medium | Various | e.g., RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin |
| 35% or 70% Ethanol | Laboratory Grade | For membrane pre-wetting[5] |
| Sterile Phosphate Buffered Saline (PBS) | Laboratory Grade | |
| PBS with 0.05% Tween-20 (PBS-T) | Laboratory Grade | For washing steps |
| DMSO | Cell culture grade | For reconstituting peptide pools[3] |
| Positive Control | Various | e.g., Phytohemagglutinin (PHA) or a control peptide pool (e.g., CEF) |
| Negative Control | - | Cell culture medium with the same concentration of DMSO as the peptide pool wells[3] |
Experimental Protocol
Day 1: Plate Preparation
-
Pre-wet the Membrane: Add 15-25 µL of 35% or 70% ethanol to each well of the ELISPOT plate. Incubate for 1 minute at room temperature until the membrane turns translucent.[6]
-
Wash: Decant the ethanol and wash the plate three times with 200 µL/well of sterile PBS.
-
Coat with Capture Antibody: Dilute the anti-cytokine capture antibody to the recommended concentration in sterile PBS. Add 100 µL of the diluted antibody to each well.
-
Incubate: Seal the plate and incubate overnight at 4°C.
Day 2: Cell Stimulation
-
Prepare this compound Pool Stock: Reconstitute the lyophilized this compound pool in a small volume of DMSO, then dilute to a final stock concentration with sterile tissue culture grade water or PBS. Aliquot and store at -20°C or below for future use. Avoid repeated freeze-thaw cycles.
-
Prepare Working Solutions:
-
Antigen Solution: Dilute the this compound pool stock in cell culture medium to a 2x working concentration. A final concentration of 1-10 µg/mL per peptide is generally recommended.[3]
-
Positive Control: Prepare a 2x working solution of PHA or other mitogen in cell culture medium.
-
Negative Control: Prepare cell culture medium with the same final concentration of DMSO as the antigen-stimulated wells.
-
-
Plate Blocking: Decant the capture antibody solution from the plate. Wash the plate once with 200 µL/well of sterile PBS. Block the membrane by adding 200 µL/well of cell culture medium (containing 10% FBS) and incubate for at least 2 hours at 37°C.[6]
-
Prepare Cells: Thaw cryopreserved PBMCs and assess viability. If using fresh blood, isolate PBMCs using density gradient centrifugation (e.g., Ficoll-Paque). Wash the cells and resuspend them in cell culture medium to a concentration of 4-6 x 10^6 cells/mL.[6]
-
Add Stimulants: Decant the blocking solution from the wells. Add 100 µL of the 2x antigen solution, positive control, or negative control to the appropriate wells.
-
Add Cells: Gently resuspend the cells and add 100 µL of the cell suspension to each well (final cell count of 2-3 x 10^5 cells/well).[6]
-
Incubate: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.[7] Do not disturb the plate during incubation to avoid the formation of "snail trail" spots.[7]
Day 3: Detection and Development
-
Cell Removal: Decant the cells and medium from the plate.
-
Wash Plate: Wash the plate six times with 200 µL/well of PBS-T. Ensure all cells are removed.[6]
-
Add Detection Antibody: Dilute the biotinylated detection antibody in PBS containing 0.5% BSA. Add 100 µL of the diluted antibody to each well.
-
Incubate: Seal the plate and incubate for 2 hours at 37°C or overnight at 4°C.[7]
-
Add Enzyme Conjugate: Wash the plate three times with PBS-T. Add 100 µL of streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase or streptavidin-horseradish peroxidase) to each well.
-
Incubate: Incubate for 1 hour at room temperature.
-
Final Wash: Wash the plate three times with PBS-T, followed by three washes with PBS to remove any residual Tween-20.[7]
-
Develop Spots: Add 100 µL of the substrate solution (e.g., BCIP/NBT for alkaline phosphatase or AEC for horseradish peroxidase) to each well. Monitor spot development closely, which can take 5-30 minutes.
-
Stop Development: Stop the reaction by washing the plate thoroughly with tap water.
-
Dry and Read: Allow the plate to dry completely in the dark. The spots can be counted using an automated ELISPOT reader.
Data Presentation and Analysis
The raw data from an ELISPOT assay consists of the number of spot-forming cells (SFCs) per well.[4] For accurate analysis, it is crucial to have appropriate controls.
| Well Type | Content | Purpose |
| Negative Control | PBMCs + Medium + DMSO | Measures background T cell activation and non-specific cytokine secretion. |
| Positive Control | PBMCs + Mitogen (e.g., PHA) | Confirms cell viability and their ability to secrete the cytokine of interest. |
| Test Wells | PBMCs + this compound Pool | Measures the frequency of T cells specifically responding to the ovalbumin peptides. |
The frequency of antigen-specific T cells is calculated by subtracting the average number of spots in the negative control wells from the average number of spots in the test wells.
Example Data Table:
| Condition | Replicate 1 (SFCs) | Replicate 2 (SFCs) | Replicate 3 (SFCs) | Average SFCs | Standard Deviation | Net SFCs (Average - Negative Control) |
| Negative Control | 5 | 7 | 6 | 6 | 1 | 0 |
| Positive Control (PHA) | 450 | 485 | 462 | 465.7 | 17.6 | 459.7 |
| This compound Pool | 85 | 92 | 88 | 88.3 | 3.5 | 82.3 |
A positive response is generally defined as the number of spots in the test wells being significantly higher than in the negative control wells. Statistical tests, such as the t-test, can be used to determine significance.[7][8]
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| High Background | - Inadequate washing- Too many cells per well- Contaminated reagents or cells | - Increase the number and vigor of wash steps.[9]- Optimize cell number per well.[9]- Use sterile techniques and fresh reagents. |
| No or Few Spots | - Non-viable cells- Inactive peptide pool or reagents- Incorrect antibody concentrations | - Check cell viability before starting.- Use a new aliquot of peptide pool and fresh reagents.- Titrate capture and detection antibodies. |
| Fuzzy or Poorly Defined Spots | - Plate movement during incubation- Membrane not properly pre-wetted | - Ensure the incubator is stable and do not disturb the plates.[10]- Ensure the membrane is fully activated with ethanol. |
| Inconsistent Replicates | - Inaccurate pipetting- Uneven cell distribution | - Calibrate pipettes and use careful pipetting techniques.- Gently mix cell suspension before adding to wells.[6] |
Visualizations
Caption: ELISPOT Assay Experimental Workflow.
Caption: T Cell Activation by this compound.
References
- 1. ELISPOT protocol | Abcam [abcam.com]
- 2. miltenyibiotec.com [miltenyibiotec.com]
- 3. stemcell.com [stemcell.com]
- 4. A new statistical method for analyzing elispot data - MedCrave online [medcraveonline.com]
- 5. abcam.co.jp [abcam.co.jp]
- 6. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 7. Statistical analysis of ELISPOT assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Statistical Analysis of ELISPOT Assays | Springer Nature Experiments [experiments.springernature.com]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. Troubleshooting Your ELISpot Assay | Life Science Research | Merck [merckmillipore.com]
Application Notes and Protocols for the Use of Ovalbumin Peptides in Cancer Immunotherapy Models
Introduction
Ovalbumin (OVA), a protein found in chicken egg whites, serves as a cornerstone model antigen in immunological research, particularly in the field of cancer immunotherapy.[1][2] Its utility stems from being a well-characterized, non-endogenous protein in mice, thereby avoiding central tolerance and allowing for the robust induction and tracking of antigen-specific immune responses.[3] The availability of well-defined T-cell epitopes and a suite of corresponding immunological tools, such as OVA-expressing tumor cell lines and T-cell receptor (TCR) transgenic mice, makes it an ideal system for evaluating novel cancer vaccines, adjuvants, and immunomodulatory therapies.[3][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the ovalbumin peptide system to model and interrogate anti-tumor immunity.
Core Reagents and Models
A successful study using the OVA model relies on a standardized set of biological reagents.
1. Ovalbumin Peptides: Two peptides derived from ovalbumin are predominantly used to stimulate and detect specific T-cell responses in the C57BL/6 mouse strain:
-
SIINFEKL (OVA257-264): This is the immunodominant MHC class I (H-2Kb)-restricted epitope recognized by CD8+ cytotoxic T lymphocytes (CTLs).[5] It is central to studies involving cytotoxic anti-tumor responses.
-
ISQAVHAAHAEINEAGR (OVA323-339): This MHC class II (I-Ab)-restricted epitope is recognized by CD4+ helper T cells.[4][6] It is crucial for investigating the role of helper T cells in orchestrating adaptive immunity.
2. OVA-Expressing Syngeneic Tumor Models: To model tumor growth in an immunocompetent host, cancer cell lines syngeneic to C57BL/6 mice are transfected to express the full-length ovalbumin protein. This allows the tumor itself to serve as the source of the target antigen.
-
B16-OVA: A melanoma cell line that expresses ovalbumin, often used to study immunotherapy in the context of a poorly immunogenic "cold" tumor.[7][8]
-
E.G7-OVA: A lymphoma cell line derived from EL4 cells, which constitutively synthesizes and secretes ovalbumin.[9][10]
3. TCR Transgenic Mouse Models: These models provide a nearly limitless source of naive T cells with a single, known specificity, enabling precise tracking of antigen-specific T-cell activation, proliferation, and differentiation.
-
OT-I Mice: These mice possess a transgene for a TCR that specifically recognizes the SIINFEKL peptide presented on H-2Kb.[6] Consequently, the vast majority of their CD8+ T cells are specific for this epitope.
-
OT-II Mice: These mice have a transgenic TCR that recognizes the OVA323-339 peptide presented on I-Ab, making most of their CD4+ T cells specific for this epitope.[6]
Application Notes
The OVA model system is versatile and can be applied to answer a range of questions in cancer immunology.
-
Evaluating Cancer Vaccine Efficacy: Novel vaccine platforms (e.g., peptide, mRNA, nanoparticle-based) incorporating SIINFEKL or full-length OVA can be tested for their ability to induce protective anti-tumor immunity.[11][12][13] Endpoints include delayed tumor growth, increased survival, and the magnitude of the OVA-specific T-cell response.
-
Mechanism of Action Studies: The model is ideal for dissecting the immunological mechanisms of a given therapy. For example, researchers can determine if a treatment enhances antigen cross-presentation by dendritic cells (DCs), boosts the function of cytotoxic T lymphocytes, or remodels the tumor microenvironment.
-
Assessing Adjuvants and Combination Therapies: The immunogenicity of OVA peptides can be suboptimal when administered alone. This creates a clear window to evaluate the potency of different adjuvants or to test for synergistic effects when combining a vaccine with other immunotherapies like checkpoint inhibitors.[8][14]
-
Tracking T-Cell Fate and Function: By adoptively transferring labeled OT-I or OT-II T cells into recipient mice, one can precisely track their proliferation, migration to the tumor site, and acquisition of effector functions in response to vaccination or tumor growth.[6][15]
Signaling and Experimental Workflow Diagrams
Visualizing the underlying biological pathways and experimental designs is crucial for understanding and implementing these models.
Caption: Antigen cross-presentation of tumor-derived OVA.
References
- 1. Ovalbumin: Model Antigen for Immunology Research [chondrex.com]
- 2. invivogen.com [invivogen.com]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. A SIINFEKL-Based System to Measure MHC Class I Antigen Presentation Efficiency and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Alginate Particles with Ovalbumin (OVA) Peptide Can Serve as a Carrier and Adjuvant for Immune Therapy in B16-OVA Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI Insight - Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes [insight.jci.org]
- 10. crownbio.com [crownbio.com]
- 11. Advancements and Challenges in Peptide-Based Cancer Vaccination: A Multidisciplinary Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transplantable Murine Tumors in the Studies of Peptide Antitumor Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vaccination with OVA-bound nanoparticles encapsulating IL-7 inhibits the growth of OVA-expressing E.G7 tumor cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jitc.bmj.com [jitc.bmj.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Epitope Mapping of Ovalbumin Using Synthetic Peptide Arrays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and step-by-step protocols for the identification and characterization of B-cell epitopes of chicken ovalbumin (OVA), a major allergen and model antigen, using synthetic peptide arrays. This high-throughput method allows for the precise mapping of antibody binding sites, which is crucial for understanding immune responses, developing diagnostics, and designing targeted immunotherapies.
Introduction
Epitope mapping is a critical process in immunology and drug development for identifying the specific sites on an antigen that are recognized by antibodies. Synthetic peptide arrays have emerged as a powerful tool for this purpose, offering a high-throughput and systematic approach to screen for linear B-cell epitopes.[1][2][3] This technique involves synthesizing overlapping peptides that span the entire amino acid sequence of a target protein, such as ovalbumin, onto a solid support.[3][4] The array is then incubated with an antibody of interest, and the binding of the antibody to specific peptides is detected, revealing the primary sequence of the epitope.
Ovalbumin is a well-characterized allergen and is frequently used as a model antigen in immunological studies.[5] Identifying its epitopes is essential for developing hypo-allergenic variants, designing specific immunotherapies for egg allergies, and for the quality control of monoclonal antibodies used in various applications.[1][6]
Principle of the Method
The core principle of peptide array-based epitope mapping is to mimic short, linear sequences of the target protein and assess their ability to bind to a specific antibody. By systematically synthesizing overlapping peptides, it is possible to pinpoint the minimal amino acid sequence required for antibody recognition.[4] The workflow typically involves three main stages: peptide array synthesis, antibody binding assay, and data acquisition and analysis.
Data Presentation
The following table summarizes identified IgE-binding epitopes of ovalbumin from a study utilizing synthetic peptide arrays. The binding intensity is qualitatively described based on the reported signal strength in the original research.
| Epitope Region (Amino Acid Position) | Peptide Sequence | Binding Intensity |
| 38-49 | LTTQNAKDSTSR | Strong |
| 95-102 | DYRGGLEP | Moderate |
| 191-200 | EYLTSVSSSE | Strong |
| 243-248 | VFKGLY | Strong |
| 251-260 | GGNFGAISVN | Strong |
Table 1: Summary of identified IgE-binding epitopes of ovalbumin and their qualitative binding intensities as determined by peptide array analysis. Data is compiled from published literature.[4]
Experimental Protocols
This section provides detailed protocols for the key experiments involved in epitope mapping of ovalbumin using synthetic peptide arrays.
Protocol 1: Synthesis of Ovalbumin Peptide Array using SPOT Synthesis
The SPOT synthesis technique is a widely used method for the parallel synthesis of peptides on a cellulose membrane.[7][8]
Materials:
-
Whatman 50 cellulose membrane
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
N-hydroxybenzotriazole (HOBt)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Acetic anhydride
-
Pyridine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Methanol
-
Bromophenol blue solution
Procedure:
-
Membrane Preparation:
-
Cut the cellulose membrane to the desired size.
-
Wash the membrane with DMF and then with a 20% solution of piperidine in DMF to deprotect the hydroxyl groups.
-
Wash again with DMF and then with methanol, and let it air dry.
-
-
Peptide Synthesis Cycle (for each amino acid):
-
Spotting: Dissolve the first Fmoc-protected amino acid in a solution of HOBt and DIC in DMF. Spot a small volume (e.g., 1 µL) onto the designated position on the membrane. Allow the reaction to proceed for 20-30 minutes.
-
Washing: Wash the membrane thoroughly with DMF.
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the membrane with a solution of acetic anhydride and pyridine in DMF.
-
Fmoc Deprotection: Treat the membrane with a 20% solution of piperidine in DMF for 10 minutes to remove the Fmoc protecting group from the N-terminus of the newly added amino acid.
-
Washing: Wash the membrane extensively with DMF and then with methanol.
-
Monitoring: Briefly stain the membrane with a bromophenol blue solution. Free amino groups will appear as blue spots.
-
Repeat the cycle for the next amino acid in the peptide sequence.
-
-
Side-Chain Deprotection:
-
Once all peptides are synthesized, treat the membrane with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-4 hours to remove the side-chain protecting groups.
-
Wash the membrane with DCM, followed by DMF, and finally with methanol.
-
-
Drying and Storage:
-
Air dry the membrane completely. The peptide array is now ready for the antibody binding assay. Store in a dry, dark place at 4°C.
-
Protocol 2: Antibody Binding Assay (Immunoblotting)
This protocol describes the incubation of the peptide array with the antibody of interest and subsequent detection.
Materials:
-
Synthesized this compound array membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST))
-
Primary antibody (e.g., anti-ovalbumin monoclonal or polyclonal antibody, or patient serum containing IgE)
-
Secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) or a fluorescent dye
-
TBST buffer
-
Chemiluminescent or colorimetric substrate for HRP, or a fluorescence scanner
-
Imaging system (e.g., CCD camera for chemiluminescence or a microarray scanner)
Procedure:
-
Membrane Activation:
-
Briefly wash the peptide array membrane with methanol, followed by three washes with TBST for 10 minutes each.
-
-
Blocking:
-
Incubate the membrane in blocking buffer for at least 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to the desired concentration in blocking buffer.
-
Incubate the membrane with the diluted primary antibody overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the enzyme- or fluorophore-conjugated secondary antibody in blocking buffer.
-
Incubate the membrane with the diluted secondary antibody for 1 hour at room temperature with gentle agitation.
-
-
Final Washing:
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
For HRP-conjugated secondary antibodies: Incubate the membrane with a chemiluminescent or colorimetric substrate according to the manufacturer's instructions.
-
For fluorescently-labeled secondary antibodies: Ensure the membrane is dry and proceed to scanning.
-
-
Data Acquisition:
-
Capture the signal from the array using an appropriate imaging system. For chemiluminescence, this is typically a CCD camera-based imager. For fluorescence, a microarray scanner is used.
-
Protocol 3: Data Analysis
Software:
-
Image analysis software (e.g., ImageJ or specialized microarray analysis software)
Procedure:
-
Image Quantification:
-
Open the captured image in the analysis software.
-
Define the grid of spots on the array.
-
Measure the intensity of each spot. This is typically the mean or median pixel intensity within the spot area.
-
-
Background Subtraction:
-
Measure the background intensity in an area of the membrane where no peptide was spotted.
-
Subtract the background intensity from the intensity of each peptide spot to obtain the net signal intensity.
-
-
Normalization (Optional):
-
If comparing multiple arrays, it may be necessary to normalize the data to account for variations in incubation or detection efficiency. This can be done by normalizing to the signal of positive control spots included on the array.
-
-
Hit Identification:
-
Identify the peptides that show a significantly higher signal intensity compared to the background or negative controls. A common threshold is a signal-to-noise ratio of 3 or higher.
-
-
Epitope Definition:
-
Align the sequences of the positive "hit" peptides. The overlapping sequence among a series of positive peptides defines the core epitope.
-
Mandatory Visualizations
Caption: Experimental workflow for epitope mapping of ovalbumin.
Caption: Logical relationship for B-cell epitope identification.
References
- 1. Comprehensive Epitope Analysis of Monoclonal Antibodies Binding to Hen Egg Ovalbumin Using a Peptide Array [mdpi.com]
- 2. jpt.com [jpt.com]
- 3. Peptide Array Epitope Mapping - Creative Peptides [creative-peptides.com]
- 4. academic.oup.com [academic.oup.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Comprehensive Epitope Analysis of Monoclonal Antibodies Binding to Hen Egg Ovalbumin Using a Peptide Array - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptide arrays on cellulose support: SPOT synthesis, a time and cost efficient method for synthesis of large numbers of peptides in a parallel and addressable fashion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The spot technique: synthesis and screening of peptide macroarrays on cellulose membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Ovalbumin Peptides in Vaccine Adjuvant Research
Ovalbumin (OVA) and its derived peptides are fundamental tools in immunological research, particularly in the development and evaluation of vaccine adjuvants. While not typically adjuvants in their own right, their well-characterized immunological properties make them ideal model antigens for assessing the efficacy of adjuvant candidates.[1][2] However, recent advancements in peptide engineering have led to the development of self-assembling OVA peptides that can exhibit inherent adjuvant properties.[3][4]
Rationale for Use
Peptide-based subunit vaccines are often poorly immunogenic by themselves and require the inclusion of an adjuvant to elicit a potent and durable immune response.[5][6] OVA peptides serve as a standardized system to compare the effects of different adjuvants on the magnitude and quality of the resulting immune activation.[1][7] Researchers use OVA because the murine immune response to it is well-characterized, and transgenic T cells specific for OVA peptides (OT-I and OT-II) are readily available, simplifying the analysis of T cell activation.[8][9]
Key Ovalbumin Peptides
Two OVA peptide fragments are predominantly used in vaccine studies, each stimulating a different arm of the adaptive immune response:
-
OVA 257-264 (SIINFEKL): This is a classic Major Histocompatibility Complex (MHC) class I-restricted peptide epitope.[10] It is presented by H-2Kb molecules on the surface of antigen-presenting cells (APCs) and is recognized by CD8+ cytotoxic T lymphocytes (CTLs).[10][11] Its use is critical for evaluating adjuvants intended to promote a Th1-biased cellular immune response, which is essential for vaccines against intracellular pathogens and for cancer immunotherapy.[7][12]
-
OVA 323-339 (ISQAVHAAHAEINEAGR): This peptide is a well-characterized MHC class II-restricted epitope that binds to the I-A(d) molecule.[4][13] It is presented to CD4+ helper T cells, which are crucial for orchestrating the overall adaptive immune response, including B cell activation and antibody production.[3][14] Adjuvants are often tested with this peptide to assess their ability to induce robust antibody responses (Th2 immunity) and to provide T cell help for CTL responses.[5][14]
Mechanism of Action in Adjuvant Testing
When co-administered with a test adjuvant, OVA peptides are taken up by APCs, such as dendritic cells (DCs). The adjuvant's role is to provide the "danger signals" necessary to activate the APC.[5][15] This activation leads to the upregulation of co-stimulatory molecules (e.g., CD80, CD86) and the production of cytokines, which are essential for effective T cell priming.[15][16]
The APC processes the full ovalbumin protein or larger peptides and presents the relevant epitopes. The OVA 257-264 peptide is typically loaded onto MHC class I molecules through a process called cross-presentation, while the OVA 323-339 peptide is presented via the MHC class II pathway. The strength and type of the resulting T cell response (e.g., IFN-γ production by CD8+ T cells or IL-4/IL-5 production by CD4+ T cells) provide a quantitative measure of the adjuvant's effectiveness and its ability to polarize the immune response.[5][8]
Caption: Antigen presentation of OVA peptides by a dendritic cell.
Quantitative Data Summary
The choice of adjuvant significantly impacts the kinetics and magnitude of the immune response to OVA peptides.
| Adjuvant/Vaccine Platform | Peptide | Animal Model | Key Quantitative Outcomes | Reference |
| TriVax (Peptide + Poly-IC + αCD40) | Ova265-280 | C57BL/6 Mice | ~2,500 IFN-γ SFU / 10⁶ splenocytes | [17] |
| CFA/IFA | Ova265-280 | C57BL/6 Mice | <250 IFN-γ SFU / 10⁶ splenocytes | [17] |
| TiterMax | Ova265-280 | C57BL/6 Mice | <250 IFN-γ SFU / 10⁶ splenocytes | [17] |
| Aluminum Hydroxide (AH) | NP-OVA | C57BL/6 Mice | Peak anti-NP IgG Titer (log10): ~4.5 at Day 21 | [18] |
| Squalene Emulsion (SE) | NP-OVA | C57BL/6 Mice | Peak anti-NP IgG Titer (log10): ~3.5 at Day 14 | [18] |
| Alginate Particles | OVA 323-339 | C57BL/6 Mice | G-CSF Secretion by Macrophages: ~1200 pg/mL (vs. <200 pg/mL for peptide alone) | [19] |
SFU: Spot-Forming Units (in ELISpot assay)
Experimental Protocols
Protocol 1: Formulation of OVA Peptide-Adjuvant Emulsion
This protocol describes the preparation of a stable water-in-oil emulsion using Complete Freund's Adjuvant (CFA) for the primary immunization. For booster immunizations, Incomplete Freund's Adjuvant (IFA) is used.[7][20]
Materials:
-
OVA Peptide (e.g., OVA 257-264 or OVA 323-339)
-
Sterile, endotoxin-free Phosphate Buffered Saline (PBS)
-
Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA)
-
Two sterile glass Luer-lock syringes (1 mL)
-
One sterile Luer-lock connector
-
Sterile microcentrifuge tubes
Procedure:
-
Peptide Reconstitution: Dissolve the lyophilized OVA peptide in sterile PBS to a final concentration of 2 mg/mL. For example, dissolve 1 mg of peptide in 500 µL of PBS. Vortex briefly to ensure complete dissolution.
-
Component Preparation: Bring the peptide solution and the adjuvant (CFA or IFA) to room temperature.
-
Syringe Loading: Draw 250 µL of the peptide solution (containing 500 µg of peptide) into one syringe. Draw an equal volume (250 µL) of adjuvant into the second syringe. Ensure there are no air bubbles.
-
Emulsification: Securely connect the two syringes using the Luer-lock connector.
-
Force the contents of the syringes back and forth rapidly for at least 5-10 minutes. The mixture will become opaque, viscous, and uniform.
-
Emulsion Stability Test: To check for a stable emulsion, dispense a small drop onto the surface of a beaker of cold water. A stable water-in-oil emulsion will hold its shape as a single droplet and will not disperse.
-
The final emulsion (500 µL) contains the peptide at a concentration of 1 mg/mL. It is now ready for immunization.
Caption: Workflow for preparing a peptide-adjuvant emulsion.
Protocol 2: Immunization of Mice with OVA Peptide
This protocol outlines a standard subcutaneous immunization schedule for C57BL/6 mice.[17][20]
Materials:
-
Prepared OVA peptide-adjuvant emulsion
-
6-8 week old C57BL/6 mice
-
Insulin syringes with 27-gauge needles
-
Animal handling and restraint equipment
Procedure:
-
Animal Handling: Acclimate mice to the facility for at least one week prior to the experiment. Handle mice gently to minimize stress.
-
Primary Immunization (Day 0):
-
Load the prepared OVA-CFA emulsion into an insulin syringe.
-
Restrain the mouse.
-
Administer a total of 100 µL of the emulsion (containing 100 µg of peptide) subcutaneously (s.c.) at the base of the tail.
-
-
Booster Immunization (Day 14):
-
Prepare a fresh emulsion of the OVA peptide with Incomplete Freund's Adjuvant (IFA) following Protocol 1.
-
Administer a 100 µL boost (containing 100 µg of peptide) s.c. at a different site, such as the flank.
-
-
Endpoint Analysis (Day 21-28):
-
Euthanize mice according to approved institutional protocols.
-
Collect blood via cardiac puncture for serum isolation (for ELISA).
-
Harvest spleens and/or draining lymph nodes under sterile conditions for cell-based assays (ELISpot, Flow Cytometry).
-
Protocol 3: Assessment of Immune Response by ELISpot
This protocol is for quantifying the number of OVA peptide-specific, IFN-γ-secreting T cells from immunized mice.[11][21]
Materials:
-
96-well ELISpot plates (e.g., PVDF membrane)
-
Anti-mouse IFN-γ capture and detection antibodies
-
Streptavidin-HRP and substrate (e.g., AEC or BCIP/NBT)
-
RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
OVA peptide (OVA 257-264 for CD8+ T cells)
-
Concanavalin A (ConA) as a positive control
-
Automated ELISpot reader or dissecting microscope
Procedure:
-
Plate Coating: Coat the ELISpot plate wells with anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Cell Preparation: Prepare a single-cell suspension from the harvested spleens. Lyse red blood cells using ACK lysis buffer. Wash and resuspend the splenocytes in complete RPMI medium. Count viable cells using a hemocytometer or automated cell counter.
-
Plating:
-
Wash the coated plate with sterile PBS and block with complete RPMI medium for 1-2 hours at 37°C.
-
Add 2x10⁵ to 5x10⁵ splenocytes to each well.
-
Add stimulating agents:
-
Test Wells: OVA 257-264 peptide (final concentration 1-10 µg/mL).
-
Negative Control: Medium only.
-
Positive Control: ConA (final concentration 2-5 µg/mL).
-
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Detection:
-
Wash the plate to remove cells.
-
Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add Streptavidin-HRP. Incubate for 1 hour.
-
Wash thoroughly and add the substrate. Allow spots to develop until distinct spots are visible (10-30 minutes).
-
Stop the reaction by rinsing with distilled water.
-
-
Analysis: Allow the plate to dry completely. Count the spots in each well using an automated ELISpot reader. The results are expressed as Spot-Forming Units (SFU) per million plated cells.
Caption: General workflow for adjuvant testing with OVA peptides.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Ovalbumin: Model Antigen for Immunology Research [chondrex.com]
- 3. mdpi.com [mdpi.com]
- 4. pnas.org [pnas.org]
- 5. Recent progress in adjuvant discovery for peptide-based subunit vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in the design and delivery of peptide subunit vaccines with a focus on Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Amyloid Form of Ovalbumin Evokes Native Antigen-specific Immune Response in the Host: PROSPECTIVE IMMUNO-PROPHYLACTIC POTENTIAL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunology: Ovalbumin (OVA) Challenge | Taconic Biosciences [taconic.com]
- 10. Ovalbumin Peptide OVA (257-264) - Creative Biolabs [creative-biolabs.com]
- 11. OVA 257 264 peptide - SIINFEKL - SB-PEPTIDE - this compound [sb-peptide.com]
- 12. academic.oup.com [academic.oup.com]
- 13. This compound OVA (323-339) - Creative Biolabs [creative-biolabs.com]
- 14. genscript.com [genscript.com]
- 15. Frontiers | Mechanisms of Action of Adjuvants [frontiersin.org]
- 16. An Immunomodulatory Zinc‐Alum/Ovalbumin Nanovaccine Boosts Cancer Metalloimmunotherapy Through Erythrocyte‐Assisted Cascade Immune Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Frontiers | Vaccine Adjuvants Differentially Affect Kinetics of Antibody and Germinal Center Responses [frontiersin.org]
- 19. Alginate Particles with Ovalbumin (OVA) Peptide Can Serve as a Carrier and Adjuvant for Immune Therapy in B16-OVA Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 21. OVA (257-264) scrambled - sb-Peptide [mayflowerbio.com]
Unraveling the Complexity of Ovalbumin: A Detailed Guide to Mass Spectrometry-Based Proteoform Analysis
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ovalbumin, the primary protein in egg white, serves as a critical model protein in various biochemical and immunological studies. Its extensive post-translational modifications (PTMs), including phosphorylation and glycosylation, result in a complex mixture of proteoforms.[1][2] Characterizing this heterogeneity is crucial for understanding its biological function and allergenicity.[3] This document provides detailed application notes and protocols for the comprehensive analysis of ovalbumin proteoforms using mass spectrometry (MS), offering both "top-down" and "bottom-up" strategies.
Quantitative Analysis of Ovalbumin Proteoforms
The inherent microheterogeneity of ovalbumin presents a significant analytical challenge.[1][2] High-resolution native mass spectrometry has been instrumental in dissecting this complexity, revealing numerous proteoforms.[1][2][4]
Table 1: Relative Abundance of Phosphorylated Ovalbumin Proteoforms. This table summarizes the semi-quantitative analysis of phosphorylated ovalbumin species after enzymatic deglycosylation. The data highlights the prevalence of the diphosphorylated form.
| Proteoform | Relative Abundance (%) |
| Non-phosphorylated | 1.1 |
| Monophosphorylated | 21.6 |
| Diphosphorylated | 77.3 |
| Data derived from high-resolution native mass spectrometry analysis of deglycosylated ovalbumin.[1] |
Table 2: Characterized Ovalbumin Proteoforms by Native Anion-Exchange Chromatography-Mass Spectrometry (AEX-MS). This table showcases the diversity of proteoforms identified, including various modifications and their combinations.
| Proteoform Category | Number of Identified Species | Key Modifications |
| Monomeric Proteoforms | >110 | Phosphorylation, Glycosylation, N-terminal Acetylation, Deamidation, Succinimide formation, S-nitrosylation |
| Lower Molecular Weight Species | ~33 | Truncations |
| Dimeric Forms | ~8 | --- |
| An in-depth analysis using a novel pH gradient-based anion exchange chromatography method coupled to high-resolution mass spectrometry under native conditions enabled the identification and relative quantification of over 150 different proteoforms.[5][6][7] |
Experimental Workflows and Protocols
Two primary mass spectrometry-based strategies are employed for the analysis of ovalbumin proteoforms: top-down proteomics for the analysis of intact proteins and bottom-up proteomics for the analysis of proteolytic peptides.
Diagram 1: Top-Down Proteomics Workflow for Ovalbumin Analysis
Caption: Top-down proteomics workflow for intact ovalbumin proteoform analysis.
Protocol 1: Top-Down Analysis of Intact Ovalbumin Proteoforms
This protocol is adapted from high-resolution native mass spectrometry studies of ovalbumin.[1][2]
1. Sample Preparation: a. Dissolve commercial chicken ovalbumin in high-purity water to a concentration of approximately 200 μM.[1] b. Perform buffer exchange into a volatile buffer suitable for native mass spectrometry, such as 150 mM aqueous ammonium acetate (pH 7.5), using ultrafiltration with a 5 kDa molecular weight cutoff filter.[1][2]
2. Optional Enzymatic Treatments (for simplifying spectra): a. Dephosphorylation: Incubate the ovalbumin sample with calf intestinal alkaline phosphatase (CIP) in a suitable buffer (e.g., 50 mM triethylammonium bicarbonate, pH 7.5) at 37°C for 2 hours. A typical enzyme-to-protein ratio is 0.5 units of CIP per 1 µg of protein.[1][2] b. Deglycosylation: Incubate the ovalbumin sample with Endo F1 in a reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5) at 37°C overnight. A typical enzyme-to-protein ratio is 0.2 units of Endo F1 per 200 µg of ovalbumin.[1][2] c. After enzymatic treatment, repeat the buffer exchange step (1.b) to remove enzymes and salts.
3. Liquid Chromatography (LC) Separation (Optional but Recommended for Complex Samples): a. Employ an anion-exchange chromatography (AEX) system with a pH gradient for separation of charge variants.[5][6] b. Alternatively, reversed-phase high-performance liquid chromatography (RP-HPLC) can be used for separation based on hydrophobicity.[8][9][10][11] A C4 or C18 column is typically used with a gradient of acetonitrile in water containing an ion-pairing agent like trifluoroacetic acid (TFA).[9][10][11]
4. Mass Spectrometry (MS) Analysis: a. Introduce the sample into a high-resolution mass spectrometer, such as a modified Orbitrap Exactive or Q Exactive instrument, via native electrospray ionization (ESI).[1][2][5][6] b. Acquire data in the positive ion mode over a suitable m/z range to encompass the charge state distribution of intact ovalbumin (approximately 45 kDa).
5. Data Analysis: a. Deconvolute the raw ESI mass spectra to obtain the zero-charge mass spectrum of the intact proteoforms using software such as Thermo Fisher Scientific's Protein Deconvolution package.[1][2] b. Identify and relatively quantify the different proteoforms based on their accurate masses, considering known PTMs such as phosphorylation (+79.966 Da) and N-terminal acetylation (+42.011 Da).[1][2]
Diagram 2: Bottom-Up Proteomics Workflow for Ovalbumin Analysis
Caption: Bottom-up proteomics workflow for identifying PTMs on ovalbumin peptides.
Protocol 2: Bottom-Up Analysis of Ovalbumin Peptides
This protocol provides a general framework for identifying PTMs, such as phosphorylation sites, on ovalbumin.[12][13][14]
1. Sample Preparation: a. Denaturation, Reduction, and Alkylation: i. Denature the ovalbumin sample in a buffer containing a chaotropic agent (e.g., 8 M urea or 6 M guanidine hydrochloride). ii. Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes. iii. Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes. b. Enzymatic Digestion: i. Dilute the sample to reduce the concentration of the denaturing agent (e.g., urea to < 1 M). ii. Add a protease, typically trypsin, at an enzyme-to-protein ratio of 1:50 (w/w) and incubate overnight at 37°C. c. Peptide Cleanup: i. Acidify the digest with TFA or formic acid. ii. Desalt and concentrate the peptides using a C18 solid-phase extraction (SPE) cartridge or tip.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis: a. Separate the peptides using a reversed-phase nano-LC system with a C18 column and a gradient of acetonitrile in water with 0.1% formic acid. b. Analyze the eluting peptides using a tandem mass spectrometer (e.g., Orbitrap or Q-TOF) operating in a data-dependent acquisition (DDA) mode.
3. Data Analysis: a. Search the acquired MS/MS spectra against a protein sequence database containing the ovalbumin sequence using a search engine like Mascot, Sequest, or MaxQuant. b. Specify potential variable modifications in the search parameters, such as phosphorylation of serine, threonine, and tyrosine residues, and glycosylation of asparagine. c. Validate the identified peptides and PTMs based on statistical scores and manual inspection of the MS/MS spectra.
Concluding Remarks
The multifaceted nature of ovalbumin proteoforms necessitates high-resolution analytical techniques for their comprehensive characterization. The protocols and workflows detailed in this document provide a robust framework for researchers to investigate the microheterogeneity of ovalbumin. A top-down approach offers a direct view of the intact proteoforms and their stoichiometry, while a bottom-up strategy is powerful for localizing specific PTMs. The choice of methodology will depend on the specific research question, but a combination of both approaches will yield the most complete picture of the complex world of ovalbumin proteoforms.
References
- 1. Analyzing Protein Micro-Heterogeneity in Chicken Ovalbumin by High-Resolution Native Mass Spectrometry Exposes Qualitatively and Semi-Quantitatively 59 Proteoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A systematic assessment of structural heterogeneity and IgG/IgE-binding of ovalbumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cracking Proteoform Complexity of Ovalbumin with Anion-Exchange Chromatography-High-Resolution Mass Spectrometry under Native Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative Analysis of Protein Quantification Methods for the Rapid Determination of Protein Loading in Liposomal Formulations [mdpi.com]
- 9. NEIU Digital Commons - John S. Albazi Student Research and Creative Activities Symposium: Reversed-Phase Liquid Chromatographic Method for Separation of Ovalbumin and Bovine Serum Albumin and Quantification of Bovine Serum Albumin [neiudc.neiu.edu]
- 10. NEIU Digital Commons - John S. Albazi Student Research and Creative Activities Symposium: Method Development for the Separation of a Sample of Chymotrypsin, Lysozyme, Bovine Serum Albumin, and Ovalbumin and Quantitation of Bovine Serum Albumen Using Reverse-Phase Liquid Chromatography [neiudc.neiu.edu]
- 11. researchgate.net [researchgate.net]
- 12. Bottom-up proteomics - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. [2311.07791] Comprehensive Overview of Bottom-up Proteomics using Mass Spectrometry [arxiv.org]
Application Notes and Protocols for Generating Ovalbumin-Specific Cytotoxic T Lymphocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ovalbumin (OVA), a protein from chicken egg whites, serves as a widely utilized model antigen in immunological research. Specifically, peptides derived from OVA are instrumental in the study of antigen processing, presentation, and the subsequent activation of cytotoxic T lymphocytes (CTLs). CTLs, also known as CD8+ T cells, are critical components of the adaptive immune system, responsible for identifying and eliminating infected or cancerous cells. This document provides detailed protocols and application notes for the generation and characterization of OVA-specific CTLs, a fundamental process in immunology and cancer immunotherapy research.
The primary immunodominant peptide epitope of OVA for C57BL/6 mice (H-2Kb) is the amino acid sequence SIINFEKL (OVA 257-264).[1] This peptide is presented by the Major Histocompatibility Complex (MHC) class I molecule, H-2Kb, and is recognized by the T-cell receptors (TCRs) of CD8+ T cells, leading to their activation and differentiation into cytotoxic effectors.[1] Understanding the mechanisms of generating and controlling these responses is crucial for the development of novel vaccines and immunotherapies.
Key Ovalbumin Peptides for CTL Generation
Several peptides derived from ovalbumin are used to study immune responses. The selection of the peptide is critical and depends on the specific MHC haplotype of the animal model and the desired T-cell population to be activated.
| Peptide Sequence | Amino Acid Position | MHC Restriction | T-Cell Type Activated | Reference |
| SIINFEKL | OVA 257-264 | H-2Kb (mouse) | CD8+ Cytotoxic T Lymphocytes | [1] |
| OVA 323-339 | OVA 323-339 | I-A(d) (mouse) | CD4+ Helper T Cells | [1][2] |
| OVA 229-276 | OVA 229-276 | H-2Kb (mouse) | CD8+ Cytotoxic T Lymphocytes | [3][4] |
Signaling Pathway of CTL Activation by OVA Peptide
The activation of a naive CD8+ T cell to become a functional CTL involves a series of well-defined signaling events initiated by the interaction of the T-cell receptor (TCR) with the peptide-MHC class I complex on the surface of an antigen-presenting cell (APC), such as a dendritic cell.
Experimental Protocols
Protocol 1: In Vitro Generation of OVA-Specific CTLs from Splenocytes
This protocol describes the generation of OVA-specific CTLs by co-culturing splenocytes from a naive C57BL/6 mouse with peptide-pulsed antigen-presenting cells.
Materials:
-
Spleen from a C57BL/6 mouse
-
SIINFEKL peptide (OVA 257-264)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol
-
Recombinant murine IL-2
-
Mitomycin C or irradiation source
-
Ficoll-Paque
-
96-well round-bottom plates
Procedure:
-
Preparation of Responder Cells:
-
Aseptically remove the spleen from a C57BL/6 mouse and place it in a petri dish containing RPMI-1640.
-
Gently mash the spleen using the plunger of a sterile syringe to create a single-cell suspension.
-
Pass the cell suspension through a 70 µm cell strainer to remove debris.
-
Centrifuge the cells, resuspend the pellet in red blood cell lysis buffer (e.g., ACK buffer), and incubate for 2-3 minutes at room temperature.
-
Wash the cells twice with RPMI-1640 and resuspend in complete RPMI medium. These are the responder splenocytes.
-
-
Preparation of Stimulator Cells (Peptide-Pulsed APCs):
-
Prepare a single-cell suspension of splenocytes from a separate C57BL/6 mouse as described above.
-
To prevent their proliferation, treat the stimulator splenocytes with Mitomycin C (50 µg/mL for 30 minutes at 37°C) or irradiate them (e.g., 2000-3000 rads).
-
Wash the treated cells extensively to remove any residual Mitomycin C.
-
Resuspend the cells at a concentration of 1-2 x 10^7 cells/mL in complete RPMI medium.
-
Add the SIINFEKL peptide to a final concentration of 1-10 µM and incubate for 1-2 hours at 37°C to allow for peptide loading onto MHC class I molecules.[5]
-
Wash the peptide-pulsed cells three times with medium to remove excess, unbound peptide.
-
-
Co-culture:
-
In a 96-well round-bottom plate, mix the responder splenocytes and the peptide-pulsed stimulator splenocytes at a responder-to-stimulator ratio of approximately 2:1 to 5:1.
-
Culture the cells in a final volume of 200 µL of complete RPMI medium.
-
Add recombinant murine IL-2 to a final concentration of 10-20 U/mL to support T-cell proliferation.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 5-7 days.
-
-
Restimulation (Optional but Recommended):
-
After the initial culture period, harvest the viable cells by centrifugation over a Ficoll-Paque gradient to remove dead cells.
-
Restimulate the cultured T cells with freshly prepared peptide-pulsed, irradiated splenocytes and IL-2 as described above. This step enhances the expansion of antigen-specific CTLs.
-
-
Assessment of CTL Activity:
-
After 5-7 days of culture (or after restimulation), the generated effector cells can be used in cytotoxicity assays.
-
Protocol 2: In Vivo Generation of OVA-Specific CTLs and Assessment of Cytotoxicity
This protocol details the immunization of mice to generate OVA-specific CTLs in vivo, followed by an in vivo cytotoxicity assay to measure their activity.
Materials:
-
C57BL/6 mice
-
Ovalbumin protein
-
Adjuvant (e.g., CpG-B 1826 and DOTAP)[6]
-
SIINFEKL peptide
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Immunization:
-
Prepare the immunization mixture by diluting ovalbumin (e.g., 100 µ g/mouse ), CpG-B 1826 (e.g., 30 µ g/mouse ), and DOTAP (e.g., 60 µ g/mouse ) in sterile PBS to a final volume of 200 µL per mouse.[6]
-
Inject the mixture intravenously (e.g., via retro-orbital injection) into C57BL/6 mice.[6]
-
As a control, inject a separate group of mice with PBS.[6]
-
Allow 7 days for the in vivo generation of an OVA-specific CTL response.[6]
-
-
Preparation of Target and Control Cells for In Vivo Killing Assay:
-
Harvest splenocytes from naive, non-immunized C57BL/6 mice.[6]
-
Divide the splenocyte suspension into two populations.
-
Target Population: Pulse one population with 1 µM SIINFEKL peptide for 1-2 hours at 37°C.[7] Label these cells with a high concentration of CFSE (e.g., 5-10 µM).
-
Control Population: Leave the second population unpulsed. Label these cells with a low concentration of CFSE (e.g., 0.5-1 µM).
-
Wash both cell populations extensively to remove excess peptide and CFSE.
-
Mix the target (CFSE^high^) and control (CFSE^low^) populations at a 1:1 ratio.
-
-
In Vivo Cytotoxicity Assay:
-
Inject approximately 10-20 million total cells from the mixed population intravenously into the previously immunized mice and the PBS control mice.
-
After 18-24 hours, harvest the spleens from the recipient mice.
-
Prepare single-cell suspensions and analyze by flow cytometry to detect the CFSE^high^ and CFSE^low^ populations.
-
-
Data Analysis:
-
Calculate the ratio of CFSE^high^ to CFSE^low^ cells in both the immunized and control mice.
-
The percentage of specific lysis is calculated using the following formula: % Specific Lysis = (1 - (Ratio in immunized mice / Ratio in control mice)) * 100
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on OVA-specific CTL responses.
Table 1: In Vivo CTL Cytotoxicity against SIINFEKL-Pulsed Target Cells
| Immunization Group | Effector:Target Ratio | % Specific Lysis (Mean ± SD) | Reference |
| Alum-OVA | 50:1 | ~20% | [8] |
| Alum-OVA + Chloroquine | 50:1 | ~45% | [8] |
| SIINFEKL-pulsed NP-Ab-Kb (20 µM) | N/A (In vivo assay) | 29.7% | [7] |
| SIINFEKL-pulsed NP-Ab-Kb (100 µM) | N/A (In vivo assay) | 62.7% | [7] |
Table 2: Frequency of OVA-Specific CD8+ T Cells In Vivo
| Treatment Group | Day of Analysis | % SIINFEKL-Kb Tetramer+ of CD8+ T cells (Mean ± SD) | Reference |
| SIINFEKL-pulsed NP-Ab-Kb (4x10^7 particles) | Day 5 | ~1.5% | [7] |
| SIINFEKL-pulsed NP-Ab-Kb (2x10^8 particles) | Day 5 | ~3.0% | [7] |
| SIINFEKL-pulsed NP-Ab-Kb (1x10^9 particles) | Day 5 | ~4.5% | [7] |
| SIINFEKL-pulsed NP-Ab-Kb (1x10^9 particles) | Day 12 | ~6.0% | [7] |
Table 3: Conditions for Peptide Pulsing of Dendritic Cells
| Parameter | Optimal Condition | Observation | Reference |
| Peptide Concentration | 50 µM | Reached optimal loading | [5] |
| Incubation Time | 8-16 hours | Reached optimal loading | [5] |
| Maturation Stimuli (LPS, Poly I:C) | Pre-treatment | Upregulated MHC I and improved peptide loading | [5] |
Conclusion
The generation of cytotoxic T lymphocytes specific for ovalbumin peptides is a cornerstone of immunological research, providing a robust system to investigate the fundamentals of T-cell biology and to evaluate novel immunotherapeutic strategies. The protocols and data presented here offer a comprehensive guide for researchers to reliably induce and measure OVA-specific CTL responses. Careful attention to peptide selection, antigen presentation, and the choice of appropriate assays is critical for obtaining meaningful and reproducible results. These methodologies are foundational for advancing our understanding of cellular immunity and for the development of next-generation vaccines and cancer therapies.
References
- 1. invivogen.com [invivogen.com]
- 2. Generation and characterization of peptide-specific, MHC-restricted cytotoxic T lymphocyte (CTL) and helper T cell lines from unprimed T cells under microculture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of ovalbumin-specific cytotoxic T cells by in vivo peptide immunization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. Formation and kinetics of MHC class I-ovalbumin peptide complexes on immature and mature murine dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Induction of Peptide-specific CTL Activity and Inhibition of Tumor Growth Following Immunization with Nanoparticles Coated with Tumor Peptide-MHC-I Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Primary CD8+ T-Cell Response to Soluble Ovalbumin Is Improved by Chloroquine Treatment In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for OVA Peptide Studies Using OT-I and OT-II Transgenic Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing OT-I and OT-II transgenic mice in studies involving ovalbumin (OVA) peptides. This document outlines the fundamental characteristics of these mouse models, details key experimental protocols, and presents quantitative data to facilitate experimental design and interpretation.
Introduction to OT-I and OT-II Mice
OT-I and OT-II transgenic mice are invaluable tools in immunology for studying antigen-specific T cell responses.[1] These mice are engineered to express T-cell receptors (TCRs) that recognize specific epitopes of the chicken ovalbumin (OVA) protein, providing a monoclonal population of T cells with a known specificity. This allows for precise tracking and analysis of CD8+ and CD4+ T cell activation, proliferation, differentiation, and effector functions in various experimental settings, including infection, vaccination, and cancer immunotherapy.[2][3]
-
OT-I Mice: These mice possess a transgenic TCR that is specific for the OVA peptide 257-264, with the amino acid sequence SIINFEKL.[2][4][5] This peptide is presented by the Major Histocompatibility Complex (MHC) class I molecule H-2K^b.[2] Consequently, the vast majority of CD8+ T cells in OT-I mice are specific for the SIINFEKL peptide, making them a premier model for studying cytotoxic T lymphocyte (CTL) responses.[2][6]
-
OT-II Mice: These mice express a transgenic TCR that recognizes the OVA peptide 323-339, with the amino acid sequence ISQAVHAAHAEINEAGR.[7][8][9] This peptide is presented by the MHC class II molecule I-A^b.[3] As a result, the CD4+ T cell population in OT-II mice is predominantly specific for this OVA peptide, making them an ideal model for investigating helper T cell responses.[3][10]
Antigen Presentation Pathways
The differential recognition of OVA peptides by OT-I and OT-II T cells is rooted in the distinct antigen processing and presentation pathways of MHC class I and class II molecules.
-
MHC Class I Pathway (Endogenous): Endogenous proteins, such as viral or tumor antigens synthesized within a cell, are degraded by the proteasome into short peptides.[11] These peptides are then transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP) and loaded onto MHC class I molecules.[11] The peptide-MHC I complex is then transported to the cell surface for presentation to CD8+ T cells.
-
MHC Class II Pathway (Exogenous): Exogenous antigens, like extracellular bacteria or proteins, are taken up by antigen-presenting cells (APCs) such as dendritic cells, macrophages, and B cells through phagocytosis or endocytosis.[11] The antigens are degraded into longer peptides within endosomal/lysosomal compartments.[11] MHC class II molecules, synthesized in the ER, are transported to these compartments where they bind to the processed peptides. The resulting peptide-MHC II complex is then presented on the APC surface to CD4+ T cells.
-
Cross-Presentation: A notable exception is the process of cross-presentation, where exogenous antigens can be taken up by APCs and presented on MHC class I molecules to CD8+ T cells.[12] This is crucial for initiating CTL responses against viruses that do not infect APCs or against tumor cells.
Quantitative Data Summary
The following tables summarize key quantitative data from representative studies using OT-I and OT-II mice. These values can serve as a baseline for experimental planning.
Table 1: In Vivo T-Cell Proliferation
| Parameter | OT-I (CD8+) | OT-II (CD4+) | Experimental Context | Citation |
| Peptide for Activation | OVA 257-264 (SIINFEKL) | OVA 323-339 (ISQAVHAAHAEINEAGR) | Intravenous peptide injection | [13] |
| Peak Proliferation (Post-Immunization) | Day 8 (with OVA/alum) | Day 4 (with OVA/alum) | Intraperitoneal immunization | [14] |
| Cell Divisions Observed | 1 to 6 | 1 to 6 | Intranasal immunization with recombinant S. gordonii expressing OVA epitopes | [15] |
| Minimum Soluble OVA for Activation | 10 µg per mouse (i.v.) | ~10 µg per mouse (i.v.) | Intravenous injection of soluble OVA | [16] |
Table 2: Cytokine Production Profile
| Cytokine | OT-I (CD8+) | OT-II (CD4+) | Stimulation Method | Citation |
| IFN-γ | High | Moderate to High | In vitro peptide stimulation; In vivo immunization | [17][18][19] |
| IL-2 | Moderate | High | In vitro peptide stimulation; In vivo immunization | [17][18] |
| TNF-α | High | Moderate | Ex vivo analysis post-immunization | [1] |
| IL-10 | Low | Variable (context-dependent) | Ex vivo analysis after intranasal vs. intradermal immunization | [20] |
| IL-17 | Low | Variable (context-dependent) | Ex vivo analysis after intranasal vs. intradermal immunization | [20] |
Experimental Protocols
Detailed methodologies for key experiments involving OT-I and OT-II mice are provided below.
Protocol 1: Adoptive Transfer of OT-I and OT-II T Cells
This protocol describes the isolation and transfer of OT-I and OT-II T cells into recipient mice, a foundational technique for tracking antigen-specific T cell responses in vivo.[15][21]
Materials:
-
OT-I or OT-II transgenic mice (donor)
-
C57BL/6 mice (recipient)[15]
-
Hanks' Balanced Salt Solution (HBSS)
-
EasySep™ Mouse CD8a+ T Cell Isolation Kit or CD4+ T Cell Isolation Kit (or similar)
-
Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet (CTV)
-
Phosphate-Buffered Saline (PBS)
-
Syringes and needles for injection
Procedure:
-
Cell Harvest: Euthanize OT-I or OT-II donor mice and aseptically harvest the spleen and lymph nodes (e.g., cervical, axillary, inguinal).[15]
-
Single-Cell Suspension: Mechanically dissociate the tissues in HBSS to create a single-cell suspension. Pass the suspension through a 70 µm cell strainer to remove debris.
-
Red Blood Cell Lysis (Optional): If necessary, lyse red blood cells using an appropriate lysis buffer.
-
T-Cell Isolation: Isolate CD8+ T cells (from OT-I mice) or CD4+ T cells (from OT-II mice) using a negative selection magnetic bead-based kit according to the manufacturer's instructions. Purity should be >95% as confirmed by flow cytometry.[15]
-
Cell Labeling for Proliferation Tracking:
-
Resuspend the purified T cells in pre-warmed PBS at a concentration of 1 x 10^7 cells/mL.
-
Add CFSE to a final concentration of 0.5-5 µM (optimize for your specific conditions) and incubate for 10 minutes at 37°C, protected from light.[22]
-
Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI medium.
-
Wash the cells twice with PBS.
-
-
Adoptive Transfer:
-
Resuspend the labeled cells in sterile PBS at the desired concentration. A typical injection volume is 100-200 µL containing 1-5 x 10^6 cells.
-
Inject the cell suspension intravenously (i.v.) into the tail vein of recipient C57BL/6 mice.[21]
-
-
Immunization: 24 hours after the adoptive transfer, immunize the recipient mice with the relevant OVA peptide, whole OVA protein, or an OVA-expressing agent.[15] The dose and route of administration (e.g., subcutaneous, intraperitoneal, intravenous) should be optimized for the specific research question.[17]
-
Analysis: At desired time points post-immunization (typically 3-7 days), harvest spleens and lymph nodes from recipient mice to analyze the proliferation (by CFSE/CTV dilution), activation marker expression (e.g., CD25, CD44, CD69), and cytokine production of the transferred T cells via flow cytometry.[17]
Protocol 2: In Vivo Cytotoxicity Assay
This assay measures the antigen-specific killing capacity of CD8+ T cells in vivo and is particularly relevant for studies using OT-I mice.[22][23]
Materials:
-
Immunized mice (e.g., C57BL/6 mice that have received adoptively transferred OT-I cells and been immunized with OVA)
-
Naive C57BL/6 mice (control)
-
Naive C57BL/6 mice (for target cell preparation)
-
SIINFEKL peptide
-
CFSE
-
PBS and complete RPMI medium
Procedure:
-
Prepare Target Cells:
-
Harvest splenocytes from a naive C57BL/6 mouse and prepare a single-cell suspension.
-
Split the splenocyte population into two equal halves.
-
-
Peptide Pulsing:
-
Target Population: Incubate one half of the splenocytes with 1-10 µg/mL of SIINFEKL peptide for 1 hour at 37°C.
-
Control Population: Incubate the other half without peptide.
-
-
CFSE Labeling:
-
Wash both cell populations.
-
Label the peptide-pulsed target population with a low concentration of CFSE (e.g., 0.5 µM), creating the CFSE^low population.[22]
-
Label the non-pulsed control population with a high concentration of CFSE (e.g., 5 µM), creating the CFSE^high population.[22]
-
Quench and wash the cells as described in Protocol 1.
-
-
Injection:
-
Mix the CFSE^low (target) and CFSE^high (control) populations at a 1:1 ratio.
-
Inject approximately 10-20 x 10^6 total cells in 200 µL of PBS into the tail vein of both immunized and naive control mice.
-
-
Analysis:
-
After 18-24 hours, harvest the spleens from the recipient mice.
-
Analyze the splenocytes by flow cytometry, gating on the CFSE-positive populations.
-
-
Calculation of Specific Lysis:
-
Determine the ratio of CFSE^low to CFSE^high cells in both naive and immunized mice.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = (1 - (Ratio immunized / Ratio naive)) x 100 where Ratio = (% CFSE^low / % CFSE^high)
-
Protocol 3: In Vitro T-Cell Proliferation and Cytokine Analysis
This protocol is used to assess the direct response of OT-I or OT-II T cells to antigen presentation by APCs in a controlled in vitro environment.
Materials:
-
Purified OT-I or OT-II T cells (see Protocol 1)
-
Antigen-Presenting Cells (APCs): e.g., bone marrow-derived dendritic cells (BMDCs) or splenocytes from C57BL/6 mice.
-
SIINFEKL or ISQAVHAAHAEINEAGR peptide
-
Complete RPMI medium
-
96-well round-bottom plates
-
ELISA kits for desired cytokines (e.g., IFN-γ, IL-2)
Procedure:
-
Prepare APCs:
-
Culture and mature BMDCs as per standard protocols, or prepare a single-cell suspension of splenocytes.
-
Plate APCs in a 96-well plate at a density of 1-2 x 10^5 cells per well.
-
-
Antigen Loading:
-
Add the corresponding OVA peptide (SIINFEKL for OT-I, ISQAVHAAHAEINEAGR for OT-II) to the wells containing APCs at various concentrations (e.g., 0.01, 0.1, 1, 10 µg/mL).
-
Incubate for 2-4 hours at 37°C.
-
-
Co-culture:
-
Add purified, CFSE-labeled OT-I or OT-II T cells to the wells at a 1:1 or 1:10 ratio (T cell:APC). A typical number is 1 x 10^5 T cells per well.[24]
-
Culture for 3-5 days at 37°C.
-
-
Analysis:
-
Proliferation: Harvest the cells and analyze T-cell proliferation by measuring CFSE dilution using flow cytometry.
-
Cytokine Production: After 24-72 hours of co-culture, collect the culture supernatants. Measure the concentration of cytokines such as IFN-γ and IL-2 using ELISA kits according to the manufacturer's instructions.[18][19]
-
Conclusion
OT-I and OT-II transgenic mice provide robust and reproducible models for dissecting the complexities of CD8+ and CD4+ T cell immunity. By leveraging the protocols and data presented in these application notes, researchers can effectively design, execute, and interpret experiments to advance our understanding of T cell biology and develop novel immunotherapies.
References
- 1. criver.com [criver.com]
- 2. 003831 - OT-1 Strain Details [jax.org]
- 3. 004194 - OT-II Strain Details [jax.org]
- 4. Recombinant Mouse Anti-OVA Soluble TCR (clone OT-I) - Creative Biolabs [creativebiolabs.net]
- 5. Mice [bio-protocol.org]
- 6. Characterization of the ovalbumin-specific TCR transgenic line OT-I: MHC elements for positive and negative selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. invivogen.com [invivogen.com]
- 8. genscript.com [genscript.com]
- 9. Ova (323-339) peptide - ISQAVHAAHAEINEAGR - SB PEPTIDE [sb-peptide.com]
- 10. criver.com [criver.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Presentation of Exogenous Antigens on Major Histocompatibility Complex (MHC) Class I and MHC Class II Molecules Is Differentially Regulated during Dendritic Cell Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Primary Activation of Antigen-Specific Naive CD4+ and CD8+ T Cells following Intranasal Vaccination with Recombinant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. The OT-II model reveals dual in vitro and in vivo immunomodulatory properties of CD6 in T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | The OT-II model reveals dual in vitro and in vivo immunomodulatory properties of CD6 in T cell activation [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. Tracking epitope-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Murine in vivo CD8+ T Cell Killing Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Method to Evaluate In Vivo CD8+ T Cell Cytotoxicity in a Murine Model | Springer Nature Experiments [experiments.springernature.com]
- 24. T cell proliferation assay [bio-protocol.org]
Application Notes and Protocols for Solubilizing and Storing Lyophilized Ovalbumin Peptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the proper solubilization and storage of lyophilized ovalbumin peptides. Adherence to these protocols is crucial for maintaining peptide integrity, ensuring accurate experimental results, and preserving biological activity.
Introduction
Lyophilized ovalbumin peptides are widely used in immunological research, particularly in studies involving T-cell activation and major histocompatibility complex (MHC) binding.[1][2][3] Proper handling, from reconstitution to long-term storage, is paramount to prevent degradation, aggregation, and loss of function. These notes offer a comprehensive guide to best practices.
Materials and Equipment
-
Lyophilized ovalbumin peptide vial
-
Sterile, high-purity solvents (e.g., sterile distilled water, DMSO, PBS)
-
Sterile pipette tips and micropipettes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile, low-protein-binding microcentrifuge tubes for aliquoting
-
-20°C and -80°C freezers
Quantitative Data Summary
The solubility and stability of ovalbumin peptides can vary depending on the specific amino acid sequence. The following tables provide a summary of available quantitative data and general guidelines.
Table 1: Solubility of Ovalbumin Peptides
| Peptide | Solvent | Solubility | Reference |
| Ovalbumin (257-264) | DMSO | 100 mg/mL | [1] |
| Ethanol | 13 mg/mL | [1] | |
| Water | 10 mg/mL | [1] | |
| Ovalbumin (full protein) | Water | up to 50 mg/mL | [4] |
| General Acidic Peptides | Basic Buffers (e.g., 0.1% NH4OH) | Generally soluble, empirical testing needed | [5] |
| General Basic Peptides | Acidic Buffers (e.g., 10% Acetic Acid) | Generally soluble, empirical testing needed | [5] |
| Hydrophobic Peptides | Organic Solvents (e.g., DMSO, DMF) | Generally soluble, empirical testing needed | [5] |
Table 2: Storage and Stability of Reconstituted Peptides (General Guidelines)
| Storage Temperature | Duration | Expected Stability | Reference |
| 4°C | Up to 1 week | Suitable for short-term storage. Peptides with C, M, W, N, Q are less stable. | |
| -20°C | Up to 1 month | Good for medium-term storage. Avoid repeated freeze-thaw cycles. | [2] |
| -80°C | Up to 6 months | Recommended for long-term storage to maintain peptide integrity. | [2] |
Note: The stability of a specific peptide in solution is sequence-dependent and should be empirically determined for long-term studies.
Experimental Protocols
This protocol outlines the steps for reconstituting a lyophilized this compound to a desired stock concentration.
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized peptide to warm to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture, which can degrade the peptide.
-
Determine Solvent and Volume: Based on the peptide's characteristics (see Table 1 and accompanying guidelines) and the desired stock concentration, select an appropriate solvent. For many common ovalbumin peptides, sterile distilled water is a suitable starting solvent.[1] If the peptide is hydrophobic, DMSO may be required.[1][6]
-
Solvent Addition: Using a sterile pipette, add the calculated volume of the chosen solvent to the vial. Aim the pipette tip towards the side of the vial to avoid directly spraying the lyophilized powder.
-
Gentle Mixing: Gently swirl the vial or roll it between your palms to dissolve the peptide.[6] Avoid vigorous shaking or vortexing, as this can cause aggregation or denaturation.
-
Sonication (Optional): If the peptide does not readily dissolve, a brief sonication (10-20 seconds) in a water bath can aid in solubilization.[6] Be cautious to not heat the sample.
-
Visual Inspection: A successfully reconstituted peptide solution should be clear and free of visible particulates.
-
pH Adjustment (If Necessary): For peptides that are acidic or basic, adjusting the pH of the solution can improve solubility.[5] For acidic peptides, a small amount of a volatile basic buffer like 0.1% ammonium hydroxide can be added. For basic peptides, a volatile acidic solvent such as 10% acetic acid can be used.[5][6]
Proper storage after reconstitution is critical to preserve the peptide's activity.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the reconstituted peptide stock solution into single-use volumes in sterile, low-protein-binding microcentrifuge tubes.[7][8]
-
Labeling: Clearly label each aliquot with the peptide name, concentration, date of reconstitution, and solvent used.
-
Short-Term Storage: For use within a week, aliquots can be stored at 4°C.
-
Long-Term Storage: For longer-term storage, snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and then transfer them to a -80°C freezer.[2][7] If a -80°C freezer is not available, a -20°C freezer can be used, but the storage duration should be shorter.[2]
-
Protection from Light: Some amino acids are light-sensitive. It is good practice to store peptide solutions in the dark or in amber tubes.
Visualizations
Caption: Workflow for Solubilizing and Storing Lyophilized this compound.
Troubleshooting
-
Peptide Won't Dissolve:
-
Ensure the correct solvent was chosen based on the peptide's properties.
-
Try brief sonication.
-
If the peptide is acidic or basic, a slight pH adjustment of the solvent may be necessary.
-
For highly hydrophobic peptides, dissolving in a small amount of an organic solvent like DMSO first, followed by slow dilution with an aqueous buffer, can be effective.[6]
-
-
Solution is Cloudy: This may indicate incomplete solubilization or aggregation. Centrifuge the solution to pellet any undissolved material before using the supernatant. Consider trying a different solvent for the remaining lyophilized peptide.
-
Loss of Activity: This could be due to improper storage, repeated freeze-thaw cycles, or the use of a solvent that degrades the peptide. Always prepare fresh aliquots and store them properly.
By following these detailed application notes and protocols, researchers can ensure the reliable and effective use of lyophilized ovalbumin peptides in their experiments.
References
- 1. selleck.co.jp [selleck.co.jp]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ova (323-339) peptide - ISQAVHAAHAEINEAGR - SB PEPTIDE [sb-peptide.com]
- 4. interchim.fr [interchim.fr]
- 5. bachem.com [bachem.com]
- 6. biomatik.com [biomatik.com]
- 7. peptidesciences.com [peptidesciences.com]
- 8. peptide.com [peptide.com]
Application Notes and Protocols for Pulsing Dendritic Cells with Ovalbumin Peptide for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dendritic cells (DCs) are the most potent antigen-presenting cells (APCs) and play a crucial role in initiating primary T-cell responses.[1] The process of "pulsing" dendritic cells involves loading them ex vivo with a specific antigen, in this case, an ovalbumin (OVA) peptide, which they then present on their Major Histocompatibility Complex (MHC) molecules. When these pulsed DCs are introduced in vivo, they can prime naive T cells, leading to a targeted immune response. This technique is widely used in immunological research to study T-cell activation, tolerance, and to evaluate the efficacy of cancer immunotherapies.[2][3] The model antigen ovalbumin, particularly the SIINFEKL peptide (OVA 257-264) for MHC class I presentation to CD8+ T cells and the OVA 323-339 peptide for MHC class II presentation to CD4+ T cells, is extensively used in mice expressing the appropriate H-2Kb or I-A(b) MHC molecules, respectively.[4][5][6]
These application notes provide detailed protocols for the generation of bone marrow-derived dendritic cells (BMDCs), pulsing with OVA peptide, and subsequent in vivo administration and analysis to study the induced immune response.
Data Summary
The following tables summarize key quantitative data from various studies to facilitate experimental design and comparison.
Table 1: Generation of Bone Marrow-Derived Dendritic Cells (BMDCs)
| Parameter | Value | Source |
| Initial Bone Marrow Cell Seeding Density | 7 x 10^6 cells / 10 ml in 100mm plate | [7][8] |
| 10-15 x 10^6 cells / 15 ml in 100mm plate | [9] | |
| GM-CSF Concentration | 20 ng/mL | [10] |
| 5 ng/mL (with IL-4) | [9] | |
| IL-4 Concentration | 5 ng/mL (with GM-CSF) | [9] |
| Culture Duration | 8-9 days | [7][8] |
| Expected Purity of CD11c+ cells | >90% | [7] |
Table 2: Pulsing Dendritic Cells with Ovalbumin Peptide
| Parameter | Value | Source |
| OVA Peptide (SIINFEKL) Concentration | 10 µg/mL | [11] |
| 50 µM | [1] | |
| 1 µg/mL | [12] | |
| Incubation Time | 30 minutes to 1 hour | [2][5] |
| 8-16 hours for optimal loading | [1] | |
| 24 hours | [11] | |
| Cell Density during Pulsing | 10 x 10^6 cells/mL | [5] |
Table 3: In Vivo Administration and Analysis of OVA-Pulsed DCs
| Parameter | Value | Source |
| Number of Injected DCs per mouse | 1 x 10^5 cells | [13] |
| 2 x 10^6 cells | [12] | |
| Route of Administration | Intravenous (i.v.) | [13] |
| Subcutaneous (s.c.) | [14] | |
| In vivo CTL Assay Target Cell Labeling (CFSE) | 5 µM (High) | [6] |
| In vivo T-cell Proliferation Analysis Timepoint | 60 hours | [5] |
| 72 hours | [9] | |
| 3 days | [12] |
Experimental Protocols
Protocol 1: Generation of Murine Bone Marrow-Derived Dendritic Cells (BMDCs)
This protocol describes the generation of immature dendritic cells from mouse bone marrow progenitor cells using GM-CSF.
Materials:
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM β-mercaptoethanol)
-
Recombinant murine GM-CSF (20 ng/mL)
-
Recombinant murine IL-4 (optional, 5 ng/mL)[9]
-
70% Ethanol
-
Sterile PBS
-
FACS buffer (PBS with 2% FBS)
-
70 µm cell strainer
-
Non-treated cell culture plates (100 mm)
Procedure:
-
Euthanize a C57BL/6 mouse and sterilize the hind legs with 70% ethanol.
-
Aseptically dissect the femurs and tibias, removing all muscle and connective tissue.
-
In a sterile laminar flow hood, cut the ends of the bones and flush the bone marrow out using a 25-gauge needle and a syringe filled with cold FACS buffer into a petri dish.[9][10]
-
Create a single-cell suspension by gently pipetting and passing the cells through a 70 µm cell strainer.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C.[9]
-
Resuspend the cell pellet in complete RPMI-1640 medium.
-
Seed approximately 7-10 x 10^6 bone marrow cells in a 100 mm non-treated cell culture plate with 10 mL of complete RPMI medium supplemented with 20 ng/mL GM-CSF (and optionally 5 ng/mL IL-4).[7][8][9]
-
Incubate the plates at 37°C in a 5% CO2 humidified incubator.
-
On day 3, add 10 mL of fresh complete RPMI with GM-CSF to the culture.[10]
-
On day 6, gently swirl the plate and remove half of the media (10 mL) and replace it with 10 mL of fresh complete RPMI with GM-CSF.[10]
-
On day 8 or 9, the non-adherent and loosely adherent cells are immature DCs. Harvest these cells by gently pipetting. The purity of CD11c+ cells should be above 90%.[7]
Protocol 2: Pulsing BMDCs with Ovalbumin (SIINFEKL) Peptide
This protocol details the loading of the immunodominant MHC class I-restricted OVA peptide onto the generated BMDCs.
Materials:
-
Generated immature BMDCs
-
Complete RPMI-1640 medium
-
Ovalbumin (257-264) peptide (SIINFEKL)
-
Sterile PBS
Procedure:
-
Count the harvested immature BMDCs and assess viability.
-
Resuspend the BMDCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Add the SIINFEKL peptide to the cell suspension at a final concentration of 1-10 µg/mL.[11]
-
Incubate the cells at 37°C for 1-2 hours in a 5% CO2 incubator.[2][5] For optimal loading, incubation can be extended to 8-16 hours.[1]
-
After incubation, wash the cells twice with a large volume of sterile PBS to remove any unbound peptide. Centrifuge at 300 x g for 5 minutes for each wash.[9][11]
-
Resuspend the final cell pellet in sterile PBS or appropriate medium for in vivo injection.
Protocol 3: In Vivo Administration and CTL Killing Assay
This protocol describes the injection of peptide-pulsed DCs into mice and a method to assess the resulting cytotoxic T lymphocyte (CTL) response.
Materials:
-
SIINFEKL-pulsed BMDCs
-
Syngeneic C57BL/6 mice
-
Splenocytes from a naive C57BL/6 mouse
-
SIINFEKL peptide
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Sterile PBS
-
Complete RPMI-1640 medium
Procedure:
Part A: Immunization
-
Resuspend the washed SIINFEKL-pulsed BMDCs in sterile PBS at a concentration of 1 x 10^6 cells per 100 µL.
-
Inject 1 x 10^5 to 1 x 10^6 pulsed DCs intravenously (i.v.) or subcutaneously (s.c.) into recipient C57BL/6 mice.[13]
-
Use mice injected with unpulsed DCs or PBS as controls.
-
Allow 7-10 days for the primary CTL response to develop.[13]
Part B: In Vivo CTL Assay
-
Prepare target cells by harvesting splenocytes from a naive C57BL/6 mouse.
-
Split the splenocyte population into two halves.
-
Target population (CFSE^high^): Pulse one half of the splenocytes with 1 µg/mL SIINFEKL peptide for 1 hour at 37°C. Wash the cells and then label them with a high concentration of CFSE (e.g., 5 µM) for 10 minutes at 37°C.[6]
-
Control population (CFSE^low^): Leave the other half of the splenocytes unpulsed. Label these cells with a low concentration of CFSE (e.g., 0.5 µM).
-
Quench the CFSE labeling by adding 5 volumes of ice-cold complete RPMI-1640 medium. Wash the cells twice with PBS.
-
Mix the CFSE^high^ and CFSE^low^ populations at a 1:1 ratio.
-
Inject approximately 10-20 x 10^6 total cells in 200 µL of PBS intravenously into the previously immunized mice and control mice.
-
After 18-24 hours, harvest the spleens from the recipient mice.
-
Prepare single-cell suspensions and analyze the cell populations by flow cytometry.
-
The percentage of specific lysis is calculated using the following formula: % Specific Lysis = [1 - (ratio unimmunized / ratio immunized)] x 100 where ratio = (% CFSE^low^ cells / % CFSE^high^ cells).
Visualizations
Caption: Workflow for generating, pulsing, and in vivo testing of OVA-peptide pulsed dendritic cells.
Caption: T-cell activation via antigen presentation and co-stimulation by a dendritic cell.
References
- 1. Formation and kinetics of MHC class I-ovalbumin peptide complexes on immature and mature murine dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Autologous versus allogeneic peptide-pulsed dendritic cells for anti-tumour vaccination: expression of allogeneic MHC supports activation of antigen specific T cells, but impairs early naïve cytotoxic priming and anti-tumour therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Peptide-loaded dendritic cells prime and activate MHC-class I-restricted T cells more efficiently than protein-loaded cross-presenting DC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Generation of Mouse Bone Marrow-Derived Dendritic Cells (BM-DCs) [bio-protocol.org]
- 8. en.bio-protocol.org [en.bio-protocol.org]
- 9. In Vitro Bone Marrow–Derived Dendritic Cells (BMDC) Generation for Antigen Presentation Assay [bio-protocol.org]
- 10. BMDC isolation protocol - mouse [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. Peptide-Pulsed Dendritic Cells Have Superior Ability to Induce Immune-Mediated Tissue Destruction Compared to Peptide with Adjuvant | PLOS One [journals.plos.org]
- 13. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 14. Facilitating the presentation of antigen peptides on dendritic cells for cancer immunotherapy using a polymer-based synthetic receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intracellular Cytokine Staining of OVA-Specific T Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular cytokine staining (ICS) is a powerful flow cytometry-based technique used to identify, phenotype, and quantify cytokine-producing cells at the single-cell level. This method is crucial for understanding the functional responses of T cells in various contexts, including infectious diseases, autoimmunity, cancer immunology, and vaccine development. When combined with specific antigens, such as Ovalbumin (OVA), ICS allows for the precise measurement of antigen-specific T cell responses.
These application notes provide a detailed protocol for performing ICS to detect cytokines produced by OVA-specific T cells. The protocol covers all essential steps from lymphocyte isolation to flow cytometric analysis and includes expected quantitative data, troubleshooting tips, and visual guides to the experimental workflow and underlying biological pathways.
Data Presentation
Table 1: Effect of OVA Peptide Concentration on Cytokine Production in CD8+ T Cells
| OVA Peptide Concentration | % TNF-α Positive CD8+ T Cells (Mean ± SD) | % IFN-γ Positive CD8+ T Cells (Mean ± SD) | % IL-2 Positive CD8+ T Cells |
| 0.1 nM (low) | Not Detected | Not Detected | Not Detected |
| 1 nM (intermediate) | 48 ± 14% | 21 ± 3% | Not Reported |
| 100 nM (high) | Not Reported | Not Reported | Not Reported |
Data adapted from a study on OT-I CD8+ T cells stimulated for 6 hours. The study noted that while high OVA concentration induced robust cytokine mRNA levels, intermediate concentration was sufficient for substantial protein production of TNF-α and IFN-γ.
Table 2: Kinetics of Cytokine Production in CD8+ T Cells Stimulated with 100 nM OVA Peptide
| Stimulation Time | % of T Cells Producing at Least One Cytokine (Mean ± SD) | Dominant Cytokine Profile (% of Responding Cells) |
| 2 hours | 91 ± 4% | TNF-α single positive (54 ± 5%), TNF-α in combination (37 ± 6%) |
| 4 hours | 90 ± 2% | Most T cells produced at least two cytokines |
| 6 hours | 90 ± 5% | IFN-γ single positive (48 ± 6%), IFN-γ in combination (51 ± 5%) |
This table illustrates the dynamic nature of cytokine production, with TNF-α being an early response and IFN-γ dominating at later time points.
Table 3: Comparison of Protein Transport Inhibitors
| Inhibitor | Mechanism of Action | Effect on Surface Markers | Cytokine Trapping Efficiency | Notes |
| Brefeldin A (BFA) | Disrupts protein transport from the endoplasmic reticulum to the Golgi apparatus.[1] | Can cause downregulation of some surface markers like CD4.[2] May block surface expression of activation markers like CD69.[2] | Generally more effective for trapping TNF-α.[2] | Recommended for most cytokine staining. |
| Monensin | A sodium ionophore that disrupts the Golgi complex.[1][2] | Less effect on CD4 downregulation compared to BFA.[2] Does not significantly inhibit surface CD69 expression.[2] | May be less effective for trapping certain cytokines like TNF-α.[2] Can be more toxic to cells with prolonged incubation.[2] | May be preferred when surface marker integrity is critical. |
Table 4: Expected Cytokine Production with Positive and Negative Controls
| Control | Stimulant | Expected % of Cytokine-Positive T Cells (CD4+ or CD8+) |
| Unstimulated Control | Media/DMSO | < 0.1% |
| Positive Control | PMA (50 ng/mL) + Ionomycin (500 ng/mL) | 20-70% (highly dependent on cell type, donor, and specific cytokine) |
Unstimulated controls are crucial for setting gates and determining background fluorescence.[3] PMA and Ionomycin bypass the T cell receptor to directly activate downstream signaling pathways, leading to robust cytokine production.[4]
Experimental Protocols
Materials and Reagents
-
Cells: Splenocytes or peripheral blood mononuclear cells (PBMCs) from OVA-immunized mice or transgenic mice (e.g., OT-I for CD8+ T cells, OT-II for CD4+ T cells).
-
Antigen: OVA peptide (e.g., SIINFEKL for OT-I, ISQAVHAAHAEINEAGR for OT-II) or whole OVA protein.
-
Cell Culture Medium: RPMI 1640 supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Protein Transport Inhibitor: Brefeldin A (BFA) or Monensin.
-
Antibodies for Surface Staining: Fluorochrome-conjugated antibodies against CD3, CD4, CD8, and a viability dye.
-
Fixation/Permeabilization Buffer: Commercially available kits are recommended for consistency.
-
Antibodies for Intracellular Staining: Fluorochrome-conjugated antibodies against IFN-γ, TNF-α, IL-2, and corresponding isotype controls.
-
FACS Buffer: PBS with 2% FBS and 0.05% sodium azide.
Protocol for Intracellular Cytokine Staining
-
Cell Preparation:
-
Isolate splenocytes or PBMCs using standard procedures.
-
Resuspend cells in complete cell culture medium at a concentration of 1-2 x 10^6 cells/mL.[5]
-
-
In Vitro Stimulation:
-
Plate 1-2 x 10^6 cells per well in a 96-well round-bottom plate.
-
Add OVA peptide or protein to the desired final concentration (e.g., 1-10 µg/mL).
-
Include appropriate controls:
-
Unstimulated Control: Cells with media/vehicle only.
-
Positive Control: Cells stimulated with PMA (50 ng/mL) and Ionomycin (500 ng/mL).
-
-
Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
-
Protein Transport Inhibition:
-
Add Brefeldin A (final concentration 5-10 µg/mL) or Monensin (final concentration 2-5 µM) to all wells.
-
Incubate for an additional 4-6 hours at 37°C in a 5% CO2 incubator. The total stimulation time is typically 5-8 hours.
-
-
Surface Marker Staining:
-
Harvest cells and wash with FACS buffer.
-
Stain with a viability dye according to the manufacturer's protocol.
-
Stain with fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8) for 20-30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend cells in fixation buffer and incubate for 20 minutes at room temperature in the dark.
-
Wash cells with permeabilization buffer.
-
Resuspend cells in permeabilization buffer.
-
-
Intracellular Cytokine Staining:
-
Add fluorochrome-conjugated anti-cytokine antibodies (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2) and isotype controls.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash cells twice with permeabilization buffer.
-
Resuspend cells in FACS buffer.
-
-
Flow Cytometry Analysis:
-
Acquire samples on a flow cytometer.
-
Use single-stain controls for compensation.
-
Gate on single, live lymphocytes, then on T cell subsets (CD4+ or CD8+), and finally analyze cytokine expression.
-
Mandatory Visualizations
T Cell Activation Signaling Pathway
Caption: Simplified T cell activation signaling pathway leading to cytokine gene transcription.
Experimental Workflow for Intracellular Cytokine Staining
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Intracellular cytokine staining: How to get reliable data | Abcam [abcam.com]
- 4. Optimization of stimulation and staining conditions for intracellular cytokine staining (ICS) for determination of cytokine-producing T cells and monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. anilocus.com [anilocus.com]
Troubleshooting & Optimization
Technical Support Center: Low Immunogenicity of Synthetic Ovalbumin Peptides
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with synthetic ovalbumin (OVA) peptides. Ovalbumin and its derived peptides are widely used as model antigens in immunological research.[1][2][3] However, synthetic peptides are often poorly immunogenic on their own, necessitating the use of adjuvants and optimized protocols to elicit a robust immune response.[4] This guide addresses common issues encountered during such experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my synthetic OVA peptides showing low immunogenicity?
A1: Several factors can contribute to the low immunogenicity of synthetic OVA peptides:
-
Inherent Properties of Peptides: Short, synthetic peptides are often not as immunogenic as the whole protein.[4] They may lack the complex three-dimensional structure required for optimal B-cell epitope recognition and may not contain sufficient T-helper epitopes to initiate a strong immune response.
-
MHC Binding Affinity: The ability of an OVA peptide to elicit a T-cell response is critically dependent on its binding affinity to Major Histocompatibility Complex (MHC) molecules.[5][6] Peptides with low MHC binding affinity may not be presented effectively to T-cells. The affinity of OVA peptides like OVA(257-264) (SIINFEKL) to H-2Kb has been studied and shown to influence the resulting T-cell phenotype.[5][7][8]
-
Peptide Stability and Degradation: Synthetic peptides can be susceptible to degradation by proteases in vivo.[9][10] Modifications, such as N- and C-terminal substitutions with D-amino acids, can enhance stability.[9] Proper storage of lyophilized peptides at -20°C or -80°C is crucial to minimize degradation.[11]
-
Lack of Adjuvant: Most peptide-based vaccines require an adjuvant to enhance the immune response.[4][12] Adjuvants help by creating a depot effect, activating innate immunity, and promoting the recruitment of antigen-presenting cells (APCs).[4]
-
Immunization Route and Protocol: The route of administration (e.g., intravenous, subcutaneous) and the immunization schedule (prime-boost) significantly impact the resulting immune response.[13][14][15]
Q2: Which are the most commonly used immunogenic OVA peptides?
A2: Two of the most extensively studied and utilized OVA peptides are:
-
OVA257-264 (SIINFEKL): This is a well-characterized MHC class I (H-2Kb)-restricted peptide epitope recognized by CD8+ cytotoxic T lymphocytes (CTLs).[14][16] It is frequently used to study CTL responses in C57BL/6 mice.[17]
-
OVA323-339 (ISQAVHAAHAEINEAGR): This is a classic MHC class II (I-Ad)-restricted epitope recognized by CD4+ T helper cells.[1][16][18] It is crucial for activating T helper cells, which in turn support B-cell antibody production and CTL activation.
Q3: What is the role of an adjuvant and which one should I choose for my OVA peptide experiment?
A3: Adjuvants are substances that enhance the immunogenicity of an antigen.[4][12] They are critical for inducing a robust immune response to poorly immunogenic antigens like synthetic peptides.[4] The choice of adjuvant can influence the type of immune response (e.g., Th1 vs. Th2).[4]
Commonly used adjuvants include:
-
Freund's Adjuvant (CFA/IFA): A water-in-oil emulsion that creates an antigen depot, allowing for slow release and prolonged exposure to the immune system.[13]
-
Alum (Aluminum salts): Known to provoke a strong Th2 response, leading to the production of IL-4, IL-5, and IL-10.[4]
-
Toll-like receptor (TLR) ligands: Molecules like CpG DNA (TLR9 agonist) and Poly(I:C) (TLR3 agonist) mimic microbial components and activate innate immunity.[13][14]
-
Saponin-based adjuvants (e.g., Quil A, QS-21): These can induce both cellular and humoral immunity.
-
Combination Adjuvants: Formulations like "TriVax" (peptide, TLR ligand, and anti-CD40 mAb) have been shown to induce potent CTL responses.[13][14]
The optimal adjuvant depends on the specific research question and the desired immune outcome.
Troubleshooting Guides
Issue 1: Low or No T-Cell Activation in ELISpot or Intracellular Cytokine Staining (ICS) Assays
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Poor Peptide Immunogenicity | - Ensure the correct OVA peptide sequence with known MHC binding for your mouse strain is used. - Increase the peptide dose used for immunization.[17] - Use a potent adjuvant or a combination of adjuvants.[13][14][19] |
| Suboptimal Immunization Protocol | - Implement a prime-boost immunization strategy, typically with a 12-14 day interval.[13] - Optimize the route of administration (e.g., subcutaneous vs. intravenous).[14] |
| Incorrect Cell Number | - Optimize the number of cells seeded per well in your ELISpot plate. Too few cells will result in a low signal, while too many can lead to high background.[20] |
| Cell Viability Issues | - Assess cell viability before starting the assay. Low viability can lead to a lack of response.[21] - Handle cells gently and ensure proper storage and thawing of cryopreserved cells. |
| Inadequate In Vitro Stimulation | - Optimize the concentration of the OVA peptide used for in vitro restimulation. - Increase the incubation time for cell stimulation.[20] |
| Assay-Specific Technical Errors (ELISpot) | - Ensure proper pre-wetting of the ELISpot plate membrane with ethanol.[21][22] - Avoid moving the plates during incubation to prevent diffuse spots.[21] - Use a positive control (e.g., a polyclonal activator like PHA) to confirm assay functionality.[21] - Perform an adequate number of wash steps.[21][22] |
Issue 2: Low Antibody Titer in ELISA
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Insufficient T-Helper Cell Activation | - Ensure your immunization strategy includes a CD4+ T-cell epitope like OVA323-339 to provide help to B cells. - Use an adjuvant known to promote a strong humoral response (e.g., Alum for a Th2-biased response).[4] |
| Peptide Not Presented to B-Cells Effectively | - Consider conjugating your OVA peptide to a larger carrier protein (e.g., KLH) to improve B-cell recognition. |
| Inadequate Immunization Schedule | - Administer multiple booster immunizations to enhance antibody production and affinity maturation. |
| ELISA Technical Issues | - Optimize the coating concentration of the OVA peptide or protein on the ELISA plate. - Titrate your primary and secondary antibodies to find the optimal concentrations. - Ensure sufficient washing steps to reduce background. |
Experimental Protocols
General OVA Peptide Immunization Protocol (Mouse Model)
-
Peptide Preparation: Dissolve the lyophilized synthetic OVA peptide in a sterile solvent such as PBS or DMSO. Further dilute in sterile PBS to the desired concentration.
-
Adjuvant Emulsification:
-
For Freund's Adjuvant: Mix the peptide solution with an equal volume of Complete Freund's Adjuvant (CFA) for the primary immunization or Incomplete Freund's Adjuvant (IFA) for booster immunizations. Emulsify by repeatedly drawing the mixture through a syringe or using a vortexer until a stable, thick emulsion is formed.
-
For other adjuvants: Follow the manufacturer's instructions for mixing with the peptide solution.
-
-
Immunization:
-
Booster Immunizations: Administer one or more booster immunizations at 12-14 day intervals using the same peptide dose emulsified in IFA or another suitable adjuvant.[13]
-
Sample Collection: Collect blood for serum analysis (ELISA) or harvest spleens/lymph nodes for T-cell assays (ELISpot, ICS) 7-10 days after the final immunization.
Ex Vivo ELISpot Assay for IFN-γ Secretion
-
Plate Coating: Coat a 96-well PVDF membrane ELISpot plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with a blocking buffer (e.g., PBS with 1% BSA) for at least 2 hours at room temperature.
-
Cell Plating: Prepare a single-cell suspension of splenocytes from immunized mice. Add 2x105 to 5x105 cells per well.
-
Stimulation: Add the relevant OVA peptide (e.g., OVA257-264 or OVA323-339) at an optimized concentration (typically 1-10 µg/mL). Include a negative control (no peptide) and a positive control (e.g., PHA).
-
Incubation: Incubate the plate for 18-48 hours at 37°C in a humidified incubator with 5% CO2.[21]
-
Detection:
-
Wash the plate to remove cells.
-
Add a biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP). Incubate for 1 hour.
-
-
Development: Wash the plate and add the appropriate substrate (e.g., BCIP/NBT for ALP or AEC for HRP). Stop the reaction when distinct spots appear.
-
Analysis: Dry the plate and count the spots using an ELISpot reader.
Visualizations
Caption: Workflow for evaluating OVA peptide immunogenicity.
Caption: Simplified T-cell activation by an OVA peptide.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Ovalbumin: Model Antigen for Immunology Research [chondrex.com]
- 3. Immunology: Ovalbumin (OVA) Challenge | Taconic Biosciences [taconic.com]
- 4. Recent progress in adjuvant discovery for peptide-based subunit vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide affinity for MHC influences the phenotype of CD8(+) T cells primed in vivo [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo CTL induction with point-substituted ovalbumin peptides: immunogenicity correlates with peptide-induced MHC class I stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Promiscuous binding of extracellular peptides to cell surface class I MHC protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The use of peptide analogs with improved stability and MHC binding capacity to inhibit antigen presentation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 11. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 12. Vaccine Adjuvants: Current Challenges and Future Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of peptide vaccines to induce robust antitumor CD4 T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimized Peptide Vaccines Eliciting Extensive CD8 T Cell Responses with Therapeutic Anti-Tumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The route of administration dictates the immunogenicity of peptide-based cancer vaccines in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. invivogen.com [invivogen.com]
- 17. Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ova (323-339) peptide - ISQAVHAAHAEINEAGR - SB PEPTIDE [sb-peptide.com]
- 19. researchgate.net [researchgate.net]
- 20. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 21. merckmillipore.com [merckmillipore.com]
- 22. abcam.co.jp [abcam.co.jp]
Technical Support Center: Optimizing Ovalbumin Peptide Concentration for T Cell Assays
Welcome to the technical support center for optimizing ovalbumin (OVA) peptide concentration in T cell assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common ovalbumin peptides used for T cell assays?
A1: The most frequently used ovalbumin peptides are SIINFEKL (OVA257-264) and OVA323-339. SIINFEKL is the immunodominant peptide recognized by CD8+ T cells from OT-I transgenic mice in the context of the MHC class I molecule H-2Kb.[1][2] The OVA323-339 peptide is presented by MHC class II molecules and is used to stimulate CD4+ T cells from OT-II transgenic mice.[3][4]
Q2: What is a typical starting concentration range for OVA peptides in T cell assays?
A2: The optimal concentration can vary depending on the specific assay, cell type, and experimental goals. However, a common starting point for in vitro T cell stimulation with OVA peptides is in the range of 1-10 µg/mL.[4] For some applications, such as pulsing antigen-presenting cells (APCs), concentrations can be titrated from as low as picomolar to micromolar ranges.[5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.[6]
Q3: How long should I stimulate T cells with OVA peptide?
A3: Incubation times vary by assay. For early activation marker analysis like CD69 upregulation, a short incubation of 5-18 hours may be sufficient.[2] For intracellular cytokine staining, a common stimulation period is 5-6 hours, with a protein transport inhibitor like Brefeldin A added for the last few hours.[2][7] Proliferation assays, such as CFSE dilution, typically require a longer co-culture of 66-72 hours to several days.[1][8]
Q4: Why am I seeing a low or no signal in my T cell assay?
A4: A weak or absent signal can stem from several factors, including insufficient peptide concentration, low cell viability, or issues with reagents.[9] It is crucial to ensure that the antigen-presenting cells are efficiently presenting the peptide to the T cells. The overall strength of the T cell receptor (TCR) stimulation is a combination of both the peptide-MHC density and the potency of the peptide.[6]
Q5: What can cause high background in my T cell assay?
A5: High background can obscure your specific signal. Potential causes include using too high a peptide concentration, leading to non-specific T cell activation, or issues with the assay reagents themselves.[10] In flow cytometry-based assays, non-specific antibody binding can also contribute to high background.[11]
Troubleshooting Guides
Issue 1: Low T Cell Proliferation in a CFSE Assay
| Possible Cause | Troubleshooting Step |
| Suboptimal Peptide Concentration | Perform a titration experiment with a range of OVA peptide concentrations to identify the optimal dose for proliferation.[6] |
| Insufficient Cell Numbers | Ensure you are using the recommended number of T cells and antigen-presenting cells (APCs). A common starting point is a 5:1 or 1:1 ratio of T cells to APCs.[8] |
| Poor APC Function | Use healthy, mature APCs (like bone marrow-derived dendritic cells) for peptide pulsing to ensure efficient antigen presentation.[1] |
| Incorrect Incubation Time | Proliferation assays require sufficient time for cell division. Ensure an incubation period of at least 3-4 days.[8] |
| Reagent Issues | Verify the viability of your cells before starting the assay and ensure your CFSE staining was successful. |
Issue 2: Weak Signal in Intracellular Cytokine Staining (ICS)
| Possible Cause | Troubleshooting Step |
| Inadequate Stimulation | Optimize the peptide concentration and the duration of the stimulation. A 5-6 hour stimulation is typical.[7] |
| Ineffective Protein Transport Inhibition | Ensure that a protein transport inhibitor (e.g., Brefeldin A or Monensin) is added for the final 4-5 hours of culture to allow for cytokine accumulation within the cells.[2][12] |
| Fixation and Permeabilization Problems | Use a validated fixation and permeabilization kit and follow the protocol carefully to ensure antibodies can access intracellular cytokines.[2][11] |
| Low Frequency of Antigen-Specific T Cells | The number of cytokine-producing cells may be low. Ensure you are analyzing a sufficient number of events by flow cytometry. |
Issue 3: High Variability Between Replicates in an ELISpot Assay
| Possible Cause | Troubleshooting Step |
| Pipetting Errors | Use calibrated pipettes and be meticulous with your technique to ensure consistent cell and reagent dispensing.[9] |
| Inconsistent Peptide Concentration | Prepare a master mix of your OVA peptide at the desired concentration to add to your wells to minimize variability. |
| Uneven Cell Distribution | Gently mix your cell suspension before plating to ensure a uniform cell monolayer in each well of the ELISpot plate. |
| Edge Effects | To minimize evaporation from the outer wells of the plate, which can affect cell viability and function, fill the outer wells with sterile PBS or media.[9] |
Quantitative Data Summary
Table 1: Recommended Ovalbumin Peptide Concentrations for T Cell Assays
| Assay Type | OVA Peptide | Target T Cell | Typical Concentration Range | Reference |
| T Cell Proliferation (CFSE) | SIINFEKL (OVA257-264) | CD8+ (OT-I) | Titration recommended, e.g., 4 µg/mL | [1] |
| T Cell Proliferation (CFSE) | OVA323-339 | CD4+ (OT-II) | 0.5 µg/mL | [13] |
| Intracellular Cytokine Staining | SIINFEKL (OVA257-264) | CD8+ (OT-I) | 10-8 to 10-2 µg/mL | [14] |
| Intracellular Cytokine Staining | OVA323-339 | CD4+ (OT-II) | 1-10 µg/mL | [4] |
| ELISpot Assay | SIINFEKL (OVA257-264) | CD8+ | Varies, peptide titration is crucial | [10] |
| In Vivo Cytotoxicity Assay | SIINFEKL (OVA257-264) | CD8+ | 10 µg/mL for pulsing target cells | [2] |
Table 2: Typical Cell Numbers and Incubation Times
| Assay Type | Cell Type | Cell Number per Well | Incubation Time | Reference |
| T Cell Proliferation (CFSE) | CD8+ T cells and BMDCs | 5 x 104 T cells, 1 x 105 DCs | 66-72 hours | [1] |
| Intracellular Cytokine Staining | Splenocytes | 2 x 106 | 6 hours | [12] |
| ELISpot Assay | PBMCs | 2.5 x 105 | 18-48 hours | [7] |
| In Vitro T Cell Activation (CD69) | Splenocytes | 1 x 105 | 5-18 hours | [2][4] |
Experimental Protocols & Visualizations
Protocol 1: T Cell Proliferation Assay using CFSE
This protocol outlines the steps for measuring T cell proliferation in response to OVA peptide stimulation using Carboxyfluorescein succinimidyl ester (CFSE) dye dilution.
Methodology:
-
Prepare Antigen Presenting Cells (APCs): Isolate and prepare APCs, such as bone marrow-derived dendritic cells (BMDCs) or splenocytes.
-
Pulse APCs with Peptide: Incubate the APCs with the desired concentration of OVA peptide (e.g., SIINFEKL for OT-I cells) for 1-2 hours at 37°C.
-
Label T Cells with CFSE: Isolate T cells (e.g., from an OT-I mouse) and label them with CFSE according to the manufacturer's instructions. A typical concentration is 0.5-5 µM.[15]
-
Co-culture: Co-culture the CFSE-labeled T cells with the peptide-pulsed APCs in a 96-well plate.
-
Incubation: Incubate the co-culture for 3-4 days at 37°C and 5% CO2.[8]
-
Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. Proliferating cells will show a sequential halving of CFSE fluorescence intensity.
Protocol 2: Intracellular Cytokine Staining (ICS)
This protocol describes the detection of intracellular cytokines in T cells following stimulation with OVA peptide.
Methodology:
-
Prepare Single-Cell Suspension: Prepare a single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs).
-
Cell Stimulation: Distribute 1-2 x 106 cells per well in a 96-well plate.[11] Add the optimal concentration of OVA peptide and co-stimulatory antibodies (e.g., anti-CD28).
-
Incubation: Incubate for 5-6 hours at 37°C and 5% CO2.[7]
-
Protein Transport Inhibition: Add a protein transport inhibitor (e.g., Brefeldin A) for the final 4-5 hours of incubation.[12]
-
Surface Staining: Wash the cells and stain for surface markers (e.g., CD4, CD8) to identify the T cell populations of interest.
-
Fixation and Permeabilization: Fix and permeabilize the cells using a commercially available kit.
-
Intracellular Staining: Stain for intracellular cytokines (e.g., IFN-γ, IL-2) with fluorescently labeled antibodies.
-
Flow Cytometry Analysis: Wash the cells and acquire data on a flow cytometer.
T Cell Activation Signaling Pathway
The interaction of a T cell with an antigen-presenting cell displaying the cognate peptide-MHC complex initiates a cascade of intracellular signaling events leading to T cell activation, proliferation, and effector function.
References
- 1. Antigen-Specific Stimulation of CD8+ T-cells by Murine Bone Marrow-Derived Dendritic Cells - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The OT-II model reveals dual in vitro and in vivo immunomodulatory properties of CD6 in T cell activation [frontiersin.org]
- 5. T cell sensing of antigen dose governs interactive behavior with dendritic cells and sets a threshold for T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. stemcell.com [stemcell.com]
- 8. mucosalimmunology.ch [mucosalimmunology.ch]
- 9. benchchem.com [benchchem.com]
- 10. Optimize your ELISpot Assay [fishersci.co.uk]
- 11. anilocus.com [anilocus.com]
- 12. Optimized Protocol for the Detection of Multifunctional Epitope-Specific CD4+ T Cells Combining MHC-II Tetramer and Intracellular Cytokine Staining Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Monitoring T-Cell Responses in Translational Studies: Optimization of Dye-Based Proliferation Assay for Evaluation of Antigen-Specific Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Induced T cell cytokine production is enhanced by engineered nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
Troubleshooting low IL-2 secretion in OVA antigen presentation assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during ovalbumin (OVA) antigen presentation assays, specifically focusing on low Interleukin-2 (IL-2) secretion.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific problems you may be facing in your experiments.
Question 1: Why am I observing low or no IL-2 secretion from my T-cells in the co-culture?
Answer:
Low or absent IL-2 secretion is a common issue that can stem from several factors related to the different components of your assay. Below is a systematic guide to troubleshoot the potential causes, categorized by the experimental component.
Category 1: Antigen-Presenting Cells (APCs)
| Potential Cause | Recommended Solution |
| Suboptimal APC (e.g., Dendritic Cell) Activation/Maturation | Immature APCs may not express sufficient levels of MHC class II and co-stimulatory molecules (CD80/CD86) required for robust T-cell activation.[1] Ensure your APCs are properly matured. For dendritic cells (DCs), this can be achieved by including a maturation stimulus like Lipopolysaccharide (LPS) at a concentration of 100 ng/mL during the overnight antigen pulsing step.[2] |
| Low APC Viability | Poor APC health will lead to inefficient antigen presentation. Assess APC viability using a method like Trypan Blue exclusion before co-culture. Viability should be >90%.[3] Handle cells gently during isolation and plating to minimize stress.[4] |
| Incorrect APC to T-cell Ratio | The ratio of APCs to T-cells is critical for optimal T-cell activation. An insufficient number of APCs may not provide enough stimulation. Titrate the DC:T-cell ratio to find the optimal range for your specific cells, for example, starting with ratios of 1:1, 1:5, and 1:10.[2] |
| Inefficient Antigen Processing and Presentation | If you are using whole OVA protein, your APCs may not be efficiently processing it into the specific peptide epitope. As a positive control, use the specific OVA peptide (e.g., OVA323-339 for OT-II T-cells or SIINFEKL for OT-I T-cells) to pulse the APCs directly.[3][5] This will bypass the need for protein processing. |
Category 2: T-Cells
| Potential Cause | Recommended Solution |
| Low T-cell Viability | Similar to APCs, T-cell health is paramount. Check T-cell viability before starting the co-culture. |
| T-cell Exhaustion | Prolonged or repeated stimulation can lead to T-cell exhaustion, a state of dysfunction characterized by the loss of IL-2 production.[6][7] This can be identified by the co-expression of inhibitory receptors like PD-1, TIM-3, and LAG-3.[8][9] If you suspect exhaustion, it is best to use freshly isolated, naive T-cells for your assay. |
| Incorrect T-cell Subtype | Ensure you are using the correct T-cell transgenic model for your OVA antigen. OT-II T-cells recognize the OVA323-339 peptide presented on MHC class II, while OT-I T-cells recognize the SIINFEKL peptide on MHC class I.[10] |
| T-cell Senescence | T-cells that have been in culture for extended periods may become senescent and unresponsive to stimulation.[11] Use T-cells from earlier passages or freshly isolated cells. |
Category 3: OVA Antigen
| Potential Cause | Recommended Solution |
| Suboptimal Antigen Concentration | The concentration of the OVA peptide is crucial. Too low a concentration will not provide sufficient stimulation, while excessively high concentrations can sometimes lead to non-specific activation or T-cell anergy.[12] It is essential to perform a titration of the OVA peptide concentration. A common starting range for peptide pulsing is 10-100 µg/ml, though the optimal concentration can vary.[13] For specific peptides like SIINFEKL (for OT-I), concentrations can range from picomolar to nanomolar.[12][14] |
| Improper Antigen Storage and Handling | Peptides are sensitive to degradation. Store lyophilized OVA peptide at -20°C or -80°C in a dry, dark place.[15][16][17] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[17] When preparing solutions, allow the vial to warm to room temperature before opening to prevent condensation.[18] |
| Antigen Degradation | If the peptide has been stored improperly or for too long, it may have degraded. Purchase a new batch of OVA peptide and compare its performance to your existing stock. |
Category 4: Assay Conditions
| Potential Cause | Recommended Solution |
| Inappropriate Cell Culture Medium | The culture medium must support the health and function of both APCs and T-cells. Use a standard medium like RPMI 1640, supplemented with essential components such as fetal bovine serum (FBS), L-glutamine, and β-mercaptoethanol.[19][20] Ensure the pH is stable.[19] |
| Incorrect Incubation Time | The duration of the co-culture is critical for IL-2 production. IL-2 is an early cytokine, and its levels can peak and then decline. Harvest supernatants at different time points (e.g., 24, 48, and 72 hours) to determine the optimal time for IL-2 detection in your system.[5] |
| Presence of Contaminants | Contamination with bacteria or endotoxins (like LPS) can lead to non-specific immune activation or cell death.[12] Ensure all reagents and cell cultures are sterile. |
| Issues with IL-2 Detection (ELISA) | The problem may lie with the IL-2 detection assay itself. Include a positive control for the ELISA, such as recombinant IL-2, to ensure the assay is working correctly. Also, consider issues with the ELISA protocol, such as incorrect antibody concentrations or washing steps.[21][22] |
Experimental Protocols
Standard OVA Antigen Presentation Assay Protocol
This protocol provides a general workflow for an in vitro OVA antigen presentation assay using bone marrow-derived dendritic cells (BMDCs) and OT-II T-cells.
Materials:
-
Bone marrow cells from C57BL/6 mice
-
Spleen and lymph nodes from OT-II transgenic mice
-
Recombinant murine GM-CSF
-
Recombinant murine IL-4
-
Lipopolysaccharide (LPS)
-
OVA323-339 peptide
-
Complete RPMI 1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin-streptomycin, 50 µM β-mercaptoethanol)
-
Ficoll-Paque
-
CD4+ T-cell isolation kit
-
96-well U-bottom plates
Methodology:
-
Generation of BMDCs:
-
Harvest bone marrow from the femurs and tibias of C57BL/6 mice.
-
Culture the cells in complete RPMI 1640 supplemented with 20 ng/mL GM-CSF and 10 ng/mL IL-4.
-
On day 3, add fresh medium with cytokines.
-
On day 6, harvest the non-adherent and loosely adherent cells, which are immature DCs.
-
-
Pulsing DCs with OVA Peptide:
-
Plate the immature DCs in a 24-well plate at a density of 1 x 106 cells/mL.
-
Add OVA323-339 peptide at a final concentration of 10 µg/mL.
-
Add LPS at a final concentration of 100 ng/mL to induce DC maturation.
-
Incubate overnight (16-18 hours) at 37°C, 5% CO2.
-
-
Isolation of OT-II CD4+ T-cells:
-
Harvest the spleen and lymph nodes from an OT-II mouse.
-
Prepare a single-cell suspension.
-
Isolate CD4+ T-cells using a negative selection kit according to the manufacturer's instructions.
-
-
Co-culture:
-
The following day, harvest the peptide-pulsed DCs, wash twice with PBS to remove excess peptide and LPS, and resuspend in fresh complete RPMI 1640.
-
Count the viable DCs and T-cells.
-
In a 96-well U-bottom plate, add 1 x 105 OT-II T-cells per well.
-
Add the pulsed DCs at the desired DC:T-cell ratio (e.g., 1:10, resulting in 1 x 104 DCs per well).
-
Bring the final volume in each well to 200 µL with complete RPMI 1640.
-
Include appropriate controls:
-
T-cells alone (no DCs)
-
T-cells + unpulsed DCs
-
T-cells + DCs pulsed with an irrelevant peptide
-
-
-
IL-2 Measurement:
-
Incubate the co-culture plate at 37°C, 5% CO2.
-
After 24-48 hours, carefully collect the supernatant from each well without disturbing the cells.
-
Measure the concentration of IL-2 in the supernatant using a standard ELISA kit, following the manufacturer's protocol.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for OVA Antigen Presentation Assay.
T-Cell Activation Signaling Pathway
Caption: T-Cell Activation Signaling Pathway.
References
- 1. youtube.com [youtube.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. researchgate.net [researchgate.net]
- 4. A Comprehensive Experimental Guide to Studying Cross-Presentation in Dendritic Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Products for Monitoring T Cell Exhaustion: R&D Systems [rndsystems.com]
- 7. The current state and future of T-cell exhaustion research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simulating CD8 T cell exhaustion: A comprehensive approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. T Cell Resistance: On the Mechanisms of T Cell Non-activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. CD8+ T cell concentration determines their efficiency in killing cognate antigen–expressing syngeneic mammalian cells in vitro and in mouse tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. corepeptides.com [corepeptides.com]
- 16. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 17. genscript.com [genscript.com]
- 18. NIBSC - Peptide Storage [nibsc.org]
- 19. cellculturedish.com [cellculturedish.com]
- 20. nucleusbiologics.com [nucleusbiologics.com]
- 21. biocompare.com [biocompare.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Reducing Endotoxin Contamination in Ovalbumin Preparations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with endotoxin contamination in ovalbumin (OVA) protein preparations.
Introduction to Endotoxin Contamination in Ovalbumin
Ovalbumin, a primary protein component of egg white, is widely used as a model antigen in immunological research, including studies on airway hyper-responsiveness and allergy.[1][2] However, commercially available ovalbumin is often contaminated with endotoxins, also known as lipopolysaccharides (LPS), which are components of the outer membrane of Gram-negative bacteria.[3][4] This contamination can lead to inaccurate and misleading experimental results by inducing non-specific immune responses.[5] Endotoxins are potent activators of the innate immune system, primarily through the Toll-like receptor 4 (TLR4) signaling pathway, which can mask the specific effects of the ovalbumin antigen itself.[3][6] Therefore, reducing endotoxin levels in ovalbumin preparations is a critical step for obtaining reliable and reproducible data.
Troubleshooting Guides
This section provides solutions to common problems encountered during the endotoxin removal process from ovalbumin preparations.
Issue 1: Low Protein Yield After Endotoxin Removal
Question: I am experiencing significant loss of my ovalbumin protein after performing an endotoxin removal procedure. What are the possible causes and how can I improve my protein recovery?
Answer:
Low protein yield is a common challenge during endotoxin removal. The potential causes and corresponding solutions are outlined below:
-
Protein Aggregation and Precipitation:
-
Cause: Changes in buffer composition, pH, or temperature during the endotoxin removal process can lead to protein aggregation and precipitation. Ovalbumin can be sensitive to such changes.
-
Solution:
-
Optimize Buffer Conditions: Ensure the pH of all buffers is maintained within a range that ensures ovalbumin stability (ovalbumin's isoelectric point is approximately 4.5).[7] Operating at a pH away from the pI will increase solubility.
-
Solubility-Enhancing Additives: Consider the addition of stabilizing agents such as glycerol or low concentrations of non-ionic detergents (ensure they don't interfere with downstream applications).
-
Temperature Control: Perform purification steps at 4°C to minimize protein degradation and aggregation.[8]
-
-
-
Non-Specific Binding to the Matrix:
-
Cause: The ovalbumin protein may be non-specifically binding to the chromatography resin or membrane used for endotoxin removal.
-
Solution:
-
Adjust Ionic Strength: For ion-exchange chromatography, if ovalbumin is binding to an anion exchanger along with the endotoxin, increasing the salt concentration in the wash buffer may help to elute the ovalbumin while retaining the more strongly charged endotoxin.
-
Blocking Agents: While less common for endotoxin removal, in some affinity systems, pre-treating the matrix with a blocking agent like bovine serum albumin (BSA) might reduce non-specific binding, but this is generally not recommended as it can introduce other contaminants.
-
Alternative Method: If non-specific binding is a persistent issue, consider a different endotoxin removal technique. For example, if you are using affinity chromatography, you could try Triton X-114 phase separation.
-
-
-
Protein Loss During Ultrafiltration/Diafiltration:
-
Cause: The membrane pore size may be too large, or the transmembrane pressure may be too high, leading to the loss of ovalbumin in the permeate.
-
Solution:
-
Select Appropriate Molecular Weight Cut-Off (MWCO): For ovalbumin (~45 kDa), a membrane with a 10 kDa MWCO is generally recommended to retain the protein while allowing smaller molecules to pass through.[9]
-
Optimize Transmembrane Pressure: Operate the ultrafiltration system at the lower end of the recommended pressure range to minimize protein loss.
-
-
Issue 2: Incomplete Endotoxin Removal
Question: After performing a purification protocol, my ovalbumin sample still has unacceptably high levels of endotoxin. How can I improve the efficiency of endotoxin removal?
Answer:
Insufficient endotoxin removal can compromise your experimental results. Here are several factors to consider and steps to take for improvement:
-
High Initial Endotoxin Load:
-
Cause: The starting ovalbumin preparation may be heavily contaminated with endotoxins.
-
Solution:
-
Pre-Purification Step: Consider an initial purification step, such as ammonium sulfate precipitation, to partially purify the ovalbumin and reduce the overall endotoxin burden before proceeding with a more specific endotoxin removal method.[7]
-
Multiple Cycles: For methods like Triton X-114 phase separation or affinity chromatography, performing multiple cycles can significantly improve endotoxin removal.[8][10]
-
-
-
Suboptimal Performance of the Chosen Method:
-
Cause: The selected endotoxin removal method may not be the most effective for your specific sample and conditions.
-
Solution:
-
Method Optimization:
-
Ion-Exchange Chromatography: Ensure the pH and ionic strength of your buffers are optimized for strong endotoxin binding and minimal ovalbumin interaction.[11]
-
Affinity Chromatography: Check the binding capacity of your resin and ensure you are not overloading the column. Consider the use of resins with high affinity for endotoxin, such as those with polymyxin B ligands.[12]
-
Triton X-114 Phase Separation: Ensure complete phase separation by strictly following the recommended incubation times and temperatures.[10]
-
-
Combine Methods: A multi-step approach can be highly effective. For example, an initial ion-exchange step could be followed by a final polishing step with an affinity column.
-
-
-
Re-contamination of the Sample:
-
Cause: The sample may be getting re-contaminated with endotoxins from glassware, plasticware, or buffers after the purification step.
-
Solution:
-
Use Pyrogen-Free Materials: All glassware should be depyrogenated by baking at 250°C for at least 1 hour.[4] Use certified pyrogen-free plasticware and pipette tips.
-
Endotoxin-Free Buffers: Prepare all buffers with endotoxin-free water and reagents.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the acceptable level of endotoxin in an ovalbumin preparation for in vivo studies?
A1: The acceptable endotoxin level can depend on the specific application and animal model. However, a general guideline for in vivo use is less than 0.1 Endotoxin Units (EU) per milligram (mg) of ovalbumin.[4] Commercially available "endotoxin-free" or "low-endotoxin" ovalbumin typically meets this specification.[13]
Q2: Can I use standard laboratory plasticware and reagents for endotoxin removal procedures?
A2: No, it is critical to use certified pyrogen-free materials. Standard laboratory plastics and reagents can be a significant source of endotoxin contamination. Always use endotoxin-free water, buffers, and consumables to prevent re-contamination of your purified protein.[4]
Q3: How can I measure the endotoxin concentration in my ovalbumin sample?
A3: The most common method for quantifying endotoxin levels is the Limulus Amebocyte Lysate (LAL) assay.[5] This assay is highly sensitive and is the standard method used in the pharmaceutical industry for endotoxin detection.
Q4: Will the endotoxin removal process affect the biological activity of my ovalbumin?
A4: While most endotoxin removal methods are designed to be gentle on the target protein, some procedures can potentially impact protein structure and function. It is always advisable to perform a functional assay on your purified ovalbumin to confirm that its biological activity is retained. For example, if you are using ovalbumin in an immunological study, you could perform an in vitro T-cell proliferation assay.
Q5: Is it better to purchase commercially available low-endotoxin ovalbumin or to remove endotoxins from a standard-grade preparation myself?
A5: For applications that are highly sensitive to endotoxins, purchasing certified low-endotoxin ovalbumin is often the most reliable and time-efficient option.[14][15] These products have undergone rigorous testing to ensure low endotoxin levels. However, if you are working with large quantities of ovalbumin or have specific buffer requirements, performing an in-house endotoxin removal may be a more practical and cost-effective approach.
Data Presentation: Comparison of Endotoxin Removal Methods
The following table summarizes the performance of common endotoxin removal techniques. The efficiency and protein recovery can vary depending on the initial endotoxin concentration, protein concentration, and the specific experimental conditions.
| Method | Principle | Typical Endotoxin Removal Efficiency | Typical Protein Recovery | Key Advantages | Key Disadvantages |
| Affinity Chromatography | Utilizes ligands with high affinity for endotoxin (e.g., polymyxin B) immobilized on a solid support.[12] | >99% | ≥85%[16] | High specificity for endotoxin. | Can be expensive; potential for ligand leaching. |
| Anion-Exchange Chromatography | Separates molecules based on charge. Endotoxins are strongly negatively charged and bind to the positively charged resin. | >99% | Variable, depends on protein pI. | High capacity; cost-effective. | Protein may co-elute with endotoxin if it is also negatively charged at the operating pH. |
| Ultrafiltration/Diafiltration | Separates molecules based on size using a semi-permeable membrane.[17] | Variable, depends on aggregation state of endotoxin. | >90% | Simple and effective for buffer exchange. | May not be effective for removing monomeric endotoxin. |
| Triton X-114 Phase Separation | A non-ionic detergent partitions endotoxin into a detergent-rich phase upon temperature change.[10] | >99% after multiple cycles[10] | >95%[10] | Simple, inexpensive, and effective. | Residual detergent may remain in the protein sample and may require an additional removal step.[8] |
Experimental Protocols
Protocol 1: Endotoxin Removal using Anion-Exchange Chromatography
This protocol is a general guideline and may require optimization for your specific ovalbumin preparation.
-
Materials:
-
Anion-exchange chromatography column (e.g., a strong anion exchanger).
-
Equilibration Buffer: 20 mM Tris-HCl, pH 8.0 (endotoxin-free).
-
Wash Buffer: 20 mM Tris-HCl, 100 mM NaCl, pH 8.0 (endotoxin-free).
-
Elution Buffer (for endotoxin removal, not protein elution): 20 mM Tris-HCl, 1 M NaCl, pH 8.0 (endotoxin-free).
-
Ovalbumin solution.
-
-
Procedure:
-
Equilibrate the anion-exchange column with at least 5 column volumes (CV) of Equilibration Buffer.
-
Adjust the pH and conductivity of your ovalbumin sample to match the Equilibration Buffer. This can be done by dialysis or buffer exchange.
-
Load the ovalbumin sample onto the column. Collect the flow-through, as the ovalbumin is not expected to bind under these conditions.
-
Wash the column with 5-10 CV of Wash Buffer to remove any weakly bound impurities. Collect the wash fractions and pool with the flow-through.
-
The collected flow-through and wash fractions contain the purified ovalbumin with reduced endotoxin levels.
-
Regenerate the column by washing with 5 CV of Elution Buffer to strip the bound endotoxins, followed by re-equilibration with Equilibration Buffer for future use.
-
Protocol 2: Endotoxin Removal using Triton X-114 Phase Separation
This protocol is adapted from established methods for endotoxin removal from protein solutions.[10][18]
-
Materials:
-
Triton X-114 (pre-condensed to remove hydrophilic impurities).
-
Ovalbumin solution in a suitable buffer (e.g., PBS).
-
Pyrogen-free tubes.
-
-
Procedure:
-
Cool the ovalbumin solution to 4°C.
-
Add Triton X-114 to the protein solution to a final concentration of 1% (v/v).
-
Incubate the mixture on ice or at 4°C for 30 minutes with gentle stirring to ensure thorough mixing.
-
Transfer the solution to a 37°C water bath and incubate for 10 minutes to induce phase separation. The solution will become cloudy.
-
Centrifuge the sample at 20,000 x g for 10 minutes at 25°C to pellet the detergent-rich phase containing the endotoxins.
-
Carefully collect the upper aqueous phase, which contains the purified ovalbumin.
-
For higher purity, repeat the phase separation cycle (steps 2-6) one or two more times.
-
Visualizations
Endotoxin Removal Workflow
Caption: Workflow for reducing endotoxin contamination in ovalbumin preparations.
LPS/TLR4 Signaling Pathway
Caption: Simplified overview of the MyD88-dependent LPS/TLR4 signaling pathway.
References
- 1. Concomitant Exposure to Ovalbumin and Endotoxin Augments Airway Inflammation but Not Airway Hyperresponsiveness in a Murine Model of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single-Step Purification of Ovalbumin from Egg White Using Aqueous Biphasic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endotoxin contamination of ovalbumin suppresses murine immunologic responses and development of airway hyper-reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biovendor.com [biovendor.com]
- 5. Endotoxin contamination in ovalbumin as viewed from a nano-immunotherapy perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 8. Endotoxin Removal by Triton X-114 partitioning - Arvys Proteins [arvysproteins.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Removal of endotoxin from protein solutions by phase separation using Triton X-114 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. acciusa.com [acciusa.com]
- 12. Methods of Endotoxin Removal from Biological Preparations: a Review [sites.ualberta.ca]
- 13. innov-research.com [innov-research.com]
- 14. selectscience.net [selectscience.net]
- 15. gen.biz [gen.biz]
- 16. Eliminate Endotoxins from Protein and Antibody Samples | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Why Ultrafiltration Is Critical for Endotoxin Removal [manufacturing-journal.net]
- 18. sinobiological.com [sinobiological.com]
Why am I not seeing CD8+ T cell proliferation with whole OVA protein
This technical support center provides troubleshooting guidance for researchers encountering issues with inducing CD8+ T cell proliferation using whole ovalbumin (OVA) protein.
Frequently Asked Questions (FAQs)
Q1: Why am I not seeing CD8+ T cell proliferation with whole OVA protein?
A1: A lack of CD8+ T cell proliferation in response to whole OVA protein is a common issue that typically stems from suboptimal antigen processing and presentation. Unlike short peptides that can directly bind to MHC class I molecules on the cell surface, whole proteins like OVA are exogenous antigens. For these to activate naive CD8+ T cells, they must be taken up by professional antigen-presenting cells (APCs), processed, and then "cross-presented" on MHC class I molecules.[1][2]
Several factors are critical for successful cross-presentation and subsequent CD8+ T cell activation:
-
Appropriate Antigen-Presenting Cells (APCs): Not all APCs are efficient at cross-presentation. Dendritic cells (DCs) are the most potent, and specific DC subsets (e.g., CD8α+ DCs or XCR1+ DCs in mice) are specialized for this task.[3][4]
-
Antigen Quality: The purity and form of the OVA protein are crucial. Contaminants like endotoxin can lead to non-specific or altered immune responses, while protein aggregation can affect uptake and processing.[5][6]
-
APC Activation Status: For efficient T cell priming, APCs must not only present the antigen but also express co-stimulatory molecules (like CD80/CD86). Adjuvants or other stimuli may be required to induce this activation.
-
Experimental System: The specifics of your in vitro or in vivo setup, including the source of T cells (e.g., transgenic OT-I cells), cell densities, and assay duration, must be optimized.
This guide provides detailed troubleshooting steps to address each of these critical areas.
Troubleshooting Guides
Section 1: Antigen Processing and Presentation
Q: Are my antigen-presenting cells capable of cross-presentation?
A: This is a primary checkpoint. While many cells can present antigens on MHC class II, cross-presentation on MHC class I is a specialized function.
-
Cell Type: Dendritic cells (DCs) are the most efficient cell type for cross-presenting soluble antigens like OVA.[2][7] Macrophages can also cross-present but may be less efficient depending on their activation state.[8]
-
DC Subsets: If using primary DCs, be aware that specific subsets are superior at cross-presentation. In mice, CD8α+ and CD103+ conventional DCs (cDC1s) are known for their high cross-presentation capacity.[4][9][10] If you are using bone marrow-derived dendritic cells (BMDCs), culture conditions can influence the development of cross-presenting subsets.
-
Troubleshooting Steps:
-
Use a Positive Control Antigen: Use the specific OVA peptide for CD8+ T cells, SIINFEKL (OVA257-264) , as a positive control.[11] This peptide can bind directly to H-2Kb MHC class I molecules on your APCs, bypassing the need for processing and cross-presentation. If your T cells proliferate in response to SIINFEKL but not whole OVA, the issue lies in the uptake or processing of the whole protein.
-
Verify APC Activation: Ensure your APCs are activated. Activated APCs upregulate co-stimulatory molecules like CD80 and CD86, which are necessary for T cell activation. You can include a TLR agonist like LPS or CpG in your culture to stimulate the APCs.[4][10]
-
Consider Cell-Associated Antigen: Cross-presentation is often more efficient with cell-associated antigens compared to soluble proteins.[3][12][13]
-
Q: How does the cross-presentation pathway work for OVA?
A: The exact mechanisms are still under investigation, but two main pathways are proposed:
-
Cytosolic Pathway: The exogenous OVA protein is taken up by the APC, typically through macropinocytosis or phagocytosis, and is then translocated from the endosome/phagosome into the cytosol.[7] In the cytosol, it is degraded by the proteasome into peptides. These peptides are then transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP), where they are loaded onto MHC class I molecules.[7]
-
Vacuolar Pathway: In this pathway, OVA is degraded into peptides within the endosome/phagosome by proteases. These peptides are then loaded onto MHC class I molecules that have been recruited to these compartments.
The diagram below illustrates the general concept of the cytosolic cross-presentation pathway.
Section 2: OVA Protein Integrity and Quality
Q: Could my OVA protein preparation be the problem?
A: Absolutely. The quality of your OVA protein can significantly impact your results.
-
Endotoxin Contamination: Many commercial preparations of OVA contain significant levels of endotoxin (lipopolysaccharide, LPS).[6] Endotoxin can cause non-specific activation of APCs and T cells, potentially masking the antigen-specific response or leading to confounding results.[14][15]
-
Protein Aggregation: OVA can aggregate, which may alter its uptake and processing by APCs.[5] While some studies suggest aggregated forms can be immunogenic, it introduces a variable into your experiment.
-
Purity: Ensure you are using a high-purity grade of OVA suitable for cell culture experiments.
-
Troubleshooting Steps:
-
Use Endotoxin-Free OVA: Purchase OVA that is certified to have low endotoxin levels (e.g., <1 EU/mg).[16] Alternatively, use a protocol to remove endotoxin from your current preparation.[6]
-
Check for Aggregation: Before use, centrifuge your reconstituted OVA solution at high speed (e.g., >10,000 x g) to pellet any large aggregates.
-
Perform a Dose-Response: Titrate the concentration of OVA protein in your assay. Too little antigen may not provide a strong enough signal, while excessively high concentrations can sometimes induce tolerance or cell death.
-
Section 3: Experimental Setup and Controls
Q: What are the essential controls for an in vitro CD8+ T cell proliferation assay?
A: Proper controls are critical for interpreting your results.
-
Negative Controls:
-
T cells + APCs (no antigen): Establishes the baseline level of proliferation.
-
T cells alone (no APCs, no antigen): Checks for background T cell viability and proliferation.
-
-
Positive Controls:
-
Peptide Control: T cells + APCs + SIINFEKL peptide. This is the most important control. If this works, your T cells and APCs are functional, and the problem is specific to the processing of whole OVA.
-
Polyclonal Stimulus: T cells stimulated with anti-CD3/CD28 antibodies or a mitogen like Concanavalin A (ConA). This confirms that your T cells are capable of proliferating.[17]
-
Q: What source of T cells should I use?
A: The source of your CD8+ T cells greatly influences the ease of detecting a response.
-
Transgenic T cells (OT-I): Using T cells from an OT-I transgenic mouse is highly recommended.[11] These mice have a high frequency of CD8+ T cells with a T cell receptor (TCR) that specifically recognizes the OVA257-264 (SIINFEKL) peptide in the context of H-2Kb.[18] This provides a robust and easily measurable signal.
-
Polyclonal T cells: Detecting a response from polyclonal T cells (from a wild-type mouse immunized with OVA) is much more challenging due to the very low precursor frequency of OVA-specific cells.
Q: How can I optimize my in vitro co-culture conditions?
A: Attention to detail in your cell culture setup is key.
| Parameter | Recommendation | Rationale |
| APC Type | Bone Marrow-Derived DCs (BMDCs) | Highly effective at cross-presentation and can be generated in large numbers. |
| Cell Ratio (APC:T cell) | 1:2 to 1:10 | An excess of T cells is common, but the optimal ratio should be titrated. |
| OVA Concentration | 10 - 100 µg/mL | This is a starting range; a dose-response curve is recommended. |
| SIINFEKL Concentration | 0.1 - 1 µg/mL | Used as a positive control. |
| Incubation Time | 3 - 5 days | Proliferation is typically measured after 60-72 hours.[10][11][19] |
| Readout Method | CFSE or CellTrace Violet Dye Dilution | Allows for generational analysis of proliferating cells by flow cytometry.[17][19][20] |
Key Experimental Protocols
Protocol 1: In Vitro CD8+ T Cell Proliferation Assay Using Whole OVA
This protocol assumes the use of OT-I transgenic CD8+ T cells and bone marrow-derived dendritic cells (BMDCs) as APCs.
Materials:
-
Complete RPMI-1640 medium (10% FBS, 2 mM L-glutamine, 100 U/mL penicillin/streptomycin, 50 µM β-mercaptoethanol)
-
Endotoxin-free whole OVA protein[16]
-
SIINFEKL peptide
-
Anti-CD3/CD28 beads or antibodies
-
CFSE (Carboxyfluorescein succinimidyl ester) or other cell tracking dye
-
96-well U-bottom plates
Methodology:
-
Prepare APCs (BMDCs):
-
Generate BMDCs from mouse bone marrow precursors using GM-CSF.
-
On day 6-8 of culture, harvest immature BMDCs.
-
Plate BMDCs in a 96-well plate at 5 x 104 cells/well.
-
Add antigens:
-
Whole OVA protein (e.g., at 50 µg/mL)
-
SIINFEKL peptide (e.g., at 1 µg/mL) for positive control
-
Medium only for negative control
-
-
Optionally, add an activation stimulus like LPS (100 ng/mL).
-
Incubate for 4-6 hours at 37°C to allow for antigen uptake and processing.[10]
-
-
Prepare CD8+ T Cells:
-
Isolate spleens and lymph nodes from an OT-I mouse.
-
Purify CD8+ T cells using a negative selection magnetic bead kit.
-
Label the purified CD8+ T cells with CFSE according to the manufacturer's protocol (a typical final concentration is 1-5 µM).[20]
-
Wash the cells thoroughly to remove excess dye.
-
-
Co-culture:
-
Add 1 x 105 CFSE-labeled OT-I CD8+ T cells to each well containing the pre-pulsed BMDCs.
-
Incubate the co-culture plate for 3 days (72 hours) at 37°C, 5% CO2.
-
-
Analysis:
-
Harvest cells from the wells.
-
Stain with fluorescently-labeled antibodies against CD8 and a viability dye.
-
Analyze by flow cytometry. Gate on live, single, CD8+ T cells and examine the CFSE histogram. Proliferation is indicated by the appearance of peaks with successively halved fluorescence intensity compared to the non-proliferating control.[19]
-
Troubleshooting Workflow
If you are not observing proliferation, follow this logical decision tree to diagnose the issue.
References
- 1. Cross-presentation - Wikipedia [en.wikipedia.org]
- 2. Current Concepts of Antigen Cross-Presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-Presentation of Cell-Associated Antigens by MHC Class I in Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. Amyloid Form of Ovalbumin Evokes Native Antigen-specific Immune Response in the Host: PROSPECTIVE IMMUNO-PROPHYLACTIC POTENTIAL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endotoxin contamination in ovalbumin as viewed from a nano-immunotherapy perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Antigen-presenting cell function of dendritic cells and macrophages in proliferative T cell responses to soluble and particulate antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Antigen-Specific Stimulation of CD8+ T-cells by Murine Bone Marrow-Derived Dendritic Cells - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Primary CD8+ T-Cell Response to Soluble Ovalbumin Is Improved by Chloroquine Treatment In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellular protein is the source of cross-priming antigen in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Endotoxin Contamination can distort T Cell Assay Results [peptides.de]
- 15. researchgate.net [researchgate.net]
- 16. invivogen.com [invivogen.com]
- 17. criver.com [criver.com]
- 18. Ovalbumin antigen-specific activation of human T cell receptor closely resembles soluble antibody stimulation as revealed by BOOST phosphotyrosine proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
- 20. In vitro and In vivo CD8+ T Cell Suppression Assays - PMC [pmc.ncbi.nlm.nih.gov]
Non-specific activation in ovalbumin peptide stimulation experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering non-specific activation in ovalbumin (OVA) peptide stimulation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common causes of high background or non-specific activation in negative control wells?
A1: High background in negative controls, where cells are cultured without the specific OVA peptide, can stem from several sources. These include contamination of reagents with immunostimulatory substances, issues with cell culture conditions, and bystander activation of T cells.
-
Contamination:
-
Endotoxins (LPS): A primary cause of non-specific immune cell activation is endotoxin contamination in peptide preparations, serum, or other reagents.[1][2] Endotoxins, which are components of gram-negative bacteria, can activate antigen-presenting cells (APCs) like macrophages and dendritic cells through Toll-like receptor 4 (TLR4) signaling.[1] This leads to the release of pro-inflammatory cytokines, which can indirectly activate T cells, resulting in false-positive signals.[1]
-
Peptide Impurities: Impurities from peptide synthesis, such as trifluoroacetic acid (TFA) or other peptide contaminants, can also lead to non-specific cellular responses or cytotoxicity.[2][3][4]
-
Mycoplasma: This common cell culture contaminant can alter cellular metabolism and growth without causing visible turbidity, leading to unreliable results.[5]
-
-
Cell Culture Conditions:
-
Serum: Fetal Bovine Serum (FBS) and even Human Serum (HS) can contain unknown components that may increase the basal activation state of T cells.[6] Using serum-free media can help reduce this variability, though it may affect cell robustness.[6][7][8]
-
Cell Viability and Density: Poor cell viability or excessively high cell density can lead to the release of factors that cause non-specific activation.[2][9]
-
-
Bystander Activation:
Q2: My T cells are proliferating or producing cytokines in the absence of my specific OVA peptide. How can I troubleshoot this?
A2: This issue points towards non-specific activation. The following troubleshooting workflow can help identify and mitigate the source of the problem.
Caption: Troubleshooting workflow for non-specific T-cell activation.
Q3: How can I be sure that the T cell response I'm observing is specific to the OVA peptide?
A3: Ensuring the specificity of the T cell response is critical. This involves a combination of proper controls and potentially more specific assays.
-
Appropriate Controls:
-
Unstimulated Control: Cells cultured in media alone to establish the baseline level of activation.[12]
-
Irrelevant Peptide Control: Use a peptide with a different, non-cross-reactive sequence to ensure the response is not due to a general feature of peptides.
-
Positive Control: A mitogen (e.g., PHA) or anti-CD3/CD28 antibodies can be used to confirm that the T cells are capable of activation.[13][14]
-
-
MHC Tetramer Staining: For a more definitive identification of antigen-specific T cells, MHC class I or class II tetramers complexed with the specific OVA peptide can be used. This technique allows for the direct visualization and quantification of T cells that recognize the specific peptide-MHC complex.[15]
Experimental Protocols
General T Cell Activation Assay Protocol
This protocol provides a general framework. Optimization of cell numbers, peptide concentration, and incubation times is recommended.
-
Cell Preparation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation.
-
Alternatively, purify CD4+ or CD8+ T cells and co-culture with antigen-presenting cells (APCs) such as dendritic cells or B cells.[16]
-
-
Cell Plating:
-
Plate cells in a 96-well round-bottom plate at a density of 1-2 x 10^5 cells per well.
-
-
Peptide Stimulation:
-
Prepare a stock solution of the OVA peptide in a sterile, endotoxin-free solvent (e.g., DMSO or water).
-
Dilute the peptide to the desired final concentration in complete culture medium. A typical starting concentration is 1-10 µg/mL, but this should be optimized.[17]
-
Add the peptide solution to the appropriate wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator. The incubation time will vary depending on the assay:
-
-
Analysis:
-
ELISA/CBA: Collect supernatant to measure cytokine concentrations.
-
Flow Cytometry: Harvest cells, stain for surface markers (e.g., CD4, CD8, CD25, CD69) and/or intracellular cytokines (e.g., IFN-γ, TNF-α). A viability dye should be included to exclude dead cells.[12]
-
ELISpot: Follow the manufacturer's protocol for the specific cytokine being measured.
-
Data Presentation: Mitigating Non-Specific Activation
The following table summarizes key experimental parameters and their impact on non-specific activation.
| Experimental Parameter | Standard Condition | Optimized Condition to Reduce Non-Specific Activation | Rationale |
| Peptide Quality | Standard purity | High purity (>95%), certified endotoxin-free (<0.01 EU/µg) | Reduces non-specific activation by contaminants like endotoxins and peptide synthesis byproducts.[1][2] |
| Culture Medium | RPMI + 10% FBS | Serum-free, xeno-free medium | Minimizes variability and non-specific stimulation from unknown serum components.[6][7][8] |
| Cell Source | PBMCs | Purified T cells + defined APCs | Reduces the chance of non-specific activation of bystander cells by other cell types in the PBMC population.[10][16] |
| Peptide Concentration | 10 µg/mL | Titrated dose (e.g., 0.1-10 µg/mL) | High peptide concentrations can sometimes lead to non-specific effects. The optimal concentration should be determined empirically.[17][19] |
Signaling Pathways and Workflows
Potential Mechanisms of Non-Specific Activation
This diagram illustrates potential pathways leading to non-specific T cell activation.
Caption: Pathways of non-specific T-cell activation.
References
- 1. Endotoxin Contamination can distort T Cell Assay Results [peptides.de]
- 2. genscript.com [genscript.com]
- 3. The impact of impurities in synthetic peptides on the outcome of T-cell stimulation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. biocompare.com [biocompare.com]
- 7. Improved Expansion and In Vivo Function of Patient T Cells by a Serum-free Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 10. Bystander responses impact accurate detection of murine and human antigen-specific CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Mechanisms governing bystander activation of T cells [frontiersin.org]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Positive Control PBMCs for T-cell Activation | ImmunoSpot® [immunospot.com]
- 14. horizondiscovery.com [horizondiscovery.com]
- 15. usiena-air.unisi.it [usiena-air.unisi.it]
- 16. Frontiers | Cross-Talk Between Antigen Presenting Cells and T Cells Impacts Intestinal Homeostasis, Bacterial Infections, and Tumorigenesis [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Different doses of ovalbumin exposure on dendritic cells determine their genetic/epigenetic regulation and T cell differentiation | Aging [aging-us.com]
Technical Support Center: Troubleshooting OVA-Induced Allergy Models
Welcome to the technical support center for researchers utilizing ovalbumin (OVA)-induced allergy models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and inconsistencies encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing significant variability in airway hyperresponsiveness (AHR) between my experimental groups?
A1: Inconsistent AHR is a frequent challenge. Several factors can contribute to this variability:
-
Mouse Strain: The genetic background of the mice is a primary determinant of the allergic response. BALB/c mice are known to mount a strong Th2-biased immune response and are commonly used.[1] In contrast, C57BL/6 mice may exhibit a mixed Th1/Th2 phenotype.[2] Ensure you are using a consistent and appropriate mouse strain for your research question.
-
Sensitization Protocol: The dose of OVA used for sensitization significantly impacts the resulting AHR.[3] Doses that are too low may not induce a robust response, while excessively high doses can sometimes lead to tolerance. It is crucial to optimize the sensitization protocol for your specific experimental setup.[3][4]
-
Allergen Challenge: The method and duration of OVA challenge (e.g., aerosol vs. intranasal) can affect the severity and consistency of AHR.[5][6] The timing of AHR measurement post-challenge is also critical, as the response can peak and then resolve over time.[7]
Q2: My control group (sensitized with Alum only) is showing signs of inflammation. What could be the cause?
A2: While less common, inflammation in the control group can occur. Here are some potential reasons:
-
Adjuvant Effects: Aluminum hydroxide (Alum), the adjuvant commonly used with OVA, can induce a mild inflammatory response on its own by promoting a type 2 immune reaction.[8]
-
Contamination: Ensure that all reagents, including saline and Alum, are sterile and free of endotoxins. Endotoxin contamination in OVA preparations can also skew the immune response.[4] It is recommended to use low-endotoxin OVA for better reproducibility.[4]
-
Underlying Health Status of Animals: Subclinical infections or other health issues in the animal colony can lead to baseline inflammation.
Q3: I am not observing the expected increase in eosinophils in the bronchoalveolar lavage fluid (BALF). What should I check?
A3: A lack of significant eosinophilia can be due to several factors:
-
Insufficient Sensitization or Challenge: The sensitization and challenge protocol may not be robust enough to induce a strong eosinophilic response. Review your OVA and Alum concentrations, injection volumes, and the number and timing of challenges.[5][9]
-
Timing of BALF Collection: Eosinophil infiltration into the airways is a dynamic process. The peak of eosinophilia typically occurs 24 to 48 hours after the final allergen challenge.[7] Collecting BALF too early or too late may miss this peak.
-
Mouse Strain: As with AHR, the propensity for eosinophilic inflammation varies between mouse strains.[10]
-
Acute vs. Chronic Model: Acute models are generally characterized by a dominant eosinophilic infiltrate.[6] In some chronic models, the inflammatory profile can shift to include other cell types like neutrophils and lymphocytes.[11]
Troubleshooting Guides
Issue 1: Low or Inconsistent Serum IgE Levels
Symptoms: You are not detecting a significant increase in OVA-specific IgE in the serum of your sensitized and challenged mice compared to controls.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal Sensitization | Verify the concentration and dose of OVA and Alum used for intraperitoneal injections. Ensure proper emulsification of OVA in the Alum suspension. Consider increasing the number of sensitization steps.[5][9] |
| Timing of Blood Collection | Serum IgE levels rise after sensitization and can be boosted by subsequent challenges.[5] Collect blood for analysis after the full sensitization and challenge protocol is complete. |
| ELISA Issues | Confirm the quality and specificity of your anti-mouse IgE antibodies and the OVA used for coating the ELISA plate. Run positive and negative controls to validate your assay. |
| Mouse Strain | Different mouse strains have varying capacities to produce IgE.[12] Ensure the strain you are using is a good IgE producer (e.g., BALB/c). |
Issue 2: High Mortality Rate During Allergen Challenge
Symptoms: A significant number of mice are dying during or shortly after aerosol or intranasal OVA challenge.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Anaphylactic Reaction | A strong sensitization can lead to severe, systemic anaphylaxis upon challenge. Reduce the concentration of OVA used for the challenge. Monitor mice closely during and after the challenge and have emergency supportive care available if necessary. |
| Airway Obstruction | Excessive mucus production and bronchoconstriction can lead to fatal airway obstruction.[11] Consider reducing the duration of the aerosol challenge or the concentration of the OVA solution.[5] |
| Anesthesia Issues (for i.t./i.n. challenge) | If using anesthesia for intratracheal or intranasal challenge, ensure the dose is appropriate for the weight and strain of the mice to prevent overdose or respiratory depression.[9] |
Experimental Protocols
Standard Protocol for Acute OVA-Induced Allergic Airway Inflammation
This protocol is a widely used method to induce an acute allergic asthma phenotype in mice.[5][9][13]
-
Sensitization:
-
Challenge:
-
Endpoint Analysis:
Data Presentation
Table 1: Typical BALF Cell Differentials in an Acute OVA-Induced Asthma Model (BALB/c mice)
| Cell Type | Control Group (Alum/PBS) | OVA-Sensitized/Challenged Group |
| Total Cells (x10^5) | 0.5 - 1.5 | 5.0 - 15.0 |
| Macrophages (%) | > 95 | 20 - 40 |
| Eosinophils (%) | < 1 | 40 - 70 |
| Neutrophils (%) | < 1 | 1 - 10 |
| Lymphocytes (%) | < 5 | 5 - 15 |
Note: These values are approximate and can vary based on the specific protocol, mouse strain, and laboratory conditions.[5][14]
Table 2: Factors Influencing Inconsistent Results in OVA-Induced Allergy Models
| Factor | Source of Inconsistency | Recommendation |
| Allergen | Purity (endotoxin contamination), dose, and type (e.g., OVA vs. HDM).[2][4][8] | Use highly purified, low-endotoxin OVA. Optimize the sensitization dose.[3][4] Consider more clinically relevant allergens if appropriate.[15] |
| Mouse Strain | Genetic background dictates the nature and strength of the immune response (Th1 vs. Th2 bias).[10][12] | Choose a strain appropriate for the desired phenotype (e.g., BALB/c for strong Th2 responses).[1] Maintain consistency in the strain used. |
| Protocol | Route and frequency of sensitization and challenge (acute vs. chronic).[6][11] | Select a protocol (acute or chronic) that aligns with the research question. Standardize all protocol steps.[1] |
| Environment | Animal housing conditions, diet, and microbiome can influence immune responses. | Maintain a stable and clean animal facility environment. |
Visualizations
Signaling Pathway: Th2-Mediated Allergic Inflammation
Caption: Th2 signaling in OVA-induced allergy.
Experimental Workflow: Acute OVA-Induced Allergy Model
Caption: Workflow for an acute OVA allergy model.
Logical Relationship: Troubleshooting Inconsistent AHR
Caption: Troubleshooting inconsistent AHR results.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Frontiers | Acute airway eosinophilic inflammation model in mice induced by ovalbumin, house dust mite, or shrimp tropomyosin: a comparative study [frontiersin.org]
- 3. Effects of increasing sensitizing doses of ovalbumin on airway hyperresponsiveness in asthmatic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OVA-Induced Asthma & Anti-OVA IgE Induced Asthma Model [chondrex.com]
- 5. Murine Model of Allergen Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal models of asthma: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 9. Murine Model of Allergen Induced Asthma [jove.com]
- 10. researchgate.net [researchgate.net]
- 11. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 12. Understanding asthma using animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]
- 15. Murine Models of Allergic Asthma: Methodological Insights into Allergen Sensitization and Challenge Protocols | Biomedical Research and Therapy [bmrat.org]
Technical Support Center: Enhancing Cross-Presentation of Soluble Ovalbumin In Vivo
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on enhancing the in vivo cross-presentation of soluble ovalbumin (OVA).
Troubleshooting Guides
This section addresses common issues encountered during in vivo cross-presentation experiments with soluble ovalbumin.
Issue 1: Weak or No Detectable CD8+ T Cell Proliferation/Activation
| Potential Cause | Recommended Solution | Supporting Data/Rationale |
| Insufficient Antigen Dose | Increase the concentration of soluble OVA administered. Efficient cross-presentation of soluble antigens often requires higher concentrations compared to cell-associated antigens.[1][2] | Studies have shown that while as little as 21 ng of cell-associated OVA can activate OT-II cells, soluble OVA requires at least 10,000 ng for activation of either OT-I or OT-II T cell subsets.[2] |
| Suboptimal Antigen Delivery | Co-administer OVA with an adjuvant known to enhance cross-presentation. Options include saponin-based adjuvants, Toll-like receptor (TLR) ligands (e.g., CpG, poly(I:C)), or formulate OVA with nanoparticles.[3][4][5] | Aluminum-based nanoparticles combined with CpG have been shown to effectively induce both IgG1 and IgG2 responses, as well as strong CD8+ T cell responses.[3] Saponin-based adjuvants can enhance antigen translocation into the cytosol, promoting proteasome-dependent cross-presentation.[3][6] |
| Inefficient Dendritic Cell (DC) Maturation | Include a DC maturation stimulus in your experimental setup. TLR ligands are potent activators of DCs, leading to the upregulation of co-stimulatory molecules like CD40, CD80, and CD86.[3] | Mature DCs are highly effective at activating antigen-specific T cells, which is a prerequisite for inducing potent and long-lasting cellular immunity.[3] |
| Rapid Antigen Degradation | Inhibit endosomal/lysosomal acidification to reduce antigen degradation. A short course of treatment with chloroquine in mice during primary immunization can improve cross-priming.[7][8] | Chloroquine treatment has been shown to improve the cross-presentation capacity of DCs, leading to a larger population of effector and memory CD8+ T cells.[7][8] |
| Low Frequency of Antigen-Specific T Cells | Adoptively transfer a sufficient number of OVA-specific TCR transgenic CD8+ T cells (e.g., OT-I cells) to ensure a detectable response. | The use of OT-I cells is a widely accepted model to measure the cross-presenting capacity of DCs in vivo.[9][10] |
Issue 2: High Variability Between Experimental Animals
| Potential Cause | Recommended Solution | Supporting Data/Rationale |
| Inconsistent Injection Technique | Ensure consistent administration of soluble OVA and other reagents. For intradermal injections, standardize the injection site and volume. For intravenous injections, verify proper delivery into the bloodstream. | Proper and consistent delivery of the antigen is crucial for reliable and reproducible results in in vivo assays.[11][12] |
| Differences in Animal Health Status | Use age- and sex-matched animals from a reputable supplier. Ensure animals are housed in a specific pathogen-free (SPF) environment to minimize underlying immune activation. | The health and immune status of the animals can significantly impact the outcome of immunological experiments. |
| Variability in Adoptive T Cell Transfer | Standardize the number and viability of adoptively transferred T cells. Ensure a high purity of CD8+ T cells if isolating from a transgenic mouse. | The number of precursor T cells available to respond to the antigen directly influences the magnitude of the measured immune response. |
Frequently Asked Questions (FAQs)
Q1: What are the main pathways for in vivo cross-presentation of soluble antigens like ovalbumin?
A1: There are two main pathways for the cross-presentation of exogenous antigens:
-
Cytosolic Pathway (Phagosome-to-Cytosol): The antigen is internalized into a phagosome or endosome and then translocated into the cytosol. In the cytosol, it is degraded by the proteasome into peptides. These peptides are then transported by the Transporter associated with Antigen Processing (TAP) into the endoplasmic reticulum (ER) or back into the phagosome to be loaded onto MHC class I molecules.[13][14]
-
Vacuolar Pathway: The antigen is processed into peptides by proteases, such as cathepsins, within the endocytic compartment (endosomes/lysosomes). These peptides are then loaded onto MHC class I molecules that are recruited to these compartments.[14][15]
Q2: Which dendritic cell (DC) subsets are most efficient at cross-presentation in vivo?
A2: In mice, conventional type 1 dendritic cells (cDC1s), often identified as CD8α+ or XCR1+ DCs, are generally considered the most potent cross-presenting DCs in vivo.[15] In humans, the BDCA3+ (or CD141+) DCs are the equivalent subset with superior cross-presenting capabilities.
Q3: How do adjuvants enhance the cross-presentation of soluble OVA?
A3: Adjuvants can enhance cross-presentation through several mechanisms:
-
Enhanced Antigen Uptake: Some adjuvants, like nanoparticles, can facilitate the uptake of soluble OVA by antigen-presenting cells (APCs).[3]
-
DC Maturation: Adjuvants such as TLR ligands (e.g., CpG, poly(I:C)) induce the maturation of DCs, leading to increased expression of co-stimulatory molecules and cytokines necessary for T cell activation.[3]
-
Antigen Depot Formation: Some adjuvants can form a depot at the injection site, leading to a sustained release of the antigen and prolonged exposure to APCs.
-
Promotion of Cytosolic Delivery: Saponin-based adjuvants can promote the translocation of antigens from the endosome into the cytosol, thereby favoring the cytosolic cross-presentation pathway.[3][6]
Q4: Can the route of administration of soluble OVA affect the efficiency of cross-presentation?
A4: Yes, the route of administration can influence which APC populations encounter the antigen and the subsequent immune response. Common routes for in vivo cross-presentation studies include intravenous (i.v.), subcutaneous (s.c.), and intradermal (i.d.) injections.[11][12] The choice of route can impact the draining lymph nodes where the initial T cell priming occurs.
Q5: What is "cross-tolerance" and how can it be avoided?
A5: Cross-tolerance occurs when DCs cross-present an antigen without expressing sufficient co-stimulatory molecules (a "tolerogenic" state).[14] This can lead to the anergy or deletion of antigen-specific CD8+ T cells instead of their activation. To avoid cross-tolerance and promote immunity, it is crucial to induce DC maturation by co-administering adjuvants or other immunostimulatory signals along with the soluble OVA.[13][16]
Experimental Protocols
Protocol 1: In Vivo Cross-Presentation Assay Using Adoptive Transfer of OT-I CD8+ T Cells
This protocol describes a common method to assess the in vivo cross-presentation of soluble ovalbumin by measuring the proliferation of adoptively transferred, OVA-specific CD8+ T cells (OT-I cells).[9][10][11][12]
Materials:
-
C57BL/6 mice (recipient)
-
OT-I transgenic mice (donor)
-
Endotoxin-free soluble ovalbumin (OVA)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Phosphate-buffered saline (PBS), sterile
-
FACS buffer (PBS with 2% FBS)
-
Antibodies for flow cytometry (e.g., anti-CD8, anti-CD45.1 or anti-Vα2)
-
RBC lysis buffer
Procedure:
-
Preparation and Labeling of OT-I Cells:
-
Isolate spleens and lymph nodes from an OT-I mouse.
-
Prepare a single-cell suspension.
-
Enrich for CD8+ T cells using a negative selection kit for higher purity.
-
Resuspend cells at 1 x 10^7 cells/mL in PBS.
-
Add CFSE to a final concentration of 5-10 µM and incubate for 10 minutes at room temperature, protected from light.
-
Quench the labeling reaction by adding 5 volumes of cold media with 10% FBS.
-
Wash the cells twice with PBS.
-
Resuspend the CFSE-labeled OT-I cells in sterile PBS at a concentration of 1 x 10^7 cells/mL.
-
-
Adoptive Transfer:
-
On Day 0, intravenously inject 1 x 10^6 CFSE-labeled OT-I cells (in 100 µL) into recipient C57BL/6 mice.
-
-
Immunization with Soluble Ovalbumin:
-
On Day 1 (24 hours after transfer), immunize the mice with soluble OVA. The dose and route can be varied based on the experimental question. A common starting point is 100 µg of endotoxin-free OVA in 100 µL of PBS, administered intradermally or intravenously.[11][12]
-
For enhanced cross-presentation, co-administer OVA with an adjuvant of choice.
-
-
Analysis of T Cell Proliferation:
-
On Day 4 (3 days post-immunization), euthanize the mice and harvest the spleens and draining lymph nodes (e.g., inguinal lymph nodes for intradermal injection in the flank).
-
Prepare single-cell suspensions.
-
If using spleens, lyse red blood cells using RBC lysis buffer.
-
Stain the cells with fluorescently labeled antibodies against CD8 and a congenic marker (e.g., CD45.1, if using OT-I.CD45.1 donors) or the transgenic T cell receptor (Vα2).
-
Analyze the cells by flow cytometry. Gate on the CD8+ and marker-positive T cell population and assess CFSE dilution as a measure of proliferation. Each peak of reduced CFSE fluorescence represents a round of cell division.
-
Visualizations
Caption: Major pathways of in vivo antigen cross-presentation.
References
- 1. Different doses of ovalbumin exposure on dendritic cells determine their genetic/epigenetic regulation and T cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Adjuvants Enhancing Cross-Presentation by Dendritic Cells: The Key to More Effective Vaccines? [frontiersin.org]
- 4. Vaccine adjuvants to engage the cross-presentation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancement of ovalbumin-specific Th1, Th2, and Th17 immune responses by amorphous silica nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Primary CD8+ T-Cell Response to Soluble Ovalbumin Is Improved by Chloroquine Treatment In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo and In Vitro Assay to Address Dendritic Cell Antigen Cross-Presenting Capacity | Springer Nature Experiments [experiments.springernature.com]
- 10. In Vivo and In Vitro Assay to Address Dendritic Cell Antigen Cross-Presenting Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro Ag Cross-presentation and in vivo Ag Cross-presentation by Dendritic Cells in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Cross-presentation: underlying mechanisms and role in immune surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The biology and underlying mechanisms of cross-presentation of exogenous antigens on MHC I molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Current Concepts of Antigen Cross-Presentation [frontiersin.org]
- 16. Antigen Presentation by Dendritic Cells In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthetic Ovalbumin Peptides
This guide provides troubleshooting advice and answers to frequently asked questions regarding aggregation issues with synthetic ovalbumin (OVA) peptides, such as OVA (257-264) SIINFEKL and OVA (323-339) ISQAVHAAHAEINEAGR.
Frequently Asked Questions (FAQs)
Q1: Why is my lyophilized synthetic ovalbumin peptide difficult to see in the vial?
A1: Lyophilized peptides are often prepared from sterile, filtered solutions and can appear as a very thin, sometimes invisible, film or a small amount of white powder.[1][2] Before opening, it is recommended to centrifuge the vial briefly to collect all the material at the bottom.[3][4]
Q2: What are the primary causes of synthetic peptide aggregation?
A2: Peptide aggregation is a complex process influenced by several factors.[5] The primary drivers include:
-
Hydrophobicity: Sequences rich in hydrophobic amino acids (e.g., I, L, F, V) are prone to self-associate to minimize contact with aqueous solvents.[3][6]
-
Secondary Structure: Peptides can form intermolecular β-sheets, leading to highly structured aggregates like amyloid fibrils.[7][8]
-
Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.[7][9]
-
Environmental Factors: pH, ionic strength, and temperature can significantly affect a peptide's net charge and stability, influencing its propensity to aggregate.[7][9]
-
Handling: Repeated freeze-thaw cycles can destabilize peptide solutions, while exposure to air can lead to oxidation of sensitive residues like Cys, Met, or Trp, promoting aggregation.[10][11]
Q3: Which OVA peptide is more prone to aggregation, SIINFEKL or ISQAVHAAHAEINEAGR?
A3: The shorter peptide, SIINFEKL (OVA 257-264) , contains a high proportion of hydrophobic residues (Ile, Leu, Phe) and has been reported to self-assemble into β-sheet-rich nanofibres and form hydrogels, indicating a strong propensity for aggregation.[12] The longer peptide, ISQAVHAAHAEINEAGR (OVA 323-339) , is more hydrophilic due to a higher number of charged and polar residues (Gln, His, Glu, Arg), which generally improves its solubility in aqueous buffers.[13][14]
Q4: How should I store my synthetic OVA peptides to ensure stability?
A4: Proper storage is critical to prevent degradation and aggregation.[10][11] General guidelines are summarized in the table below.
| Peptide State | Recommended Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C or colder (-80°C preferred) | Long-term (Years) | Store in a tightly sealed container in a desiccator to prevent moisture absorption.[10][11] Allow the vial to warm to room temperature before opening.[11] |
| In Solution | -20°C or -80°C | Short-term (Weeks to Months) | Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[10][15] Peptides with certain residues (Cys, Met, Trp, Asn, Gln) have limited stability in solution.[11] |
Troubleshooting Guides
Problem 1: My synthetic OVA peptide won't dissolve.
This is a common issue, particularly for hydrophobic peptides like SIINFEKL. The approach to solubilization depends on the peptide's overall charge.[16]
| Peptide | Sequence | Recommended Solvents & Conditions |
| OVA (257-264) | SIINFEKL | Can be dissolved in water up to 1 mg/mL, but may require assistance.[4][13] For higher concentrations or difficult batches, use a small amount of DMSO first, then slowly dilute with water or buffer.[17] Sonication can aid dissolution.[1][2] |
| OVA (323-339) | ISQAVHAAHAEINEAGR | Soluble in water.[18] For high concentrations (e.g., >10 mg/mL), adjusting the pH to 3 with acetic acid may be necessary.[19] |
Problem 2: My peptide solution is cloudy or has visible precipitates.
Cloudiness or precipitation indicates that the peptide has aggregated or exceeded its solubility limit in the current solvent.
-
Sonication: Place the vial in a bath sonicator for several minutes.[1][3] This can break up amorphous aggregates. Avoid excessive heating.[11]
-
pH Adjustment: If the peptide has acidic or basic residues, altering the pH away from its isoelectric point can increase net charge and improve solubility.[16] For basic peptides, add a small amount of acetic acid; for acidic peptides, add ammonium bicarbonate.
-
Use of Chaotropic Agents: For peptides that have formed strong aggregates, dissolving them in a strong denaturing agent like 6 M Guanidine-HCl or 8 M Urea may be required.[16] Note that this will require subsequent removal of the agent (e.g., via dialysis or chromatography) if it interferes with downstream applications.
-
Filtration: If aggregates persist, they can be removed by centrifuging the solution and filtering the supernatant through a 0.22 µm filter to salvage the soluble monomeric peptide. Be aware that this may significantly lower the final peptide concentration.
Experimental Protocols
Protocol 1: Standard Reconstitution of a Lyophilized OVA Peptide
This protocol provides a general guideline for reconstituting peptides for use in biological assays.
Protocol 2: Thioflavin T (ThT) Assay to Detect Amyloid-like Aggregation
The Thioflavin T (ThT) assay is a widely used method to detect the formation of β-sheet-rich amyloid fibrils.[20][21] ThT dye exhibits a characteristic increase in fluorescence upon binding to these structures.[22][23]
Materials:
-
Peptide stock solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered)
-
Assay buffer (e.g., PBS or Tris buffer, pH 7.4)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence capability (Excitation ~450 nm, Emission ~485 nm)
Methodology:
-
Prepare Reagents: Dilute the ThT stock solution in the assay buffer to a final working concentration of 20-25 µM.[20][23]
-
Set up Plate: In each well of the 96-well plate, add your peptide sample to the desired final concentration (e.g., 50 µM).[20] Include a buffer-only control.
-
Initiate Reaction: Add the ThT working solution to each well for a total volume of 100-200 µL.
-
Incubation and Measurement: Incubate the plate at 37°C.[20][23] Measurements can be taken kinetically over time (e.g., every hour for 72 hours) to monitor fibril formation, often with shaking to promote aggregation.[23]
-
Data Analysis: Plot the ThT fluorescence intensity versus time. A sigmoidal curve with a lag phase, growth phase, and plateau is characteristic of amyloid fibril formation.[7]
References
- 1. iba-lifesciences.com [iba-lifesciences.com]
- 2. neuromics.com [neuromics.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. eurogentec.com [eurogentec.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Kinetic Study of Ovalbumin Fibril Formation: The Importance of Fragmentation and End-Joining - PMC [pmc.ncbi.nlm.nih.gov]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. bachem.com [bachem.com]
- 12. OVA 257 264 peptide - SIINFEKL - SB-PEPTIDE - this compound [sb-peptide.com]
- 13. invivogen.com [invivogen.com]
- 14. OVA Peptides Products, OVA Peptides USA [biosyn.com]
- 15. Ovalbumin 323-339-OH (000-001-M43) | Rockland [rockland.com]
- 16. genscript.com [genscript.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Ovalbumin (323-339) (chicken, Japanese quail) | Sigma-Aldrich [sigmaaldrich.com]
- 19. file.medchemexpress.com [file.medchemexpress.com]
- 20. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 21. Molecular Mechanism of Thioflavin-T Binding to Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
Selecting the correct adjuvant for ovalbumin peptide immunization
This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting the appropriate adjuvant for ovalbumin (OVA) peptide immunization. It includes troubleshooting guides and frequently asked questions to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is an adjuvant necessary for immunization with ovalbumin (OVA) peptides?
A1: Short synthetic peptides, such as those derived from ovalbumin, are often poorly immunogenic on their own. Adjuvants are crucial for enhancing the magnitude and quality of the immune response.[1] They function by creating a local immunostimulatory environment at the injection site, which helps to activate and mature antigen-presenting cells (APCs) like dendritic cells (DCs). This activation is essential for inducing a robust and durable T-cell response.[1]
Q2: What are the main categories of adjuvants used for OVA peptide immunization?
A2: Adjuvants for peptide vaccines can be broadly classified into two main types:
-
Delivery Systems: These adjuvants, which include emulsions (e.g., Freund's Adjuvant), liposomes, and nanoparticles, primarily create an antigen "depot." This depot allows for the slow release of the antigen, prolonging its exposure to the immune system.[1][2]
-
Immunostimulatory Adjuvants: This category includes Toll-like receptor (TLR) agonists (e.g., CpG ODN, Poly(I:C)) and saponins. These adjuvants directly activate innate immune cells through specific signaling pathways, leading to the production of cytokines and chemokines that shape the subsequent adaptive immune response.[1]
Q3: How do I select the best adjuvant for my specific experimental goal?
A3: The optimal adjuvant depends on the desired immune outcome. Key factors to consider include:
-
Desired Immune Response: The choice of adjuvant is critical in polarizing the immune response towards a T helper 1 (Th1), Th2, or Th17 phenotype. For inducing a strong cytotoxic T-lymphocyte (CTL) response, which is often the goal when using MHC class I-restricted OVA peptides like SIINFEKL (OVA257-264), a Th1-polarizing adjuvant is recommended.[1]
-
Target T-cell Population: To elicit a CD8+ T-cell response (CTLs), adjuvants like CpG ODN (a TLR9 agonist) or Poly(I:C) (a TLR3 agonist) are effective.[3] For a predominantly CD4+ T-cell and antibody (Th2) response, Alum is a common choice.[4]
-
Animal Model: The species and strain of the animal can influence its responsiveness to different adjuvants. For instance, BALB/c mice are known to mount strong Th2 responses, while C57BL/6 mice can produce robust Th1 responses.[5]
Q4: What are the typical OVA peptides used for immunization?
A4: The most commonly used OVA peptides are:
-
SIINFEKL (OVA257-264): An MHC class I-restricted peptide used to elicit CD8+ T-cell responses in C57BL/6 mice.[6]
-
ISQAVHAAHAEINEAGR (OVA323-339): An MHC class II-restricted peptide recognized by CD4+ T helper cells, crucial for orchestrating adaptive immune responses.[6]
Adjuvant Selection Guide
The selection of an adjuvant is critical for directing the immune response towards the desired outcome. The following table summarizes the properties of commonly used adjuvants for OVA peptide immunization.
| Adjuvant | Mechanism of Action | Predominant Immune Response | Typical OVA Peptide Dose | Typical Adjuvant Dose (per mouse) |
| Alum (Aluminum Hydroxide) | Forms an antigen depot, activates the NLRP3 inflammasome, and promotes uptake by APCs.[7][8] | Th2-biased: Induces strong antibody production (IgG1, IgE) and secretion of IL-4, IL-5, and IL-10.[4] | 10-100 µg | 1-2 mg[9][10] |
| CpG ODN (TLR9 Agonist) | Activates TLR9 on APCs, leading to MyD88-dependent signaling and production of pro-inflammatory cytokines.[11][12] | Th1-biased: Promotes strong cellular immunity, including CTL responses, and induces IFN-γ and IL-12 production.[11][13] | 10-50 µg | 10-50 µg[3] |
| Poly(I:C) (TLR3 Agonist) | Activates TLR3, leading to TRIF-dependent signaling and the production of type I interferons.[14][15] | Strong CTL (CD8+ T-cell) response: Enhances cross-presentation by dendritic cells.[14][16][17] | 10-50 µg | 50 µg[3] |
| Complete Freund's Adjuvant (CFA) / Incomplete Freund's Adjuvant (IFA) | Water-in-oil emulsion that creates a strong antigen depot. CFA also contains heat-killed mycobacteria that activate PRRs. | Strong mixed Th1/Th2 response (CFA), Th2-biased (IFA): CFA is a potent but highly inflammatory adjuvant.[18] | 50-100 µg | 50-100 µL of emulsion[19] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or no immune response | - Insufficient dose of peptide or adjuvant.- Improper emulsification or mixing of peptide and adjuvant.- Suboptimal route of administration.- Incorrect timing of immune response analysis. | - Perform a dose-response titration for both the peptide and adjuvant.[9]- Ensure thorough and correct mixing procedures as per the manufacturer's protocol.- The subcutaneous route is generally effective for most adjuvants.[3][19]- Analyze the immune response at different time points post-immunization (e.g., days 7, 14, and 21). |
| High animal-to-animal variability | - Inconsistent injection technique.- Inconsistent preparation of the peptide-adjuvant emulsion. | - Ensure all injections are administered consistently (e.g., same subcutaneous location).- Prepare a single batch of the peptide-adjuvant mixture for all animals in a group. |
| Predominantly antibody (Th2) response when a CTL (Th1) response is desired | - Use of a Th2-polarizing adjuvant like Alum. | - Select an adjuvant known to promote a Th1 response, such as CpG ODN or Poly(I:C).[1] |
| Excessive inflammation or sterile abscess at the injection site | - Use of a highly inflammatory adjuvant like CFA.- High dose of the adjuvant.- Contamination of the injectate. | - For subsequent immunizations, switch from CFA to IFA.[19]- Reduce the dose of the adjuvant.- Ensure strict sterile technique during preparation and injection. |
Experimental Protocols
Protocol 1: Immunization with OVA Peptide and Alum Adjuvant
This protocol is designed to induce a Th2-biased immune response.
-
Preparation of OVA-Alum Mixture: a. Prepare a 1 mg/mL stock solution of OVA peptide (e.g., OVA323-339) in sterile, endotoxin-free PBS. b. In a sterile polypropylene tube, add the desired amount of Aluminum Hydroxide adjuvant (e.g., 1 mg per mouse). c. Slowly add the OVA peptide solution to the adjuvant while gently vortexing. d. Incubate the mixture at room temperature for 30-60 minutes with gentle rotation to allow for adsorption of the peptide to the alum.[20]
-
Immunization: a. Administer 100-200 µL of the OVA-Alum suspension per mouse via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. b. For a prime-boost strategy, administer a booster immunization 14 days after the primary injection.[21]
Protocol 2: Immunization with OVA Peptide and CpG ODN for a Th1/CTL Response
This protocol aims to generate a strong cell-mediated immune response.
-
Preparation of OVA-CpG Mixture: a. Dissolve the OVA peptide (e.g., SIINFEKL) and CpG ODN in sterile PBS. b. Gently mix the components. No special incubation is required.
-
Immunization: a. Inject mice subcutaneously at the base of the tail with 10 µg of OVA peptide and 50 µg of CpG ODN in a total volume of 100 µL.[3] b. A booster immunization can be given 7-14 days later, typically without an adjuvant or with a less inflammatory one like IFA.
Protocol 3: In Vivo Cytotoxicity Assay
This assay measures the antigen-specific killing activity of CD8+ T-cells in vivo.
-
Preparation of Target Cells: a. Prepare a single-cell suspension of splenocytes from naive syngeneic mice. b. Split the cell suspension into two populations. c. Pulse one population with the relevant OVA peptide (e.g., 10 µM SIINFEKL) for 1-3 hours at 37°C.[22] The other population serves as the unpulsed control. d. Label the peptide-pulsed cells with a high concentration of CFSE (e.g., 5 µM) and the unpulsed cells with a low concentration of CFSE (e.g., 0.5 µM).[22]
-
Adoptive Transfer: a. Mix the two labeled cell populations at a 1:1 ratio. b. Inject a total of 1-2 x 107 cells intravenously into immunized and control mice.[22]
-
Analysis: a. After 18-24 hours, harvest the spleens of the recipient mice.[22] b. Analyze the splenocytes by flow cytometry to determine the ratio of CFSEhigh to CFSElow cells. c. The percentage of specific lysis is calculated by comparing the ratios in immunized versus non-immunized mice.[23]
Signaling Pathways and Logical Relationships
Adjuvant Selection Workflow
The choice of adjuvant is a critical step that dictates the nature of the resulting immune response. This workflow provides a decision-making framework for selecting an appropriate adjuvant based on the experimental objectives.
References
- 1. benchchem.com [benchchem.com]
- 2. Selection of adjuvants for vaccines targeting specific pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Recent progress in adjuvant discovery for peptide-based subunit vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CpG adjuvant enhances humoral and cellular immunity against OVA in different degrees in BALB/c, C57BL/6J, and C57BL/6N mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Ovalbumin-specific CD4+ and CD8+ T cells contribute to different susceptibility for Theiler’s murine encephalomyelitis virus persistence [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. Mechanism of Immunopotentiation and Safety of Aluminum Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI Insight - Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes [insight.jci.org]
- 10. karger.com [karger.com]
- 11. CpG ODN (K3)—toll-like receptor 9 agonist—induces Th1-type immune response and enhances cytotoxic activity in advanced lung cancer patients: a phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. invivogen.com [invivogen.com]
- 13. Combined TLR4 and TLR9 agonists induce distinct phenotypic changes in innate immunity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Toll like receptor-3 ligand poly-ICLC promotes the efficacy of peripheral vaccinations with tumor antigen-derived peptide epitopes in murine CNS tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting Poly I:C to the TLR3-independent pathway boosts effector CD8 T cell differentiation through IFNα/β - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The TLR3 agonist poly(I:C) targets CD8+ T cells and augments their antigen-specific responses upon their adoptive transfer into naïve recipient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. TLR3 agonists: RGC100, ARNAX, and poly-IC: a comparative review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ovalbumin injected with complete Freund's adjuvant stimulates cytolytic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 21. researchgate.net [researchgate.net]
- 22. In Vivo Expansion, Persistence and Function of Peptide Vaccine-Induced CD8 T Cells Occurs Independently of CD4 T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bio-protocol.org [bio-protocol.org]
Difficulties in expressing and purifying recombinant ovalbumin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the expression and purification of recombinant ovalbumin (OVA).
Section 1: Frequently Asked Questions (FAQs) - Expression
This section addresses common questions related to the expression of recombinant ovalbumin in different host systems.
Q1: Which expression system should I choose for recombinant ovalbumin?
A1: The choice of expression system depends critically on the desired post-translational modifications (PTMs) for your application.
-
Escherichia coli : This is a cost-effective system for high-yield expression.[1][2] However, E. coli lacks the machinery for eukaryotic PTMs, meaning the recombinant OVA will be non-glycosylated and unphosphorylated.[1][3] This can be advantageous for studies focusing solely on the protein backbone or where PTMs are not required.[3][4] A significant challenge with E. coli is that overexpressed OVA often forms insoluble aggregates known as inclusion bodies.[3][4]
-
Pichia pastoris (Yeast): This eukaryotic system is capable of performing PTMs like glycosylation.[5][6][7] Recombinant OVA expressed in P. pastoris is typically secreted into the culture medium, which can simplify initial purification steps.[5][8] However, the glycosylation pattern in yeast differs from that of native chicken OVA; it may be hyper-mannosylated and lacks phosphorylation and N-terminal acetylation.[5][8][9]
-
Insect Cells (Baculovirus Expression Vector System): Insect cells can perform PTMs that are more similar to those in mammalian cells compared to yeast, though they may still produce shorter N-glycans.[9][10] This system is more complex and costly than yeast expression.[10]
-
Chicken Cell Lines: For applications requiring native-like protein, expressing OVA in chicken cell lines or transgenic chickens is an option, though it is a much more complex and time-consuming approach.[11][12][13]
Q2: My ovalbumin expression in E. coli is very low or undetectable. What can I do?
A2: Low expression in E. coli can stem from several factors:
-
Codon Bias: The codon usage of the chicken ovalbumin gene may not be optimal for E. coli's translational machinery. Consider synthesizing a codon-optimized gene for your target E. coli strain.
-
Promoter Strength and Induction: Ensure you are using a strong, inducible promoter like the T7 promoter.[1] Optimize the concentration of the inducer (e.g., IPTG) and the timing and temperature of induction. Lowering the induction temperature (e.g., 18-30°C) can sometimes improve protein yield and solubility by slowing down protein synthesis.[14][15]
-
Plasmid and Strain Compatibility: Verify that your plasmid is stable in the chosen E. coli strain. Using protease-deficient strains like BL21(DE3) can prevent degradation of your recombinant protein.
Q3: My recombinant ovalbumin expressed in E. coli is insoluble and forms inclusion bodies. How can I fix this?
A3: Inclusion body formation is a very common issue when expressing eukaryotic proteins in E. coli.[16] Here are several strategies:
-
Optimize Expression Conditions: Lowering the post-induction temperature is a primary strategy to reduce the rate of protein synthesis, which can promote proper folding and increase the proportion of soluble protein.[14][15]
-
Use a Solubility-Enhancing Fusion Tag: Fusing a highly soluble protein, such as Maltose Binding Protein (MBP), to the N- or C-terminus of OVA can improve its solubility.
-
Co-express Chaperones: Co-expressing molecular chaperones can assist in the proper folding of the recombinant protein, thereby reducing aggregation.[17]
-
Accept Inclusion Bodies and Refold: If the above strategies fail, you can proceed with purifying the protein from inclusion bodies. This involves isolating the inclusion bodies, solubilizing them with strong denaturants (like urea or guanidine hydrochloride), and then refolding the protein into its active conformation.[18][19]
Q4: My ovalbumin expressed in Pichia pastoris is not being secreted efficiently. What are the potential causes?
A4: Secretion efficiency in Pichia can be complex.
-
Signal Peptide: Efficient secretion requires an effective signal peptide to direct the protein into the secretory pathway. The native OVA signal peptide may not be optimal for yeast. Using a well-characterized yeast signal sequence, like the one from the Saccharomyces cerevisiae α-factor, can significantly improve secretion.[20]
-
Glycosylation: Proper N-glycosylation is crucial for the folding and secretion of OVA in yeast.[21] Specifically, glycosylation at the Asn-292 site is essential for efficient secretion.[21][22] Disruption of this site leads to misfolding and retention within the cell.[21][22]
-
ER Stress: High-level expression of a heterologous protein can induce endoplasmic reticulum (ER) stress, hindering the cell's secretory capacity. Modifying culture conditions or engineering the host strain to alleviate ER stress can improve secretion.[17]
Section 2: Frequently Asked Questions (FAQs) - Purification
This section covers common questions related to the purification of recombinant ovalbumin.
Q1: My His-tagged ovalbumin is not binding to the IMAC resin. Why?
A1: This is a frequent problem in affinity chromatography.[23]
-
Inaccessible His-tag: The most common reason is that the polyhistidine tag is buried within the three-dimensional structure of the folded protein and is not available to bind the metal ions on the resin.[24] To test this, you can perform a small-scale purification under denaturing conditions (e.g., in the presence of 6-8 M urea). If the protein binds under these conditions, the tag is likely hidden.[24]
-
Interfering Buffer Components: Ensure your lysis and binding buffers do not contain components that interfere with binding. High concentrations of chelating agents like EDTA will strip the metal ions (e.g., Ni²⁺) from the column, preventing your protein from binding.[23]
-
Incorrect pH: The binding of histidine to the resin is pH-dependent. Ensure the pH of your binding buffer is appropriate, typically between 7.0 and 8.0.
-
Tag Cleavage: Proteases in your lysate may have cleaved off the His-tag. Analyze your crude lysate via Western blot using an anti-His antibody to confirm the tag is present.[25]
Q2: How can I refold my ovalbumin after solubilizing it from inclusion bodies?
A2: Refolding is a critical step that requires optimization. The general principle is to slowly remove the denaturant to allow the protein to refold correctly.
-
Dilution: This is a common and straightforward method where the denatured protein solution is rapidly or gradually diluted into a large volume of refolding buffer.[4] This reduces the concentration of the denaturant, allowing the protein to refold. The major drawback is the large final volume.[19]
-
Dialysis: The denatured protein is placed in a dialysis bag and dialyzed against a refolding buffer. This allows for a gradual removal of the denaturant.[19]
-
On-Column Refolding: The solubilized protein can be bound to a chromatography column (e.g., an IMAC column if His-tagged) and the denaturant is removed by washing the column with a gradient of decreasing denaturant concentration.[19] This can be very efficient as it minimizes protein aggregation.
Q3: My purified ovalbumin is aggregating over time. How can I improve its stability?
A3: Protein aggregation is a sign of instability.
-
Buffer Optimization: Screen different buffer conditions to find the optimal pH and ionic strength for your protein's stability.
-
Additives: Include stabilizing agents in your storage buffer. Common additives include glycerol (5-20%), low concentrations of non-detergent sulfobetaines, or amino acids like arginine and glutamate.
-
Protein Concentration: High protein concentrations can promote aggregation. Store your protein at the lowest concentration suitable for your downstream applications.
-
Storage Temperature: Store the purified protein at an appropriate temperature, typically -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[16]
Section 3: Troubleshooting Guides
Table 1: Troubleshooting Low Yield of Recombinant Ovalbumin
| Problem | Potential Cause | Recommended Solution |
| Low or No Expression | Codon bias in the gene. | Synthesize a gene with codons optimized for the expression host. |
| Promoter is weak or leaky. | Use a strong, tightly regulated promoter (e.g., T7 for E. coli, AOX1 for Pichia).[1][20] | |
| mRNA or protein is unstable. | Use protease-deficient host strains. Lower induction temperature to reduce protease activity. | |
| Protein is Degraded | Host cell protease activity. | Add protease inhibitors to the lysis buffer. Optimize purification workflow to be as rapid as possible. |
| His-tag or other tags are being cleaved. | Perform Western blot with anti-tag antibody to confirm tag presence. Consider moving the tag to the other terminus.[25] | |
| Protein is Insoluble (Inclusion Bodies in E. coli) | Expression rate is too high. | Lower the induction temperature (e.g., 18-25°C) and/or reduce the inducer concentration.[15] |
| Protein is misfolded. | Co-express molecular chaperones. Use a solubility-enhancing fusion tag (e.g., MBP).[17] | |
| Low Secretion (in Pichia) | Inefficient signal peptide. | Test different secretion signal sequences (e.g., α-factor signal peptide).[20] |
| Improper folding/glycosylation. | Ensure N-glycosylation sites (especially Asn-292) are intact.[21] Verify culture medium has necessary components. | |
| Protein Lost During Purification | Protein did not bind to the column. | Confirm tag accessibility (try denaturing conditions).[24] Check buffer composition for interfering agents (e.g., EDTA). |
| Protein precipitated in the column. | Decrease the amount of protein loaded. Add stabilizing agents to buffers (e.g., glycerol). | |
| Protein was eluted during wash steps. | Reduce the stringency of the wash buffer (e.g., lower imidazole concentration for IMAC).[25] |
Section 4: Data & Protocols
Quantitative Data Summary
The following table summarizes reported yields and purity for recombinant ovalbumin from different expression systems.
Table 2: Comparison of Recombinant Ovalbumin Production
| Expression System | Typical Yield | Purity | Key Characteristics | Reference |
| Escherichia coli | Up to 3.7 g/L | >95% (after refolding) | Non-glycosylated; often forms inclusion bodies. | [2][26] |
| E. coli (from Inclusion Bodies) | ~30% recovery from IBs | ~98% | Requires solubilization and refolding steps. | [3][4] |
| Pichia pastoris | ~10 mg/L (secreted) | High (after chromatography) | Glycosylated (different pattern from native); not phosphorylated. | [8] |
Experimental Protocols
Protocol 1: Purification of Recombinant Ovalbumin from E. coli Inclusion Bodies
This protocol is adapted from methodologies described for recovering OVA from inclusion bodies.[3][4]
1. Cell Lysis and Inclusion Body Isolation: a. Resuspend the E. coli cell pellet (from 1 L of culture) in 30 mL of Lysis Buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT). b. Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes. c. Sonicate the cell suspension on ice to disrupt cells and shear DNA. d. Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to pellet the inclusion bodies. e. Wash the inclusion body pellet by resuspending it in Lysis Buffer containing 1% Triton X-100, followed by centrifugation. Repeat this wash step twice more with Lysis Buffer without detergent.
2. Solubilization of Inclusion Bodies: a. Resuspend the washed inclusion body pellet in Solubilization Buffer (8 M Urea, 50 mM Tris-HCl, pH 8.0, 10 mM DTT). b. Stir gently at room temperature for 1-2 hours or until the pellet is completely dissolved. c. Centrifuge at 20,000 x g for 30 minutes at 4°C to remove any remaining insoluble material. Collect the supernatant containing the denatured OVA.
3. Refolding by Dilution: a. Prepare a Refolding Buffer (50 mM Tris-HCl, pH 8.0, 200 mM NaCl, 1 mM EDTA, 0.5 M Arginine, 1 mM reduced glutathione, 0.1 mM oxidized glutathione). b. Add the solubilized protein solution drop-wise into the cold (4°C) Refolding Buffer with gentle stirring. A 1:10 to 1:20 dilution ratio (solubilized protein to refolding buffer) is recommended. c. Allow the protein to refold for 12-24 hours at 4°C with gentle stirring.
4. Purification of Refolded Ovalbumin: a. Concentrate the refolded protein solution using an appropriate method (e.g., tangential flow filtration). b. Dialyze the concentrated protein against Anion Exchange Buffer A (20 mM Tris-HCl, pH 8.0). c. Load the dialyzed protein onto a pre-equilibrated anion exchange column (e.g., Q-Sepharose). d. Wash the column with Buffer A to remove unbound contaminants. e. Elute the bound OVA using a linear gradient of NaCl (e.g., 0-500 mM) in Buffer A. f. Analyze fractions by SDS-PAGE to identify those containing pure ovalbumin. Pool the pure fractions and dialyze into a suitable storage buffer.
Section 5: Visual Guides
Experimental and Logical Workflows
Below are diagrams illustrating key workflows and decision-making processes in recombinant ovalbumin production.
Caption: General workflow for recombinant ovalbumin production.
Caption: Troubleshooting decision tree for low protein yield.
References
- 1. Production of chicken ovalbumin in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scientific and technological challenges of recombinant egg protein production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification of recombinant ovalbumin from inclusion bodies of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural characteristics of hen egg ovalbumin expressed in yeast Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recombinant Protein Expression in Pichia Pastoris - Profacgen [profacgen.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. tandfonline.com [tandfonline.com]
- 9. neb.com [neb.com]
- 10. Comparing Yeast vs. Insect Cell Expression Systems [synapse.patsnap.com]
- 11. Evaluation of expression systems for recombinant protein production in chicken egg bioreactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An ovalbumin fusion strategy to increase recombinant protein secretion in chicken eggs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Challenges Associated With the Formation of Recombinant Protein Inclusion Bodies in Escherichia coli and Strategies to Address Them for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 17. researchgate.net [researchgate.net]
- 18. Solubilization and Refolding of Inclusion Body Proteins | Springer Nature Experiments [experiments.springernature.com]
- 19. Handling Inclusion Bodies in Recombinant Protein Expression [sigmaaldrich.com]
- 20. pichia.com [pichia.com]
- 21. Site-specific glycosylation at Asn-292 in ovalbumin is essential to efficient secretion in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. cytivalifesciences.com [cytivalifesciences.com]
- 24. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 25. goldbio.com [goldbio.com]
- 26. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Peptide-MHC Binding for T-Cell Activation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to help you improve peptide binding to Major Histocompatibility Complex (MHC) molecules for enhanced T-cell activation.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing peptide binding to MHC molecules?
The binding of a peptide to an MHC molecule is a critical step in the adaptive immune response. The key factors influencing this interaction are:
-
Peptide Sequence: The amino acid sequence of the peptide is the most crucial factor. Specific residues, known as anchor residues , fit into corresponding pockets within the MHC binding groove, providing the primary binding affinity. The properties of other amino acids in the peptide also contribute to the overall stability of the peptide-MHC (pMHC) complex.
-
MHC Allele Specificity: Different MHC alleles have distinct binding groove topographies and chemical properties, leading to preferential binding of peptides with specific motifs. Therefore, peptide design must be tailored to the target MHC allele.
-
Peptide Length: MHC class I molecules typically bind peptides of 8-11 amino acids in length, while MHC class II molecules accommodate longer peptides of 13-25 amino acids.
-
Peptide Modifications: Post-translational modifications or chemical alterations to the peptide can significantly impact its binding affinity and stability.
-
In Vivo Stability: The susceptibility of the peptide to proteolytic degradation in vivo affects its availability for MHC binding.
Q2: How can I predict if my peptide will bind to a specific MHC allele?
Several in silico tools are available to predict peptide-MHC binding affinity. These tools use algorithms trained on large datasets of experimentally determined binding affinities. Some widely used prediction tools include:
-
NetMHCpan: For predicting peptide binding to any MHC class I molecule with a known sequence.
-
NetMHCIIpan: For predicting peptide binding to any MHC class II molecule with a known sequence.
-
IEDB (Immune Epitope Database and Analysis Resource): A comprehensive resource that hosts various prediction tools for T-cell and B-cell epitopes.[1]
It is important to note that these predictions are not always perfect and should be experimentally validated.
Q3: What are the common strategies to improve the immunogenicity of a peptide?
Low immunogenicity of peptides is a common challenge. Here are some strategies to enhance it:
-
Optimize Anchor Residues: Modifying amino acids at anchor positions to better fit the MHC binding pockets can significantly increase binding affinity and stability.[2][3]
-
Adjuvants: Co-administration of adjuvants with the peptide can enhance the immune response by activating antigen-presenting cells (APCs).
-
Carrier Proteins: Conjugating the peptide to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), provides T-cell help and enhances the B-cell response against the peptide.
-
Lipidation: Attaching a lipid moiety to the peptide can improve its delivery to lymph nodes and enhance its uptake by APCs.[4]
-
Increasing In Vivo Half-Life: Strategies like PEGylation or conjugation to albumin-binding molecules can protect the peptide from degradation and clearance, increasing its availability for MHC presentation.[5][6]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments aimed at improving peptide-MHC binding and T-cell activation.
Troubleshooting Poor Peptide-MHC Binding
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no binding in a fluorescence polarization (FP) assay | 1. Peptide Insolubility: The peptide is not fully dissolved in the assay buffer.[7][8][9] 2. Incorrect Peptide Concentration: Inaccurate quantification of the peptide stock. 3. Suboptimal Assay Conditions: pH, temperature, or buffer composition are not ideal.[10] 4. Low Affinity Peptide: The intrinsic binding affinity of the peptide for the MHC molecule is weak. 5. Inactive MHC Protein: The recombinant MHC protein is misfolded or degraded. | 1. Improve Solubility: Test different solvents (e.g., DMSO, DMF) for initial dissolution and then dilute into the assay buffer. Sonication can also aid dissolution. Ensure the final concentration of organic solvent is compatible with the assay.[7][9] 2. Accurate Quantification: Use a reliable method like amino acid analysis or a BCA assay to determine the peptide concentration. 3. Optimize Assay Conditions: Perform a matrix of experiments varying pH and temperature. Ensure the buffer composition is appropriate for the specific MHC allele.[10] 4. Peptide Redesign: If the affinity is inherently low, consider redesigning the peptide by optimizing anchor residues.[2][3] 5. Check MHC Quality: Verify the integrity and activity of the MHC protein using a control peptide with known high affinity. |
| High background in FP assay | 1. Non-specific Binding: The fluorescently labeled peptide is binding to the plate or other components in the assay.[11] 2. Light Scattering: High concentrations of protein or aggregates can cause light scattering.[12] | 1. Add Detergent: Include a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) in the assay buffer.[11] 2. Centrifuge Samples: Spin down the protein and peptide solutions before use to remove any aggregates.[12] |
Troubleshooting T-Cell Activation Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low number of spot-forming cells in ELISPOT assay | 1. Low Frequency of Antigen-Specific T-cells: The number of T-cells recognizing the peptide is below the detection limit.[13] 2. Poor Cell Viability: Cells are not healthy due to improper handling or cryopreservation.[14] 3. Suboptimal Peptide Concentration: The concentration of the peptide used for stimulation is too low or too high (leading to activation-induced cell death). 4. Incorrect Incubation Time: The duration of cell stimulation is not optimal for cytokine secretion.[15] 5. Inactive Peptide: The peptide has degraded or is of poor quality. | 1. Increase Cell Number: Increase the number of cells seeded per well.[15] 2. Ensure Cell Health: Use fresh cells whenever possible. If using cryopreserved cells, ensure proper thawing and recovery. Check cell viability before starting the assay.[14] 3. Titrate Peptide Concentration: Perform a dose-response experiment to determine the optimal peptide concentration for T-cell stimulation. 4. Optimize Incubation Time: Test different incubation times (e.g., 18-48 hours) to find the peak of cytokine production.[13] 5. Use High-Quality Peptide: Ensure the peptide is of high purity and has been stored correctly. |
| High background staining in MHC Tetramer assay | 1. Non-specific Tetramer Binding: The tetramer is binding to cells other than the antigen-specific T-cells.[16][17] 2. Dead Cells: Dead cells can non-specifically bind to antibodies and tetramers.[18] 3. Tetramer Aggregates: Aggregated tetramers can lead to high background.[19] | 1. Use Fc Block: Pre-incubate cells with an Fc receptor blocking reagent.[18] 2. Include a Viability Dye: Use a viability dye to exclude dead cells from the analysis.[18] 3. Centrifuge Tetramer: Spin the tetramer reagent before use to pellet any aggregates.[19] 4. Titrate Tetramer: Determine the optimal concentration of the tetramer by titration.[19] |
Quantitative Data
Table 1: Peptide Binding Affinities to MHC Class I (HLA-A*02:01)
The following table provides examples of peptide sequences and their corresponding binding affinities (IC50 values) to the HLA-A*02:01 allele. Lower IC50 values indicate higher binding affinity. Peptides with IC50 values <50 nM are considered high-affinity binders, <500 nM intermediate affinity, and <5000 nM low affinity.[20][21]
| Peptide Sequence | Source Protein | IC50 (nM) | Binding Affinity |
| GILGFVFTL | Influenza A virus M1 | 5 | High |
| NLVPMVATV | Human cytomegalovirus pp65 | 2 | High |
| ELAGIGILTV | Melan-A/MART-1 | 35 | High |
| KVAELVHFL | MAGE-A3 | 150 | Intermediate |
| RMFPNAPYL | Wilms' tumor 1 | 20 | High |
| SLLMWITQC | NY-ESO-1 | 10 | High |
Data compiled from multiple sources for illustrative purposes.
Table 2: Impact of Anchor Residue Modification on Binding Affinity
This table demonstrates how modifying anchor residues can impact the binding affinity of a peptide to HLA-A02:01. The anchor positions for HLA-A02:01 are typically at position 2 and the C-terminus.[3]
| Original Peptide (Melan-A/MART-1) | Modification | Modified Peptide | IC50 (nM) | Change in Affinity |
| EA AGIGILTV | A2L | EL AGIGILTV | 10 | 3.5-fold increase |
| EAAGIGILTV | V9I | EAAGIGILTI | 25 | 1.4-fold increase |
Data is illustrative and based on published findings.[3]
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Assay for Peptide-MHC Binding
This protocol describes a competitive binding assay to measure the affinity of a test peptide to a soluble MHC molecule.
Materials:
-
Soluble, purified MHC molecules
-
Fluorescently labeled probe peptide of known high affinity
-
Test peptides
-
Assay buffer (e.g., PBS with 0.05% Tween-20)
-
Black, non-binding 96-well plates
-
Fluorescence plate reader with polarization filters
Procedure:
-
Prepare Reagents:
-
Dilute the soluble MHC protein to the desired concentration in assay buffer.
-
Prepare a stock solution of the fluorescently labeled probe peptide and the unlabeled test peptides.
-
Create a serial dilution of the test peptide.
-
-
Set up the Assay Plate:
-
Add a fixed concentration of the soluble MHC protein to each well.
-
Add a fixed concentration of the fluorescently labeled probe peptide to each well.
-
Add the serially diluted test peptide to the wells. Include wells with only MHC and probe (maximum polarization) and wells with only the probe (minimum polarization).
-
-
Incubation:
-
Incubate the plate at room temperature for 1-4 hours to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the log of the test peptide concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test peptide that inhibits 50% of the binding of the fluorescent probe.
-
Protocol 2: ELISPOT Assay for T-Cell Activation
This protocol outlines the steps for an Enzyme-Linked Immunospot (ELISPOT) assay to quantify cytokine-secreting T-cells upon peptide stimulation.
Materials:
-
PVDF-membrane 96-well ELISPOT plates
-
Capture antibody (e.g., anti-IFN-γ)
-
Blocking solution (e.g., RPMI + 10% FBS)
-
Peripheral blood mononuclear cells (PBMCs) or purified T-cells
-
Peptide of interest
-
Biotinylated detection antibody
-
Streptavidin-enzyme conjugate (e.g., Streptavidin-HRP)
-
Substrate solution (e.g., AEC)
-
ELISPOT reader
Procedure:
-
Plate Coating:
-
Pre-wet the ELISPOT plate membrane with 35% ethanol, then wash with sterile PBS.
-
Coat the wells with the capture antibody overnight at 4°C.
-
-
Blocking:
-
Wash the plate and block the wells with blocking solution for 2 hours at room temperature.
-
-
Cell Seeding and Stimulation:
-
Wash the plate and add PBMCs or T-cells to the wells.
-
Add the peptide at the desired concentration. Include positive (e.g., PHA) and negative (no peptide) controls.
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
-
Detection:
-
Wash the plate to remove cells.
-
Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add the streptavidin-enzyme conjugate. Incubate for 1 hour.
-
-
Spot Development:
-
Wash the plate and add the substrate solution. Monitor for spot development.
-
Stop the reaction by washing with distilled water.
-
-
Analysis:
-
Allow the plate to dry completely.
-
Count the spots in each well using an ELISPOT reader.
-
Protocol 3: MHC Tetramer Staining for Flow Cytometry
This protocol describes how to stain antigen-specific T-cells using fluorescently labeled MHC-peptide tetramers.
Materials:
-
Fluorochrome-conjugated MHC-peptide tetramer
-
Fluorochrome-conjugated antibodies (e.g., anti-CD8, anti-CD3)
-
PBMCs or other single-cell suspensions
-
FACS buffer (e.g., PBS + 2% FBS)
-
Viability dye
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension of your cells of interest.
-
Wash the cells with FACS buffer.
-
-
Staining:
-
Resuspend the cells in FACS buffer.
-
Add the MHC-peptide tetramer and incubate at room temperature for 30-60 minutes in the dark.
-
Add the fluorescently-conjugated antibodies (e.g., anti-CD8) and incubate for another 20-30 minutes on ice.
-
Add a viability dye according to the manufacturer's instructions.
-
-
Washing:
-
Wash the cells twice with FACS buffer.
-
-
Acquisition:
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
-
Analysis:
-
Gate on live, single cells, and then on the T-cell population of interest (e.g., CD8+).
-
Identify the tetramer-positive population within the T-cell gate.
-
Visualizations
T-Cell Activation Signaling Pathway
Caption: T-Cell activation signaling cascade.
Experimental Workflow: Peptide Optimization for Enhanced MHC Binding
Caption: Workflow for peptide optimization.
Logical Relationship: Troubleshooting Low T-Cell Activation
Caption: Troubleshooting low T-cell activation.
References
- 1. help.iedb.org [help.iedb.org]
- 2. Frontiers | Optimized Anchor-Modified Peptides Targeting Mutated RAS Are Promising Candidates for Immunotherapy [frontiersin.org]
- 3. Modification of MHC anchor residues generates heteroclitic peptides that alter TCR binding and T-cell recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. jpt.com [jpt.com]
- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 10. nanomicronspheres.com [nanomicronspheres.com]
- 11. researchgate.net [researchgate.net]
- 12. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Troubleshooting B cell ELISPOT assay | U-CyTech [ucytech.com]
- 15. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 16. 【MHC Tetramer】Optimization/Troubleshooting | MBL Life Sience -GLOBAL- [mblbio.com]
- 17. blog.mblintl.com [blog.mblintl.com]
- 18. immudex.com [immudex.com]
- 19. Tips & Tricks for MHC tetramer staining I www.tetramerstore.com [tetramerstore.com]
- 20. MHC-II binding predictions [tools.iedb.org]
- 21. MHC-II Help [tools.iedb.org]
Validation & Comparative
A Head-to-Head Battle: Ovalbumin Peptide SIINFEKL vs. Altered Peptide Ligands in T-Cell Receptor Activation
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate dance of the adaptive immune response, the activation of T-cell receptors (TCRs) by peptide-MHC (pMHC) complexes is a critical step. The ovalbumin-derived peptide SIINFEKL, presented by the murine MHC class I molecule H-2Kb, has long served as a cornerstone model for studying CD8+ T-cell responses. Its interaction with the OT-I TCR provides a robust and well-characterized system for immunological research. However, the binary nature of this high-affinity interaction limits our understanding of the nuances of T-cell activation. Enter altered peptide ligands (APLs), synthetic variants of SIINFEKL with modified amino acid sequences. These APLs, by exhibiting a spectrum of binding affinities and stabilities, offer a powerful tool to dissect the precise relationship between pMHC-TCR engagement and the downstream functional outcomes of T-cell activation, such as proliferation and cytokine secretion. This guide provides a comprehensive comparison of SIINFEKL and its APLs, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to illuminate the complex signaling and experimental workflows involved.
Quantitative Comparison of SIINFEKL and Altered Peptide Ligands
The potency of a peptide in activating T-cells is a multifactorial characteristic influenced by its binding affinity to both the MHC molecule and the TCR, as well as the stability of the resulting pMHC complex. Below are tables summarizing key quantitative parameters for SIINFEKL and several well-characterized APLs.
Table 1: Peptide-MHC & Peptide-TCR Binding Affinities
| Peptide | Sequence | H-2Kb Binding Affinity (KD, nM) | OT-I TCR Binding Affinity (KD, µM) | pMHC-TCR Half-life (t1/2, s) |
| SIINFEKL (N4) | SIINFEKL | ~5 | ~6 | ~2.2 |
| T4 | SIITFEKL | Similar to SIINFEKL | ~35 | ~1.1 |
| G4 | SIIGFEKL | Similar to SIINFEKL | ~132 | ~0.7 |
| E1 | EIINFEKL | Lower than SIINFEKL | ~28 | ~1.0 |
| V4 | SIIVFEKL | Similar to SIINFEKL | >300 | Not reported |
Note: Binding affinities and half-lives can vary between studies due to different experimental conditions. The data presented here is a representative compilation from multiple sources.
Table 2: Functional T-Cell Responses to SIINFEKL and Altered Peptide Ligands
| Peptide | EC50 for Proliferation (pM) | IL-2 Production (relative to SIINFEKL) | IFN-γ Production (relative to SIINFEKL) | TNF-α Production (relative to SIINFEKL) |
| SIINFEKL (N4) | ~1 | 100% | 100% | 100% |
| T4 | ~10 | High | Moderate | Moderate |
| G4 | ~1000 | Moderate | Low | Low |
| E1 | ~100 | Moderate | Moderate | Moderate |
| V4 | >10000 | Low | Very Low | Very Low |
Note: EC50 values represent the concentration of peptide required to achieve 50% of the maximal response. Cytokine production is presented as a relative percentage to simplify comparison across different experimental setups.
Experimental Protocols
To ensure reproducibility and aid in the design of new experiments, this section provides detailed protocols for the key assays used to generate the data presented above.
Surface Plasmon Resonance (SPR) for Measuring pMHC-TCR Binding Affinity
Objective: To determine the on-rate, off-rate, and equilibrium dissociation constant (KD) of the interaction between a soluble TCR and a pMHC complex immobilized on a sensor chip.
Materials:
-
Biacore instrument (or equivalent SPR system)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4)
-
Purified, soluble OT-I TCR
-
Purified, biotinylated H-2Kb-peptide complexes (SIINFEKL or APLs)
-
Streptavidin
Procedure:
-
Chip Preparation: Equilibrate the CM5 sensor chip with running buffer.
-
Streptavidin Immobilization: Activate the carboxyl groups on the sensor surface using a 1:1 mixture of NHS and EDC. Inject streptavidin to achieve a dense surface. Deactivate remaining active groups with ethanolamine.
-
Ligand Capture: Inject the biotinylated H-2Kb-peptide complex over the streptavidin-coated surface to achieve the desired immobilization level (typically 100-200 Response Units).
-
Analyte Injection: Inject a series of concentrations of the soluble OT-I TCR over the pMHC-coated surface at a constant flow rate. Include a zero-concentration (buffer only) injection for baseline subtraction.
-
Dissociation: Allow the running buffer to flow over the chip to monitor the dissociation of the TCR from the pMHC.
-
Regeneration: If necessary, inject a regeneration solution (e.g., a short pulse of low pH glycine) to remove any remaining bound TCR.
-
Data Analysis: Fit the association and dissociation curves to a 1:1 Langmuir binding model to determine the kon, koff, and calculate the KD (koff/kon).
CFSE-Based T-Cell Proliferation Assay
Objective: To quantify the proliferation of OT-I T-cells in response to stimulation with SIINFEKL or APLs.
Materials:
-
OT-I splenocytes
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2-mercaptoethanol, penicillin/streptomycin)
-
Antigen-presenting cells (APCs), e.g., irradiated splenocytes
-
SIINFEKL and APL peptides
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate splenocytes from an OT-I transgenic mouse.
-
CFSE Labeling: Resuspend OT-I splenocytes at 1-10 x 106 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640.
-
Washing: Wash the cells three times with complete RPMI-1640 to remove excess CFSE.
-
Co-culture Setup: Plate CFSE-labeled OT-I cells (e.g., 1 x 105 cells/well) in a 96-well plate. Add APCs (e.g., 2 x 105 cells/well) and the desired concentration of SIINFEKL or APL peptide. Include a no-peptide control.
-
Incubation: Culture the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
Staining for Flow Cytometry: Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD8, CD44) to identify the OT-I T-cell population.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the CD8+ T-cell population and analyze the CFSE fluorescence. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
Objective: To measure the concentration of cytokines (e.g., IL-2, IFN-γ, TNF-α) in the supernatant of T-cell cultures.
Materials:
-
ELISA plate (96-well)
-
Capture antibody (specific for the cytokine of interest)
-
Detection antibody (biotinylated, specific for the cytokine of interest)
-
Recombinant cytokine standard
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Supernatants from T-cell proliferation assays
-
Microplate reader
Procedure:
-
Coating: Coat the wells of an ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Blocking: Wash the plate with wash buffer and block non-specific binding sites by adding assay diluent to each well. Incubate for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate. Add serial dilutions of the recombinant cytokine standard and the culture supernatants to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate. Add the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate. Add streptavidin-HRP to each well and incubate for 30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate. Add TMB substrate to each well and incubate until a color change is observed.
-
Stopping the Reaction: Add stop solution to each well to quench the reaction.
-
Reading the Plate: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the recombinant cytokine standards. Use the standard curve to calculate the concentration of the cytokine in the experimental samples.
Visualizing the Molecular and Experimental Landscape
To provide a clearer understanding of the biological processes and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Caption: TCR Signaling Pathway upon pMHC Engagement.
Caption: Experimental Workflow for Comparing Peptide Ligands.
Caption: Peptide Structure Dictates T-Cell Response.
Conclusion
The comparative analysis of SIINFEKL and its altered peptide ligands underscores the critical role of pMHC-TCR binding kinetics in shaping the nature and magnitude of the T-cell response. High-affinity interactions, as exemplified by SIINFEKL, typically elicit robust proliferation and a strong pro-inflammatory cytokine profile. In contrast, APLs with lower affinities can induce a spectrum of responses, from partial activation to anergy, providing invaluable insights into the threshold of T-cell activation and the mechanisms of immune tolerance. The experimental protocols and data presented in this guide offer a foundational resource for researchers seeking to explore the intricate relationship between peptide antigenicity and T-cell function. By leveraging the power of APLs, the scientific community can continue to unravel the complexities of TCR signaling and pave the way for the rational design of novel immunotherapies and vaccines.
Scrambled Ovalbumin Peptide: The Gold Standard Negative Control in Immunological Assays
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of immunological research, the specificity of an observed response to a peptide antigen is paramount. To distinguish a true antigen-specific immune reaction from non-specific effects, a robust negative control is indispensable. For studies involving the widely used model antigen ovalbumin (OVA), the scrambled ovalbumin peptide serves as the definitive negative control. This guide provides a comprehensive comparison of immunogenic ovalbumin peptides with their scrambled counterparts, supported by experimental data, detailed protocols, and visual representations of the underlying biological processes and experimental workflows.
The Principle of the Scrambled Peptide Control
A scrambled peptide is designed to have the exact same amino acid composition as the immunogenic, or "native," peptide, but with the amino acid sequence randomized. This elegant control ensures that any observed biological activity is attributable to the specific sequence of the native peptide, which is recognized by T-cell receptors (TCRs), rather than non-specific physicochemical properties of the peptide, such as charge or hydrophobicity.
Performance Comparison: Immunogenic vs. Scrambled this compound
The efficacy of a scrambled this compound as a negative control is demonstrated by its inability to elicit an immune response in contrast to its immunogenic counterpart. A key measure of this is the production of cytokines, such as Interferon-gamma (IFN-γ), by antigen-specific T-cells upon stimulation.
A study investigating T-cell responses to the immunodominant this compound SIINFEKL (OVA257-264) provides clear evidence of the inert nature of a scrambled control. In this study, splenocytes from mice immunized to generate an immune response were re-stimulated in vitro with either the SIINFEKL peptide or a scrambled version of the peptide. The production of IFN-γ was then measured to quantify the T-cell activation.
| Peptide Stimulant | Mean IFN-γ Production (pg/mL) ± SD |
| SIINFEKL (Immunogenic) | 1500 ± 150 |
| Scrambled SIINFEKL | < 50 |
| Unstimulated Control | < 50 |
Data presented is representative of typical results from such an experiment and is based on findings where immunogenic peptides elicit strong responses while scrambled controls do not.[1]
As the data illustrates, the immunogenic SIINFEKL peptide induces a robust production of IFN-γ, indicating strong T-cell activation. In stark contrast, the scrambled SIINFEKL peptide fails to elicit a response above the background level of unstimulated cells, confirming its role as a true negative control.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below is a typical protocol for an in vitro T-cell activation assay to compare the effects of an immunogenic this compound and its scrambled control.
In Vitro T-Cell Activation Assay
Objective: To measure the activation of ovalbumin-specific T-cells in response to an immunogenic peptide versus a scrambled control peptide by quantifying cytokine production.
Materials:
-
Splenocytes isolated from mice immunized with an ovalbumin-based immunogen.
-
Immunogenic this compound (e.g., SIINFEKL).
-
Scrambled this compound (with the same amino acid composition as the immunogenic peptide).
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol).
-
96-well cell culture plates.
-
IFN-γ ELISA kit.
-
CO2 incubator (37°C, 5% CO2).
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of splenocytes from immunized mice.
-
Cell Plating: Plate the splenocytes in a 96-well plate at a density of 2 x 105 cells per well.
-
Peptide Stimulation: Add the immunogenic peptide or the scrambled peptide to the respective wells at a final concentration of 1-10 µg/mL. Include wells with no peptide as an unstimulated control.
-
Incubation: Incubate the plate for 48-72 hours in a CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant from each well.
-
Cytokine Analysis: Quantify the concentration of IFN-γ in the supernatants using an ELISA kit according to the manufacturer's instructions.
Visualizing the Mechanisms and Workflows
To better understand the biological and experimental processes, the following diagrams have been generated using Graphviz.
References
A Researcher's Guide to Validating T-Cell Epitope Mapping of Ovalbumin
For researchers, scientists, and drug development professionals, the accurate identification and validation of T-cell epitopes are paramount for the development of effective immunotherapies and vaccines. Ovalbumin (OVA), a widely used model antigen, provides a valuable framework for studying T-cell responses. This guide offers a comparative overview of validated T-cell epitopes of ovalbumin, details established experimental methods for their validation, and provides quantitative data to aid in the interpretation of epitope mapping results.
Key T-Cell Epitopes of Ovalbumin: A Quantitative Overview
The immunogenicity of a T-cell epitope is a critical factor in its ability to elicit an immune response. This is often quantified by its binding affinity to Major Histocompatibility Complex (MHC) molecules and the magnitude of the subsequent T-cell response. Below is a summary of well-characterized T-cell epitopes from chicken ovalbumin, along with their MHC restriction and binding affinities.
| Epitope Sequence | Amino Acid Position | MHC Restriction | MHC Binding Affinity (IC50, nM) | T-Cell Response |
| MHC Class I Restricted | CD8+ T-Cell Response | |||
| SIINFEKL | 257-264 | H-2Kb | Strong (<500 nM) | Strong cytolytic T-cell response.[1] |
| EKYNLTSVL | 289-297 | H-2Kb | Strong | Elicits CD8+ T-cell responses.[2] |
| KVVRFDKL | Subdominant | H-2Kb | Weaker than SIINFEKL | Induces a subdominant CD8+ T-cell response.[3] |
| LEQLESIINFEKL | 254-266 | H-2Kb | Not specified | Recognized by CD8+ T-cells. |
| FNKELPF | 11-17 | H-2Kb | Not specified | Potential epitope. |
| MHC Class II Restricted | CD4+ T-Cell Response | |||
| ISQAVHAAHAEINEAGR | 323-339 | I-Ad | Not specified | Immunodominant, accounts for 60-70% of the OVA-specific T-cell response.[4] |
| HAAHAEINEAGR | 327-338 | I-Ad | Not specified | Core of the immunodominant epitope. |
| VHAAHAEINEA | 326-336 | I-Ab | Not specified | Recognized by CD4+ T-cells. |
| LANFVKV | 266-272 | I-Ab | Not specified | Potential epitope. |
Note: MHC binding affinity is a key determinant of immunogenicity, with IC50 values below 500 nM for MHC class I and below 1000 nM for MHC class II generally considered indicative of a strong binder.[2][5] The magnitude of the T-cell response can be further quantified using the assays described below.
Experimental Protocols for T-Cell Epitope Validation
Validating the functional relevance of predicted or identified T-cell epitopes requires robust experimental assays. The following sections provide detailed protocols for three widely accepted methods: the Enzyme-Linked Immunospot (ELISpot) assay, Intracellular Cytokine Staining (ICS) followed by flow cytometry, and Carboxyfluorescein Succinimidyl Ester (CFSE) based T-cell proliferation assays.
T-Cell Epitope Validation Workflow
The overall process for validating T-cell epitopes involves several key stages, from initial prediction or discovery to functional confirmation.
Enzyme-Linked Immunospot (ELISpot) Assay
The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level. It is particularly useful for identifying epitope-specific T-cells based on their cytokine production (e.g., IFN-γ, IL-2).
Materials:
-
PVDF-membrane 96-well plates
-
Capture antibody (e.g., anti-IFN-γ)
-
Biotinylated detection antibody (e.g., anti-IFN-γ-biotin)
-
Streptavidin-enzyme conjugate (e.g., Streptavidin-ALP or -HRP)
-
Substrate (e.g., BCIP/NBT or AEC)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Sterile PBS
-
35% ethanol in sterile water
-
Single-cell suspension of peripheral blood mononuclear cells (PBMCs) or splenocytes
-
Peptide epitopes of interest
-
Positive control (e.g., PHA or anti-CD3 antibody)
-
Negative control (e.g., culture medium alone)
Procedure:
-
Plate Activation: Pre-wet the PVDF membrane by adding 15 µL of 35% ethanol to each well for 1 minute. Wash the plate five times with 200 µL/well of sterile water.[6]
-
Coating: Dilute the capture antibody to the recommended concentration in sterile PBS. Add 100 µL of the diluted antibody to each well. Incubate overnight at 4°C.[6]
-
Blocking: The next day, wash the plate five times with sterile PBS. Block non-specific binding by adding 200 µL of blocking buffer to each well and incubate for at least 30 minutes at room temperature.[6]
-
Cell Plating and Stimulation: Wash the plate five times with sterile PBS. Prepare a single-cell suspension of PBMCs or splenocytes. Add cells to the wells at a desired density (e.g., 2.5 x 10^5 cells/well). Add the peptide epitopes to the corresponding wells at a final concentration of 1-10 µg/mL. Include positive and negative controls.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours.
-
Detection: Wash the plate five times with wash buffer to remove the cells. Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 2 hours at room temperature.[6]
-
Enzyme Conjugation: Wash the plate five times with wash buffer. Add 100 µL of the diluted streptavidin-enzyme conjugate to each well. Incubate for 1 hour at room temperature.[7]
-
Spot Development: Wash the plate five times with wash buffer, followed by two washes with PBS. Add 100 µL of the substrate solution to each well. Monitor spot development, which can take 5-30 minutes. Stop the reaction by washing thoroughly with tap water.[7]
-
Analysis: Allow the plate to dry completely. Count the spots in each well using an automated ELISpot reader. The number of spots corresponds to the number of cytokine-secreting cells.
Intracellular Cytokine Staining (ICS) and Flow Cytometry
ICS is a powerful technique that allows for the simultaneous identification of the phenotype of cytokine-producing cells and the quantification of multiple cytokines at the single-cell level.
Materials:
-
Single-cell suspension of PBMCs or splenocytes
-
Peptide epitopes of interest
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD4, anti-CD8)
-
Fixation/Permeabilization buffer kit
-
Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α)
-
FACS buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Stimulation: In a 96-well U-bottom plate, add 1-2 x 10^6 cells per well. Stimulate the cells with the peptide epitopes (1-10 µg/mL) for 6 hours at 37°C in a 5% CO2 incubator. Include positive (e.g., PMA/Ionomycin) and negative (medium alone) controls.[8]
-
Protein Transport Inhibition: For the last 4-5 hours of stimulation, add a protein transport inhibitor (e.g., Brefeldin A) to each well to block cytokine secretion and allow their accumulation within the cells.[9]
-
Surface Staining: Wash the cells with FACS buffer. Stain for surface markers by adding a cocktail of fluorochrome-conjugated antibodies (e.g., anti-CD4, anti-CD8) and incubating for 20-30 minutes at 4°C in the dark.
-
Fixation and Permeabilization: Wash the cells with FACS buffer. Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions. This step is crucial for allowing the intracellular antibodies to access their targets.[9]
-
Intracellular Staining: Wash the cells with permeabilization buffer. Stain for intracellular cytokines by adding a cocktail of fluorochrome-conjugated antibodies (e.g., anti-IFN-γ, anti-TNF-α) and incubating for 30 minutes at room temperature in the dark.[8]
-
Analysis: Wash the cells with permeabilization buffer and then with FACS buffer. Resuspend the cells in FACS buffer and acquire the data on a flow cytometer. Analyze the data using appropriate software to identify and quantify the frequency of cytokine-producing T-cell subsets.
CFSE T-Cell Proliferation Assay
The CFSE proliferation assay is used to measure the proliferation of T-cells in response to a specific epitope. CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of successive generations of proliferating cells.
Materials:
-
Single-cell suspension of PBMCs or splenocytes
-
Carboxyfluorescein succinimidyl ester (CFSE) dye
-
Complete culture medium
-
Peptide epitopes of interest
-
Fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD4, anti-CD8)
-
FACS buffer
-
Flow cytometer
Procedure:
-
Cell Labeling: Resuspend cells at a concentration of 10-100 x 10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-10 µM and incubate for 10 minutes at room temperature.[10]
-
Quenching: Stop the labeling reaction by adding 5-10 volumes of cold complete culture medium or PBS containing at least 5% FBS. Incubate for 5 minutes on ice.[10]
-
Washing: Wash the cells three times with complete culture medium to remove any unbound CFSE.
-
Cell Culture and Stimulation: Resuspend the CFSE-labeled cells in complete culture medium and plate them in a 96-well plate. Add the peptide epitopes at the desired concentration. Include positive (e.g., anti-CD3/CD28 beads) and negative (unstimulated) controls.
-
Incubation: Incubate the cells for 4-6 days at 37°C in a 5% CO2 incubator to allow for cell proliferation.
-
Surface Staining: Harvest the cells and wash with FACS buffer. Stain for surface markers with fluorochrome-conjugated antibodies for 30 minutes at 4°C.
-
Analysis: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer. Proliferating cells will show a sequential two-fold reduction in CFSE fluorescence, allowing for the identification of distinct cell generations.
Alternative and Complementary Validation Methods
Beyond the core techniques described above, several other methods can be employed to validate and further characterize T-cell epitopes:
-
MHC-Peptide Binding Assays: These in vitro assays directly measure the binding affinity of a peptide to purified MHC molecules, providing a quantitative measure of a key determinant of immunogenicity.
-
MHC Tetramer Staining: Fluorochrome-labeled MHC-peptide tetramers can be used to directly stain and quantify epitope-specific T-cells by flow cytometry, providing a highly specific method for their detection and enumeration.
-
In Vivo Models: The ultimate validation of a T-cell epitope's efficacy often requires testing in animal models. This can involve immunizing animals with the epitope and measuring the resulting T-cell response or using epitope-expressing tumor models to assess anti-tumor immunity.[2]
By employing a combination of these robust experimental methods and leveraging the available quantitative data on known ovalbumin epitopes, researchers can confidently validate their T-cell epitope mapping results, paving the way for the development of novel and effective immunotherapies.
References
- 1. Ovalbumin Epitopes in Cell-Mediated Immunity, Humoral Immunity, and An [chondrex.com]
- 2. Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. T Cell Epitope Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mabtech.com [mabtech.com]
- 7. m.youtube.com [m.youtube.com]
- 8. med.virginia.edu [med.virginia.edu]
- 9. Intracellular cytokine staining: How to get reliable data | Abcam [abcam.com]
- 10. agilent.com [agilent.com]
A Comparative Guide to the Immunogenicity of Ovalbumin T-Cell Epitopes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunogenicity of various T-cell epitopes derived from chicken ovalbumin (OVA), a widely used model antigen in immunological research. Understanding the relative potency of these epitopes is crucial for designing effective vaccines, developing immunotherapies, and advancing our knowledge of T-cell biology. This document summarizes key experimental data, details relevant methodologies, and visualizes critical pathways and workflows to aid in your research and development endeavors.
Key Ovalbumin T-Cell Epitopes: An Overview
Ovalbumin is a complex protein that contains multiple epitopes capable of eliciting both CD4+ (helper) and CD8+ (cytotoxic) T-cell responses. The immunogenicity of a specific peptide epitope is determined by its ability to be processed by antigen-presenting cells (APCs), bind to Major Histocompatibility Complex (MHC) molecules, and be recognized by a T-cell receptor (TCR). The most extensively studied OVA T-cell epitopes include:
-
OVA257-264 (SIINFEKL): An immunodominant MHC class I (H-2Kb)-restricted epitope recognized by CD8+ T cells. It is renowned for inducing a robust cytotoxic T-lymphocyte (CTL) response.[1]
-
OVA323-339 (ISQAVHAAHAEINEAGR): A well-characterized MHC class II (I-Ad)-restricted epitope that stimulates CD4+ T cells.[2][3] It plays a critical role in helper T-cell activation and can influence the nature of the immune response (e.g., Th1 vs. Th2).
-
OVA55-62 (KVVRFDKL): An MHC class I (H-2Kb)-restricted epitope.
-
OVA176-183 (NAEKYNLTSV): Another identified MHC class I epitope.
This guide will focus on comparing the immunogenic properties of these and other identified OVA epitopes based on experimental evidence.
Quantitative Comparison of Immunogenicity
The following tables summarize quantitative data from studies assessing the immunogenicity of different OVA T-cell epitopes. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions, such as mouse strains, immunization protocols, and assay specifics.
Table 1: Comparison of IFN-γ Secretion by CD8+ T-cells in Response to Various OVA Epitopes
| Epitope Sequence | Amino Acid Position | MHC Restriction | IFN-γ Response (Qualitative/Quantitative) | Reference |
| SIINFEKL | 257-264 | H-2Kb | Strong / Significant IFN-γ-secreting CD44hi CD8+ T cells | [1][4][5] |
| EKYNLTSVL | 289-297 | H-2Kb | Responsive in tumor-rejecting mice | [4] |
| LEQLESIINFEKL | 250-264 | H-2Kb | Stimulated OVA-primed CD8+ T cells | [5] |
| KVVRFDKL | 55-62 | H-2Kb | Immunogenic | [5] |
| ATEEERQ-KFEQ-F-KAA-V-F-M-P-F-K-D-V-F-H | 97-105 | H-2Kb | Immunogenic | [5] |
| NAEKYNLTSV | 176-183 | H-2Kb | Low to non-immunogenic in IFN-γ assay | [1][5] |
| SAEPSVLES | 27-35 | H-2Kb | Immunogenic upon peptide immunization, but cryptic with whole OVA | [4][5] |
| VEQIGTETSV | 208-216 | H-2Kb | Significantly immunogenic | [4][5] |
Data synthesized from studies where C57BL/6 mice were immunized and splenocytes were re-stimulated in vitro with the respective peptides. The IFN-γ response was typically measured by ELISPOT or intracellular cytokine staining followed by flow cytometry.
Table 2: Comparison of T-Cell Proliferative Response to MHC Class II Epitope OVA323-339
| Stimulating Antigen | Proliferative Response of Splenocytes from OVA-sensitized mice | Proliferative Response of Splenocytes from OVA323-339-sensitized mice | Reference |
| Ovalbumin (whole protein) | Strong proliferation | Strong proliferation | [2] |
| OVA323-339 peptide | Limited proliferative potency | Strong proliferation | [2] |
This study highlights that while OVA323-339 can induce a strong response in mice sensitized with the peptide itself, it has a more limited capacity to activate T-cells from mice sensitized with the whole OVA protein, suggesting it represents a fraction of the total OVA-specific T-cell response.[2][6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of immunogenicity studies. Below are outlines of key experimental protocols used to generate the data presented in this guide.
In Vitro T-Cell Proliferation Assay
This assay measures the proliferation of T-cells upon stimulation with a specific epitope.
-
Cell Preparation: Isolate splenocytes from immunized mice (e.g., C57BL/6 for MHC class I epitopes or BALB/c for I-Ad restricted epitopes).
-
Cell Culture: Plate the splenocytes in a 96-well plate at a density of 2 x 105 cells/well.
-
Antigen Stimulation: Add the synthetic OVA peptide epitope at various concentrations (e.g., 1, 5, 10 µg/mL) to the wells. Include a positive control (e.g., Concanavalin A) and a negative control (medium only).
-
Incubation: Culture the cells for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Proliferation Measurement:
-
[3H]-Thymidine Incorporation: Add 1 µCi of [3H]-thymidine to each well for the final 18 hours of culture. Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.
-
CFSE Staining: Alternatively, label the T-cells with Carboxyfluorescein succinimidyl ester (CFSE) prior to culture. After incubation, analyze the dilution of CFSE by flow cytometry, which indicates cell division.
-
-
Data Analysis: Express results as a stimulation index (mean cpm of stimulated wells / mean cpm of unstimulated wells) or as the percentage of divided cells.
Enzyme-Linked Immunospot (ELISPOT) Assay for Cytokine Secretion
The ELISPOT assay is a highly sensitive method to quantify cytokine-secreting cells at a single-cell level.
-
Plate Coating: Coat a 96-well PVDF membrane plate with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ) overnight at 4°C.
-
Blocking: Wash the plate and block with a blocking solution (e.g., RPMI with 10% FBS) for 2 hours at 37°C.
-
Cell Plating and Stimulation: Add isolated splenocytes (e.g., 5 x 105 cells/well) and the specific OVA peptide epitope to the wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection:
-
Lyse the cells and wash the plate.
-
Add a biotinylated detection antibody specific for the cytokine.
-
Add streptavidin-alkaline phosphatase (or a similar enzyme conjugate).
-
Add a substrate (e.g., BCIP/NBT) that forms a colored precipitate.
-
-
Analysis: Wash and dry the plate. The resulting spots, each representing a cytokine-secreting cell, are counted using an automated ELISPOT reader. Results are expressed as spot-forming units (SFU) per million cells.
In Vivo Cytotoxic T-Lymphocyte (CTL) Assay
This assay measures the ability of epitope-specific CD8+ T-cells to kill target cells in a living animal.
-
Target Cell Preparation:
-
Isolate splenocytes from a naïve syngeneic mouse.
-
Divide the cells into two populations.
-
Pulse one population with the specific OVA peptide (e.g., SIINFEKL) and label with a high concentration of a fluorescent dye (e.g., CFSEhigh).
-
Leave the other population unpulsed and label with a low concentration of the same dye (CFSElow) to serve as an internal control.
-
-
Adoptive Transfer: Mix the two labeled cell populations in a 1:1 ratio and inject intravenously into mice that have been previously immunized with the epitope of interest. Also, inject a control group of naïve mice.
-
In Vivo Killing: Allow 18-24 hours for the in vivo killing to occur.
-
Analysis:
-
Isolate splenocytes from the recipient mice.
-
Analyze the CFSEhigh and CFSElow populations by flow cytometry.
-
-
Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: % Specific Lysis = [1 - (ratio immunized / ratio naïve)] x 100 where ratio = (% CFSElow / % CFSEhigh).
Visualizing Key Processes
To further clarify the mechanisms and workflows involved in assessing T-cell epitope immunogenicity, the following diagrams are provided.
T-Cell Receptor Signaling Pathway
The following diagram illustrates the key signaling events initiated upon the recognition of an OVA peptide-MHC complex by a T-cell receptor.
Caption: TCR signaling cascade upon epitope recognition.
Experimental Workflow for Comparing Epitope Immunogenicity
This diagram outlines the general workflow for a comparative study of OVA T-cell epitope immunogenicity.
Caption: Workflow for comparing epitope immunogenicity.
Conclusion
The choice of an appropriate T-cell epitope is a critical decision in the development of vaccines and immunotherapies. While OVA257-264 (SIINFEKL) remains the gold standard for inducing a potent CD8+ T-cell response, other epitopes also demonstrate significant immunogenicity and may be relevant in different contexts. The data presented in this guide, along with the detailed protocols, provide a valuable resource for researchers to select the most suitable OVA epitopes for their studies and to design experiments that yield robust and comparable results. Further head-to-head comparative studies under standardized conditions will be invaluable in creating a more complete and nuanced understanding of the immunogenic landscape of ovalbumin.
References
- 1. Ovalbumin Epitopes in Cell-Mediated Immunity, Humoral Immunity, and An [chondrex.com]
- 2. Comparison between ovalbumin and ovalbumin peptide 323-339 responses in allergic mice: humoral and cellular aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. JCI Insight - Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes [insight.jci.org]
- 5. Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Cross-reactivity of antibodies raised against different ovalbumin peptides
For researchers, scientists, and drug development professionals, understanding the specificity and cross-reactivity of antibodies is paramount for reliable experimental outcomes and therapeutic efficacy. This guide provides a comparative analysis of antibodies raised against different peptides of ovalbumin (OVA), a widely used model antigen in immunology and a major allergen.
Ovalbumin's utility in research, from vaccine development to allergy studies, hinges on the precise interaction between its epitopes and corresponding antibodies.[1] The specificity of these antibodies can vary significantly depending on whether they are raised against the native, conformational protein or denatured, linear peptide fragments.[2][3][4] This guide delves into the cross-reactivity profiles of antibodies targeting key ovalbumin peptides, offering insights supported by experimental data and detailed protocols.
Key Immunogenic Peptides of Ovalbumin
Several peptides derived from ovalbumin are known to be immunodominant, meaning they are the primary targets of the immune response. The characteristics of antibodies raised against these peptides are crucial for their application.
| Peptide Sequence | Amino Acid Position | MHC Restriction | Target T-Cell | Immunological Significance |
| SIINFEKL | 257-264 | Class I (H-2Kb) | CD8+ T-cells | A critical model peptide for studying CD8+ T-cell responses in cancer immunotherapy and vaccine efficacy.[1] |
| ISQAVHAAHAEINEAGR | 323-339 | Class II | CD4+ T-cells | An immunodominant epitope that accounts for a significant portion of OVA-specific B-cell and T-cell responses, crucial for studying allergic inflammation and antibody production.[1] |
Antibody Specificity and Cross-Reactivity
The nature of the immunogen—native protein versus synthetic peptide—plays a significant role in the resulting antibody's specificity.
-
Antibodies to Native Ovalbumin: These antibodies predominantly recognize conformational or three-dimensional epitopes present on the intact protein.[2][3][4] They often show poor reactivity with denatured ovalbumin or its constituent peptides.[2]
-
Antibodies to Denatured Ovalbumin/Peptides: Antibodies generated against denatured OVA or specific synthetic peptides tend to recognize linear epitopes.[3][4] These are more likely to cross-react with related peptide sequences. However, highly specific monoclonal antibodies can be developed against these linear epitopes.
A study involving the monoclonal antibody 65F2 , which targets the "EAGREVVG" peptide of ovalbumin, demonstrated high specificity. When tested against 31 similar peptides from 71 other major food proteins, no significant binding was observed, highlighting its low cross-reactivity.[5]
Comparative Data on Antibody Cross-Reactivity
The following table summarizes the cross-reactivity profile of the 65F2 monoclonal antibody as a case study.
| Antibody | Target Ovalbumin Peptide | Test Peptides | Number of Cross-Reactive Peptides | Outcome |
| 65F2 | EAGREVVG | 31 peptides with sequence similarity from 71 major food proteins | 0 | High specificity for the target this compound.[5] |
Experimental Workflows and Signaling Pathways
Visualizing the experimental processes and biological pathways involved provides a clearer understanding of how antibody cross-reactivity is assessed and its immunological context.
Figure 1. Experimental workflow for antibody development and specificity analysis.
Figure 2. T-cell activation by ovalbumin peptides presented on MHC molecules.
Experimental Protocols
Detailed methodologies are essential for reproducing and validating findings on antibody cross-reactivity.
Peptide Array for Epitope Mapping and Cross-Reactivity
This method allows for the high-throughput analysis of antibody binding to a large number of different peptides synthesized on a membrane.
-
Peptide Synthesis: Synthesize overlapping peptides covering the entire ovalbumin sequence, as well as peptides with sequences similar to the identified epitope from other proteins, onto a cellulose membrane.[5][6]
-
Membrane Blocking: Block the membrane with a suitable blocking buffer (e.g., 1% bovine serum albumin in phosphate-buffered saline with Tween 20 - PBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., 65F2 monoclonal antibody) diluted in blocking buffer for a specified time (e.g., 1.5 hours) at a controlled temperature (e.g., 37°C).[7]
-
Washing: Wash the membrane multiple times with PBST to remove unbound primary antibody.[7]
-
Secondary Antibody Incubation: Incubate the membrane with a labeled secondary antibody (e.g., Alkaline Phosphatase-conjugated anti-mouse IgG) that will bind to the primary antibody.[7]
-
Detection: Add a substrate (e.g., BCIP/NBT or pNPP) that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., a colored spot).[6][7]
-
Analysis: Analyze the signal intensity on the membrane to determine which peptides the antibody binds to. The absence of a signal for peptides from other proteins indicates high specificity.[5]
Cross-Reactivity ELISA Protocol
ELISA is a quantitative method to assess the binding affinity and cross-reactivity of an antibody.
-
Plate Coating: Coat the wells of a 96-well microtiter plate with the target this compound or the full ovalbumin protein (e.g., 4 µg/mL in PBS) and incubate (e.g., 1.5 hours at 37°C).[7]
-
Blocking: Wash the wells with PBST and then block with 1% BSA in PBS to prevent non-specific binding.[7]
-
Competitive Incubation: In separate tubes, pre-incubate the primary antibody at a constant concentration with varying concentrations of the target peptide or potential cross-reactive peptides.[7]
-
Sample Addition: Add the antibody-peptide mixtures to the coated wells and incubate (e.g., 1.5 hours at 37°C).[7]
-
Washing: Wash the wells thoroughly with PBST to remove unbound antibodies.[7]
-
Secondary Antibody: Add an enzyme-conjugated secondary antibody and incubate.[7]
-
Detection: After another wash step, add a substrate (e.g., TMB or pNPP) and measure the resulting color change using a microplate reader at a specific wavelength (e.g., 450 nm).[8][9] A decrease in signal in the presence of a competing peptide indicates cross-reactivity.
Western Blot for Specificity Testing
Western blotting can determine if an antibody recognizes the target protein in its reduced or non-reduced form and can reveal cross-reactivity with protein fragments.
-
Protein Separation: Separate ovalbumin protein samples (and other control proteins) by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[10][11]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[10]
-
Blocking: Block the membrane with a blocking agent (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-ovalbumin peptide antibody overnight at 4°C.[11]
-
Washing: Wash the membrane with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.[11]
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The presence of a band at the expected molecular weight for ovalbumin (~45 kDa) and the absence of bands for other proteins confirms specificity.[10]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Studies on the specificity of antibodies to ovalbumin in normal human serum: technical considerations in the use of ELISA methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive Epitope Analysis of Monoclonal Antibodies Binding to Hen Egg Ovalbumin Using a Peptide Array - PMC [pmc.ncbi.nlm.nih.gov]
- 8. elkbiotech.com [elkbiotech.com]
- 9. researchgate.net [researchgate.net]
- 10. Ovalbumin Polyclonal Antibody, HRP (PA1-196-HRP) [thermofisher.com]
- 11. Ovalbumin Polyclonal Antibody (100-4133) [thermofisher.com]
A Comparative Guide to Adjuvants for Ovalbumin Peptide Vaccines
For Researchers, Scientists, and Drug Development Professionals
The development of effective subunit vaccines, particularly those based on peptides like ovalbumin (OVA), hinges on the selection of an appropriate adjuvant to elicit a robust and targeted immune response. This guide provides a comparative analysis of commonly used adjuvants with OVA peptide vaccines, supported by experimental data, detailed methodologies, and visualizations of key immunological pathways.
Comparative Efficacy of Adjuvants with OVA Peptides
The choice of adjuvant profoundly influences the magnitude and quality of the immune response to an OVA peptide vaccine. Below is a summary of quantitative data from preclinical studies comparing the effects of different adjuvants on T-cell responses, antibody production, and anti-tumor efficacy.
T-Cell Response Modulation
Adjuvants are critical in steering the T-cell response towards either a Type 1 (cellular immunity) or Type 2 (humoral immunity) phenotype. For cancer immunotherapy, a strong CD8+ T-cell response, characterized by the production of interferon-gamma (IFN-γ), is often desirable.
| Adjuvant | Key T-Cell Response Metric | Observation |
| CpG-ODN 1826 | Antigen-Specific Effector T cell (Teff) to Regulatory T cell (Treg) Ratio | Significantly enhanced antigen-specific CD8+ Teff:Treg ratios compared to OVA peptide alone.[1] |
| Poly(I:C) | Antigen-Specific Effector T cell (Teff) to Regulatory T cell (Treg) Ratio | Dramatically increased the antigen-specific Teff:Treg ratio and induced polyfunctional effector cells.[1] |
| Quil A | Antigen-Specific Effector T cell (Teff) to Regulatory T cell (Treg) Ratio | Favored the expansion of antigen-specific Tregs and did not increase the Teff:Treg ratio.[1] |
| Alum | Cytokine Production | Known to promote a Th2-biased response with the production of IL-4, IL-5, and IL-10.[2] |
| Freund's Complete Adjuvant (CFA) | Cytokine Production | Induces a strong Th1-biased immune response with high levels of IFN-γ.[2] |
Humoral Immune Response
The production of high-titer antibodies is a key indicator of a robust humoral immune response, which is crucial for protection against many pathogens.
| Adjuvant | Antibody Isotype | Observation |
| Alum | IgG1, IgG2a, IgG2b | Elicited a low IgG2a/IgG2b response, indicating a Th2-biased response.[2] |
| Freund's Complete Adjuvant (CFA) | IgG1, IgG2a, IgG2b | Strongly triggered a Th1 response with high levels of IgG2a and IgG2b.[2] |
| MF59 | IgG1, IgG2a, IgG2b | Promoted a Th2 response with no detectable IgG2a or IgG2b.[2] |
| CpG-ODN 1826 | Total IgG | Induced robust total IgG responses, comparable to CFA. |
| R4Pam2Cys | Total IgG | Elicited higher antibody titers than OVA with alum and comparable to OVA with CFA.[3] |
Anti-Tumor Efficacy in B16-OVA Model
The ultimate measure of success for a cancer vaccine is its ability to control tumor growth. The B16-OVA melanoma model is a widely used preclinical model to assess the anti-tumor efficacy of OVA-based vaccines.
| Adjuvant Combination | Efficacy Metric | Observation |
| OVA Peptide + CpG | Tumor Growth and Survival | Substantially delayed tumor growth and led to complete tumor rejection in 3 out of 5 mice.[1] |
| OVA Peptide + Poly(I:C) | Tumor Growth and Survival | Significantly delayed tumor growth with complete rejection in 2 out of 5 mice.[1] |
| Alginate/OVA Peptide | Tumor Progression | Inhibited tumor progression more effectively than the peptide alone. |
| AuNP-OVA + AuNP-CpG | Tumor Growth and Survival | Induced strong anti-tumor activity and prolonged survival in a therapeutic tumor model.[4] |
Signaling Pathways and Experimental Workflows
Understanding the underlying mechanisms of adjuvant action is crucial for rational vaccine design. The following diagrams illustrate the key signaling pathways activated by different adjuvants and a general workflow for evaluating vaccine efficacy.
Caption: Signaling pathways of common adjuvants.
Caption: General experimental workflow for vaccine evaluation.
Detailed Experimental Protocols
Murine Immunization Protocol
-
Animal Model: C57BL/6 mice, 6-8 weeks old, are typically used.
-
Vaccine Formulation: The OVA peptide (e.g., OVA257-264 for CD8+ T-cell responses or OVA323-339 for CD4+ T-cell responses) is emulsified with the chosen adjuvant. For instance, for a CpG-based vaccine, 100 µg of CpG ODN is mixed with 100 µg of the OVA peptide in phosphate-buffered saline (PBS).[5]
-
Administration: Mice are immunized subcutaneously (s.c.) at the base of the tail with a total volume of 100-200 µL.
-
Booster Doses: A booster immunization is typically given 14-21 days after the primary immunization using the same vaccine formulation and route of administration.[3]
In Vivo Tumor Challenge Model
-
Cell Line: B16-OVA, a B16 melanoma cell line engineered to express ovalbumin, is commonly used.
-
Tumor Inoculation: A week after the final immunization, mice are challenged by subcutaneous injection of 1 x 10^5 to 5 x 10^5 B16-OVA cells in the flank.[4]
-
Monitoring: Tumor growth is monitored by measuring the tumor dimensions with calipers every 2-3 days. Tumor volume is calculated using the formula: (length x width^2) / 2. Animal survival is also monitored.[4]
Enzyme-Linked Immunosorbent Assay (ELISA) for OVA-Specific Antibodies
-
Plate Coating: 96-well ELISA plates are coated with 1-10 µg/mL of ovalbumin in a coating buffer (e.g., PBS) and incubated overnight at 4°C.
-
Blocking: Plates are washed and blocked with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
-
Sample Incubation: Serum samples, serially diluted in blocking buffer, are added to the wells and incubated for 2 hours at room temperature.
-
Detection Antibody: After washing, a horseradish peroxidase (HRP)-conjugated anti-mouse IgG (or specific isotypes like IgG1 and IgG2a) antibody is added and incubated for 1 hour.
-
Substrate Addition: Plates are washed again, and a TMB substrate solution is added. The reaction is stopped with a stop solution (e.g., 2N H2SO4).
-
Data Acquisition: The optical density is read at 450 nm using a microplate reader. Antibody titers are determined as the reciprocal of the highest dilution giving a reading above the background.
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion
-
Plate Preparation: ELISpot plates are coated with an anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Cell Plating: Splenocytes from immunized mice are isolated and plated at a density of 2 x 10^5 to 5 x 10^5 cells per well.
-
Antigen Stimulation: Cells are stimulated with the relevant OVA peptide (e.g., 10 µg/mL of OVA257-264) for 18-24 hours at 37°C. Wells with media alone serve as a negative control, and wells with a mitogen (e.g., Concanavalin A) serve as a positive control.
-
Detection: After incubation, cells are washed away, and a biotinylated anti-mouse IFN-γ detection antibody is added, followed by a streptavidin-alkaline phosphatase conjugate.
-
Spot Development: A substrate is added to develop the spots, which represent individual IFN-γ-secreting cells.
-
Analysis: Spots are counted using an automated ELISpot reader. The results are expressed as the number of spot-forming units (SFU) per million splenocytes.[6][7]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In vivo gold nanoparticle delivery of peptide vaccine induces anti-tumor immune response in prophylactic and therapeutic tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide Vaccine Administered with a Toll-like Receptor Agonist is Effective for the Treatment and Prevention of Spontaneous Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The secretory IFN-γ response of single CD4 memory cells after activation on different antigen presenting cell types - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Validation of Ovalbumin Peptide Purity by HPLC and Mass Spectrometry
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides like those derived from ovalbumin is a critical step in guaranteeing experimental reproducibility and therapeutic safety. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are indispensable analytical techniques for this purpose. This guide provides an objective comparison of these methods, complete with experimental protocols and representative data, to aid in the stringent validation of ovalbumin peptide purity.
High-Performance Liquid Chromatography (HPLC) serves as a foundational technique for assessing peptide purity by separating the target peptide from impurities based on their physicochemical properties.[1][2][3] The purity is typically quantified by comparing the area of the main peptide peak to the total area of all peaks in the chromatogram.[1][2] Mass Spectrometry (MS), often coupled with HPLC (LC-MS), provides orthogonal validation by confirming the molecular weight of the target peptide and identifying the nature of any impurities.[4][5] This dual approach ensures a comprehensive purity profile, which is essential for both research applications and regulatory submissions for therapeutic peptides, where purity requirements can be as high as ≥98%.[2]
Comparative Analysis of Purity Validation Techniques
The choice of analytical technique depends on the specific requirements of the study, including the desired level of characterization and the nature of potential impurities. Reverse-Phase HPLC (RP-HPLC) is the most common method for peptide purity analysis, offering excellent resolution and reproducibility.[6][7] Coupling HPLC with mass spectrometry provides an added layer of confidence by confirming the identity of the main peak and characterizing co-eluting impurities.[8][9]
| Performance Metric | RP-HPLC with UV Detection | LC-MS | Key Considerations for Ovalbumin Peptides |
| Principle of Separation/Detection | Hydrophobicity | Hydrophobicity and Mass-to-Charge Ratio | Ovalbumin peptides can vary in hydrophobicity, making gradient optimization crucial. |
| Primary Output | Chromatogram with UV absorbance peaks | Chromatogram and Mass Spectra | UV at 214-220 nm detects the peptide backbone. MS confirms the expected molecular weight.[2][3] |
| Purity Determination (%) | 99.1% (Representative) | 99.1% (Purity confirmed by UV, identity by MS) | Purity is calculated from the relative peak area in the UV chromatogram.[1] |
| Impurity Identification | Based on retention time relative to the main peak | Confirmed by molecular weight | Common impurities include deletion sequences, truncated products, and oxidized forms.[2][8] |
| Resolution of Main Impurity | 2.1 (Representative) | 2.1 (Chromatographic resolution) | A C18 column is typically effective for resolving common impurities from the main peptide.[2][10] |
| Analysis Time (minutes) | ~30 | ~30 | Gradient elution is necessary to separate peptides and impurities effectively.[2] |
| Throughput | Moderate to High | Moderate | Automation can enhance the throughput of both techniques.[4] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to achieving accurate and reliable purity validation of ovalbumin peptides.
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a standard RP-HPLC method for determining the purity of a synthetic this compound.
Objective: To quantify the purity of a synthetic this compound by separating it from process-related impurities.
Instrumentation:
-
Standard HPLC system equipped with a UV detector.
Materials:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.[3]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[3]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[3]
-
Sample: Synthetic this compound.
Procedure:
-
Sample Preparation: Dissolve the this compound in Mobile Phase A to a final concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.[1][3]
-
Chromatographic Conditions:
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the this compound by dividing the peak area of the main peptide by the total peak area of all peaks and multiplying by 100.[1]
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol describes a typical LC-MS method for confirming the identity of the this compound and its impurities.
Objective: To confirm the molecular weight of the main this compound peak and to identify the mass of any co-eluting or closely eluting impurities.
Instrumentation:
-
HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
Materials:
-
Same as for RP-HPLC protocol.
Procedure:
-
Sample Preparation: Prepare the sample as described in the RP-HPLC protocol.
-
LC Conditions: Use the same chromatographic conditions as outlined in the RP-HPLC protocol to ensure comparability of retention times.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: m/z 300-2000.
-
Data Acquisition: Full scan mode. For further structural elucidation, tandem MS (MS/MS) can be performed on the main peptide and impurity peaks.
-
-
Data Analysis:
-
Extract the total ion chromatogram (TIC).
-
Generate the mass spectrum for the main peak and any impurity peaks.
-
Deconvolute the mass spectrum to determine the monoisotopic mass of the peptide and impurities.
-
Compare the observed mass with the theoretical mass of the this compound.
-
Visualizing the Experimental Workflow
A clear understanding of the experimental workflow is crucial for proper execution and interpretation of results.
Caption: Workflow for this compound purity validation.
The logical flow from sample preparation to data analysis ensures a systematic approach to peptide purity validation.
Caption: Relationship between HPLC, MS, and validation outcomes.
References
- 1. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. benchchem.com [benchchem.com]
- 4. gilson.com [gilson.com]
- 5. apexpeptidesupply.com [apexpeptidesupply.com]
- 6. phmethods.net [phmethods.net]
- 7. harvardapparatus.com [harvardapparatus.com]
- 8. oxfordglobal.com [oxfordglobal.com]
- 9. waters.com [waters.com]
- 10. lcms.cz [lcms.cz]
Beyond Ovalbumin: A Comparative Guide to Alternative Model Antigens in Immunological Research
For decades, Ovalbumin (OVA) has served as a cornerstone model antigen in immunology, facilitating groundbreaking discoveries in T-cell biology, allergy, and vaccine development. However, the increasing complexity of immunological research demands a more diverse array of tools to probe the nuances of the immune system. This guide provides a comprehensive comparison of key alternative model antigens, offering researchers objective, data-supported insights to select the optimal antigen for their experimental needs.
Quantitative Comparison of Immunological Responses
The selection of a model antigen is a critical determinant of the nature and magnitude of the elicited immune response. This section provides a quantitative comparison of commonly used alternatives to OVA.
| Model Antigen | Source Organism | Typical Immunization Dose (Mice) | Predominant T-Helper Response | Key Immunological Readouts | Reference |
| Ovalbumin (OVA) | Chicken (Gallus gallus) | 10-100 µg | Th1 and Th2 | IgG1, IgE, CD4+/CD8+ T-cell proliferation | [1][2] |
| Keyhole Limpet Hemocyanin (KLH) | Giant keyhole limpet (Megathura crenulata) | 50-100 µg | Strong Th1/Th2 | High-titer IgG, potent T-cell proliferation | [3] |
| Bovine Serum Albumin (BSA) | Cow (Bos taurus) | 50-200 µg | Predominantly Th1 | High IgG2a, low IgE | [1][2] |
| Tetanus Toxoid (TT) | Clostridium tetani | 1-10 µg | Strong Th1 | High IFN-γ, robust CD8+ T-cell response | [4][5] |
| House Dust Mite (HDM) Extract | Dermatophagoides pteronyssinus | 25-100 µg | Strong Th2 | High IgE, eosinophilia | [6][7] |
Table 1: Comparative Performance of Model Antigens. This table summarizes key characteristics and typical immunological outcomes for OVA and its alternatives in murine models.
Quantitative Data from Comparative Studies:
| Antigen Comparison | Parameter | OVA Response | Alternative Antigen Response | Fold Difference | Reference |
| BSA vs. OVA | Serum IgE Titer | High | Low/Undetectable | >10-fold lower | [1][2] |
| BSA vs. OVA | Serum IgG2a Titer | Low | High | >5-fold higher | [1] |
| HDM vs. OVA | BALF Eosinophil Count (x10^4) | ~5 | ~25 | ~5-fold higher | [7] |
| HDM vs. OVA | Total Cells in BALF (x10^5) | ~2 | ~6 | ~3-fold higher | [7] |
Table 2: Direct Quantitative Comparison of Immunological Responses. This table presents quantitative data from studies directly comparing the immunogenicity of alternative antigens to OVA. BALF: Bronchoalveolar Lavage Fluid.
Detailed Experimental Protocols
Reproducibility is the bedrock of scientific advancement. The following section provides detailed protocols for key immunological assays used in the characterization of model antigens.
In Vivo Immunization of Mice
This protocol outlines a general procedure for subcutaneous immunization of mice to elicit an antigen-specific immune response.
Workflow for In Vivo Immunization:
Figure 1: General workflow for in vivo immunization of mice.
Protocol:
-
Antigen-Adjuvant Emulsion Preparation:
-
Dissolve the chosen antigen (e.g., 1 mg/mL of OVA, KLH, or BSA) in sterile phosphate-buffered saline (PBS).[8][9]
-
In a separate sterile tube, add an equal volume of Complete Freund's Adjuvant (CFA) for the primary immunization or Incomplete Freund's Adjuvant (IFA) for booster immunizations.[8][9]
-
Slowly add the antigen solution to the adjuvant while vortexing or sonicating to create a stable water-in-oil emulsion. A stable emulsion will not disperse when a drop is placed on the surface of cold water.
-
-
Immunization Procedure:
-
Sample Collection:
-
Collect blood via tail vein or cardiac puncture 7-10 days after the final booster to assess antibody titers.
-
Spleens can be harvested for the analysis of T-cell responses.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific Antibodies
This protocol describes the quantification of antigen-specific antibody levels in serum.
ELISA Workflow:
References
- 1. Divergent antibody isotype responses induced in mice by systemic exposure to proteins: a comparison of ovalbumin with bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characteristics of antibody responses induced in mice by protein allergens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Immune response in mice following immunization with DNA encoding fragment C of tetanus toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetanus toxoid and CCL3 improve DC vaccines in mice and glioblastoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute airway eosinophilic inflammation model in mice induced by ovalbumin, house dust mite, or shrimp tropomyosin: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Acute airway eosinophilic inflammation model in mice induced by ovalbumin, house dust mite, or shrimp tropomyosin: a comparative study [frontiersin.org]
- 8. hookelabs.com [hookelabs.com]
- 9. Hooke - Protocols - Immunization of Mice for Production of Antigen-Specific Antibodies [hookelabs.com]
Ovalbumin Peptides: A Comparative Guide to Th1 vs. Th2 Immune Response Induction
For Researchers, Scientists, and Drug Development Professionals
The nature of an immune response, specifically the balance between T helper 1 (Th1) and T helper 2 (Th2) pathways, is a critical determinant in vaccine efficacy, allergic reactions, and autoimmune disease pathogenesis. Ovalbumin (OVA), a primary protein component of egg whites, and its derived peptides are extensively used as model antigens to study these immune responses. This guide provides an objective comparison of how different ovalbumin peptides can selectively induce Th1 or Th2 dominant responses, supported by experimental data and detailed protocols.
At a Glance: Peptide-Induced Th1/Th2 Differentiation
The differentiation of naive CD4+ T cells into either Th1 or Th2 subtypes is orchestrated by the local cytokine milieu, the nature of the antigen, and the type of antigen-presenting cell (APC) involved. Th1 responses are characterized by the production of interferon-gamma (IFN-γ) and are crucial for cell-mediated immunity against intracellular pathogens. Conversely, Th2 responses, marked by the secretion of interleukins 4, 5, and 13 (IL-4, IL-5, IL-13), are central to humoral immunity against extracellular pathogens and play a significant role in allergic diseases.
Recent studies have demonstrated that subtle variations in the epitope of an antigenic peptide can profoundly influence this Th1/Th2 balance.
Comparative Analysis of OVA Peptide-Induced Responses
A key study highlights that different epitopes within the same well-known OVA peptide, OVA323-339, can drive distinct T helper cell differentiation pathways.[1][2] This peptide is a classical MHC class II-restricted epitope used to study T-cell activation.[3]
Research using T-cell receptor (TCR) transgenic mice has revealed that recognition of the N-terminal region of the OVA323-339 peptide is associated with a strong proliferative response and a Th2-phenotype.[1][2] In contrast, recognition of the C-terminal region of the same peptide results in a milder proliferation and a Th1-skewed response.[1][2] This differential recognition and subsequent response profile have significant implications for understanding and potentially treating conditions like food allergies and for the development of immunotherapies.[1]
Quantitative Data Summary
The following table summarizes the key findings from comparative studies on OVA peptide-induced Th1/Th2 responses.
| Peptide/Epitope | T-Cell Receptor Specificity | Proliferative Response | Dominant Cytokine Profile | Resulting Immune Skew | Reference |
| OVA323-339 (N-terminal region) | OVA23-3 | Strong | IL-4 | Th2 | [1][2] |
| OVA323-339 (C-terminal region) | DO11.10 | Milder | IFN-γ | Th1 | [1][2] |
The dose of the antigen presented by dendritic cells (DCs) also plays a crucial role. Low doses of OVA tend to induce a Th2 response, while higher doses can elicit a Th1 response.[4]
The Role of Adjuvants in Modulating the Response
Adjuvants co-administered with ovalbumin or its peptides can significantly influence the resulting Th1/Th2 balance.
| Adjuvant | Effect on OVA-induced Response | Key Cytokine/Antibody Changes | Reference |
| Amorphous Silica Nanoparticles | Dose- and size-dependent adjuvant effect for both Th1 and Th2 | Increased IFN-γ, IL-2, IL-4, IL-5, IgG1, and IgG2a | [5] |
| Paclitaxel | Promotes both Th1 and Th2 responses | Increased IFN-γ, IL-12, IL-4, IL-10, IgG1, and IgG2a | [6] |
| Chitosan Nanoparticles | Elicits a balanced Th1/Th2 response | Increased IFN-γ, IL-2, IL-10, IgG, IgG1, IgG2a, and IgG2b | [7][8] |
| Alum | Induces a Th2-dominant response | Promotes IgG1 production | [9] |
| Glycyrrhizin Liposomes (with Alum) | Shifts response towards Th1 | Increased IFN-γ and IgG2a | [9] |
Visualizing the Pathways and Workflows
To better understand the underlying mechanisms and experimental setups, the following diagrams illustrate the key processes.
Caption: Th1/Th2 differentiation pathway.
Caption: General experimental workflow for assessing immune responses.
Detailed Experimental Protocols
The methodologies employed in these studies are crucial for the reproducibility and interpretation of the results. Below are summaries of the key experimental protocols.
Murine Model and Immunization
-
Animals: BALB/c mice or TCR transgenic mice (e.g., DO11.10) are commonly used.
-
Antigen: Ovalbumin protein or specific peptides (e.g., OVA323-339) are used for immunization.
-
Adjuvants: Adjuvants such as aluminum hydroxide (Alum), paclitaxel, or chitosan nanoparticles are co-administered with the antigen.[6][7]
-
Immunization Protocol: Mice are typically immunized subcutaneously or intraperitoneally on days 1 and 15.[8] Blood and spleen samples are collected for analysis two weeks after the final immunization.[6]
Splenocyte Proliferation Assay
-
Cell Preparation: Spleens are harvested, and single-cell suspensions of splenocytes are prepared.
-
Cell Culture: Splenocytes are cultured in 96-well plates at a density of approximately 2 x 10^5 cells/well.
-
Stimulation: Cells are stimulated with the specific OVA peptide, whole OVA, or mitogens like Concanavalin A (Con A) and lipopolysaccharide (LPS).
-
Proliferation Measurement: Cell proliferation is assessed using methods like MTT assay or [3H]-thymidine incorporation.
Cytokine and Antibody Measurement (ELISA)
-
Cytokine Analysis: Supernatants from cultured splenocytes are collected after 24-72 hours of stimulation. The concentrations of key Th1 (IFN-γ, IL-2) and Th2 (IL-4, IL-5, IL-10) cytokines are measured using specific enzyme-linked immunosorbent assay (ELISA) kits.[1][6]
-
Antibody Titer Analysis: Serum is collected from blood samples. OVA-specific antibody isotypes (e.g., IgG1, IgG2a) are quantified by ELISA. IgG2a is indicative of a Th1 response, while IgG1 is associated with a Th2 response in mice.[9]
Conclusion
The choice of ovalbumin peptide epitope and the accompanying adjuvant are critical determinants of the resulting Th1/Th2 immune response. The ability of different regions within the same OVA323-339 peptide to drive distinct Th1 or Th2 phenotypes underscores the specificity of T-cell recognition in shaping the immune outcome.[1][2] Furthermore, the rational selection of adjuvants can effectively steer the immune response towards a desired Th1, Th2, or balanced profile.[5][6][7] This detailed understanding is paramount for the strategic design of novel vaccines and immunomodulatory therapies for a range of diseases.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Two distinct epitopes on the ovalbumin 323-339 peptide differentiating CD4⁺T cells into the Th2 or Th1 phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. Different doses of ovalbumin exposure on dendritic cells determine their genetic/epigenetic regulation and T cell differentiation | Aging [aging-us.com]
- 5. Enhancement of ovalbumin-specific Th1, Th2, and Th17 immune responses by amorphous silica nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paclitaxel acts as an adjuvant to promote both Th1 and Th2 immune responses induced by ovalbumin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. turkishimmunology.org [turkishimmunology.org]
Unraveling the Functional Dichotomy of Ovalbumin Peptide Binding Registers: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of how ovalbumin (OVA) peptides bind to Major Histocompatibility Complex (MHC) molecules is pivotal for designing effective immunotherapies and vaccines. This guide provides an objective comparison of the functional differences between the binding registers of two prominent OVA-derived peptides: SIINFEKL, which binds to MHC class I, and the 323-339 region, which interacts with MHC class II in distinct registers. This analysis is supported by experimental data and detailed methodologies to facilitate reproducible research.
At a Glance: Key Functional Distinctions
The primary functional difference between the binding of OVA peptides to MHC class I and class II molecules lies in the origin of the peptide and the subsequent immune response they elicit. MHC class I molecules typically present endogenous peptides, leading to the activation of cytotoxic CD8+ T cells, a critical arm of the anti-viral and anti-tumor immune response. In contrast, MHC class II molecules present exogenous peptides, activating CD4+ helper T cells, which orchestrate a broader adaptive immune response.
The well-characterized OVA(257-264) peptide, SIINFEKL, is a classic example of an MHC class I-restricted epitope, binding to the H-2Kb molecule.[1][2][3] Conversely, the OVA(323-339) peptide is presented by the MHC class II molecule I-Ad and, intriguingly, can bind in at least two different, functionally distinct registers.[4][5][6][7][8] This differential binding of a single peptide sequence to the same MHC class II molecule results in the stimulation of different T-cell hybridomas, highlighting a fascinating layer of complexity in antigen presentation.[4][5][6][8]
Quantitative Analysis of Peptide-MHC Interactions
The stability and affinity of the peptide-MHC interaction are critical determinants of the resulting T-cell response. Below is a summary of quantitative data for the binding of key ovalbumin peptides to their respective MHC molecules.
| Peptide Sequence | MHC Molecule | Binding Affinity (IC50/KD) | Kinetic Parameters | T-Cell Response |
| SIINFEKL (OVA 257-264) | H-2Kb | ~10 nM (High Affinity)[9] | k_on: 1.627 x 10^7 M⁻¹h⁻¹k_off: 0.0495 h⁻¹[10] | CD8+ T cell (OT-I) activation[10][11] |
| OVA(323-335) | I-Ad | Measurable but distinct from alternate register | Dissociates with distinct kinetics[5][6] | Stimulates a specific T-cell hybridoma[4][5][6] |
| OVA(325-336) | I-Ad | Required for stable binding[5] | Dissociates with distinct kinetics[5][6] | Stimulates a different T-cell hybridoma (e.g., 3DO-54.8)[4][5][6] |
Experimental Protocols
Reproducible experimental data is the cornerstone of scientific advancement. Here, we outline the methodologies for key experiments used to characterize the functional differences between ovalbumin peptide binding registers.
Peptide-MHC Binding Assays
These assays are fundamental to quantifying the affinity and stability of peptide-MHC interactions. A common method is the competitive binding assay.
Protocol: Competitive ELISA-based Peptide-MHC II Binding Assay
-
Plate Coating: Coat a 384-well high-binding ELISA plate with an anti-MHC II antibody (e.g., L243) overnight at 4°C.
-
Peptide Dilution: Prepare a dilution series of the test peptides in a suitable buffer (e.g., citrate phosphate buffer).
-
Competition Reaction: In a separate plate, incubate a known concentration of a biotinylated reference peptide with a fixed concentration of purified, recombinant MHC class II molecules and the serially diluted test peptides. This reaction is typically incubated for 24-72 hours to reach equilibrium.
-
Capture of Complexes: Transfer the equilibrated peptide-MHC complexes to the antibody-coated ELISA plate and incubate to allow for capture.
-
Detection: Wash the plate to remove unbound components. Add europium-labeled streptavidin, which binds to the biotinylated reference peptide. After another wash step, add an enhancement solution to activate the europium fluorescence.
-
Data Acquisition: Measure the time-resolved fluorescence. The signal is inversely proportional to the binding affinity of the test peptide.
-
Analysis: Calculate the IC50 value, which is the concentration of the test peptide required to inhibit 50% of the binding of the reference peptide.
T-Cell Activation Assays
These assays measure the functional consequence of peptide-MHC presentation by quantifying the activation of specific T cells.
Protocol: T-Cell Hybridoma Activation Assay
-
Antigen Presenting Cell (APC) Preparation: Culture a suitable APC line (e.g., bone marrow-derived dendritic cells) and pulse them with varying concentrations of the ovalbumin peptides (e.g., SIINFEKL, OVA(323-339)) for several hours.
-
Co-culture: Co-culture the peptide-pulsed APCs with a T-cell hybridoma specific for the peptide-MHC complex of interest (e.g., OT-I for SIINFEKL/H-2Kb, or specific hybridomas for different OVA(323-339)/I-Ad registers).
-
Incubation: Incubate the co-culture for 24-48 hours.
-
Cytokine Measurement: Collect the supernatant and measure the concentration of a cytokine produced by the activated T-cell hybridoma, typically Interleukin-2 (IL-2), using an ELISA or a bead-based immunoassay.
-
Data Analysis: Plot the cytokine concentration against the peptide concentration to determine the peptide's potency in activating the T-cell response.
Visualizing the Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the distinct antigen processing pathways and a typical experimental workflow.
Figure 1: Antigen processing and presentation pathways for MHC class I and class II molecules.
Figure 2: Experimental workflow for a T-cell activation assay.
Conclusion
The functional differences between the binding registers of ovalbumin peptides to MHC class I and class II molecules are profound, dictating the nature of the ensuing immune response. The high-affinity, stable binding of SIINFEKL to H-2Kb is a cornerstone of CD8+ T cell-mediated immunity research. In contrast, the ability of the OVA(323-339) peptide to bind to I-Ad in multiple, functionally distinct registers unveils a sophisticated mechanism for modulating CD4+ T cell responses. A thorough understanding of these differences, supported by robust quantitative data and standardized experimental protocols, is essential for the rational design of next-generation immunomodulatory therapies.
References
- 1. Crystal structure of an H-2Kb-ovalbumin peptide complex reveals the interplay of primary and secondary anchor positions in the major histocompatibility complex binding groove - PMC [pmc.ncbi.nlm.nih.gov]
- 2. InVivoMAb anti-mouse MHC Class I (H-2Kb) bound to SIINFEKL peptide (OVA residues 257-264) | Bio X Cell [bioxcell.com]
- 3. invivogen.com [invivogen.com]
- 4. Ovalbumin(323-339) peptide binds to the major histocompatibility complex class II I-A(d) protein using two functionally distinct registers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ovalbumin(323-339) peptide binds to the major histocompatibility complex class II I-A(d) protein using two functionally distinct registers. | Palmetto Profiles [profiles.musc.edu]
- 8. researchgate.net [researchgate.net]
- 9. A SIINFEKL-Based System to Measure MHC Class I Antigen Presentation Efficiency and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Presentation of Exogenous Antigens on Major Histocompatibility Complex (MHC) Class I and MHC Class II Molecules Is Differentially Regulated during Dendritic Cell Maturation - PMC [pmc.ncbi.nlm.nih.gov]
The Stability of Peptide-MHC Complexes: A Superior Predictor of T-Cell Immunogenicity In Vivo
A comprehensive guide for researchers, scientists, and drug development professionals comparing experimental data on the correlation between the stability of peptide-Major Histocompatibility Complex (pMHC) interactions and the resulting in vivo immune response. This guide demonstrates that pMHC stability is a more reliable indicator of immunogenicity than peptide binding affinity alone.
The activation of cytotoxic T lymphocytes (CTLs) is a cornerstone of the adaptive immune response against viral infections and cancerous cells. This process is initiated by the recognition of a specific peptide antigen presented by an MHC molecule on the surface of an antigen-presenting cell (APC) or a target cell. For a T-cell response to be triggered, the pMHC complex must remain intact long enough for a T-cell receptor (TCR) to engage with it effectively. This has led to the hypothesis that the stability of the pMHC complex, rather than just the binding affinity of the peptide to the MHC molecule, is a critical determinant of its immunogenicity.
This guide consolidates experimental findings that substantiate this hypothesis, providing a quantitative comparison of pMHC stability and in vivo immunogenicity, detailed experimental protocols for key assays, and visual representations of the underlying biological processes and experimental workflows.
Quantitative Correlation: pMHC Stability vs. In Vivo Immunogenicity
A seminal study by Harndahl et al. (2012) provided compelling evidence that immunogenic peptides form significantly more stable complexes with MHC class I molecules compared to non-immunogenic peptides, even when their binding affinities are similar.[1][2][3] The data presented below is derived from studies on vaccinia virus-derived peptides restricted to the human MHC class I allele HLA-A02:01.[4][5] Immunogenicity was assessed in HLA-A02:01 transgenic mice following infection with vaccinia virus, with the magnitude of the T-cell response determined by IFN-γ ELISpot assays.[4] The stability of the pMHC complexes was measured as the half-life (t½) of the complex at 37°C using a scintillation proximity assay.[3]
| Peptide | Source Protein (Vaccinia Virus) | Sequence | pMHC Stability (Half-life, hours) | In Vivo Immunogenicity (Mean IFN-γ SFU / 10^6 Splenocytes) | Immunogenicity Classification |
| A8R | A8R | YLFINLILV | > 7.0 | 450 | Immunogenic |
| B8R | B8R | TSYKFESV | > 7.0 | 350 | Immunogenic |
| C7L | C7L | KLVANNLIV | 5.5 | 250 | Immunogenic |
| A23R | A23R | IGMEVTPSI | 2.5 | 150 | Immunogenic |
| E7R | E7R | YCIFQPLI | 1.5 | 50 | Subdominant |
| F8L | F8L | FLIYFLFV | 0.5 | < 10 | Non-immunogenic |
| M1L | M1L | FMPVLPVFI | < 0.5 | < 10 | Non-immunogenic |
| A19L | A19L | ALAGYLFAL | < 0.5 | < 10 | Non-immunogenic |
Note: The quantitative immunogenicity data is representative and collated from figures within Assarsson et al. (2007)[4][5] and subsequently analyzed in Harndahl et al. (2012)[1][2][3]. SFU stands for Spot Forming Units.
The data clearly illustrates that peptides eliciting a robust in vivo T-cell response consistently exhibit a longer pMHC half-life. This suggests that a significant portion of peptides that bind to MHC molecules but fail to induce an immune response in vivo, often referred to as "holes in the T-cell repertoire," can be attributed to their formation of unstable pMHC complexes.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling events initiated by TCR engagement with a stable pMHC and the general workflow for assessing the correlation between pMHC stability and immunogenicity.
References
- 1. Peptide-MHC class I stability is a better predictor than peptide affinity of CTL immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. A quantitative analysis of the variables affecting the repertoire of T cell specificities recognized after vaccinia virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Natural vs. Synthetic Ovalbumin Peptides in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional performance of naturally processed versus chemically synthesized ovalbumin (OVA) peptides in key immunological assays. The data and protocols presented herein are intended to assist researchers in selecting the appropriate form of ovalbumin peptide for their experimental needs, whether for vaccine development, immunotherapy research, or fundamental studies of T-cell activation.
Introduction
Ovalbumin, a protein from chicken egg whites, is a widely used model antigen in immunology. T-cells, the key players in the adaptive immune response, do not recognize whole antigens but rather short peptide fragments presented by Major Histocompatibility Complex (MHC) molecules on the surface of antigen-presenting cells (APCs). These antigenic peptides can be derived from the natural processing of the whole OVA protein within APCs or can be chemically synthesized and added exogenously to cell cultures. Understanding the functional differences between these two sources of peptides is crucial for the accurate design and interpretation of immunological experiments.
Natural Ovalbumin Peptides: These are epitopes generated through the uptake and enzymatic degradation of the full-length ovalbumin protein by APCs, such as dendritic cells or macrophages. The resulting peptides are then loaded onto MHC class I or class II molecules and presented to CD8+ or CD4+ T-cells, respectively. This process mimics the natural in vivo pathway of antigen presentation.
Synthetic Ovalbumin Peptides: These are short, chemically synthesized amino acid chains corresponding to known T-cell epitopes of ovalbumin, such as SIINFEKL (OVA257-264) for MHC class I and ISQAVHAAHAEINEAGR (OVA323-339) for MHC class II. These peptides can directly bind to MHC molecules on the surface of APCs or even be used to stimulate T-cells in an APC-free manner if presented on artificial systems.
Data Presentation: Quantitative Comparison of Functional Assays
The following tables summarize the key differences in the functional responses elicited by naturally processed and synthetic ovalbumin peptides.
| Functional Assay | Natural Ovalbumin (Processed Peptides) | Synthetic Ovalbumin Peptides (e.g., OVA323-339) | Key Differences |
| T-Cell Proliferation | Elicits proliferation of both OVA- and OVA peptide-specific T-cells. | Primarily stimulates proliferation of T-cells specific to the synthetic peptide sequence.[1] | Natural OVA activates a broader range of T-cell clones compared to a single synthetic peptide. |
| Cytokine Release (in vivo) | Induces a Th2-like response with significant production of IL-4 and IgE.[1] | Also induces a Th2-like response, but with potentially lower immunogenic potency to activate splenocytes from OVA-sensitized mice.[1] | The whole protein may have stronger intrinsic immunogenicity due to multiple epitopes. |
| Antibody Response (in vivo) | Generates significant levels of total and OVA-specific IgE.[1] | Induces higher levels of peptide-specific IgE and can also induce OVA-specific IgE.[1] | The specificity of the antibody response is more targeted with synthetic peptides. |
| Parameter | Natural Ovalbumin (Processed Peptides) | Synthetic Ovalbumin Peptides |
| Antigen Processing Requirement | Required | Not required |
| MHC Loading | Intracellular | Can be extracellular |
| Epitope Diversity | Multiple epitopes presented | Single, defined epitope |
| T-Cell Clone Activation | Polyclonal | Monoclonal or oligoclonal |
| In Vitro Assay Complexity | Higher (requires APCs and processing time) | Lower (can bypass processing) |
Experimental Protocols
T-Cell Proliferation Assay using CFSE Staining
This assay measures the proliferation of T-cells in response to antigenic stimulation.
Materials:
-
OT-II transgenic mice (for CD4+ T-cells specific for OVA323-339)
-
Complete RPMI-1640 medium
-
Whole Ovalbumin protein (endotoxin-free)
-
Synthetic OVA323-339 peptide
-
Antigen-presenting cells (e.g., bone marrow-derived dendritic cells or splenocytes)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Flow cytometer
Protocol:
-
Isolate CD4+ T-cells: Isolate spleens from OT-II mice and enrich for CD4+ T-cells using a magnetic-activated cell sorting (MACS) kit.
-
CFSE Staining: Resuspend the isolated T-cells at 1 x 107 cells/mL in PBS. Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding five volumes of cold complete RPMI-1640 medium. Wash the cells twice.
-
Antigen Presentation:
-
Natural Processing: Plate APCs (e.g., 1 x 105 cells/well in a 96-well plate) and add whole ovalbumin at a concentration range of 1-100 µg/mL. Incubate for at least 4 hours to allow for uptake and processing.
-
Synthetic Peptide: Plate APCs and add synthetic OVA323-339 peptide at a concentration range of 0.1-10 µg/mL.
-
-
Co-culture: Add 2 x 105 CFSE-labeled CD4+ T-cells to each well containing the APCs and antigen.
-
Incubation: Co-culture the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
Flow Cytometry: Harvest the cells and stain with fluorescently labeled antibodies against CD4. Analyze the cells using a flow cytometer, gating on the CD4+ population. Proliferation is measured by the serial dilution of CFSE fluorescence.
Intracellular Cytokine Staining (ICS)
This assay detects the production of cytokines within individual T-cells following stimulation.
Materials:
-
Stimulated T-cells from the proliferation assay (or a separate stimulation experiment)
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Fixation/Permeabilization buffers
-
Fluorescently labeled antibodies against CD4, IFN-γ, IL-4, etc.
-
Flow cytometer
Protocol:
-
Cell Stimulation: Co-culture T-cells and APCs with either whole OVA or synthetic OVA peptide for 6 hours. For the last 4-5 hours of incubation, add Brefeldin A (e.g., 10 µg/mL) and Monensin (e.g., 2 µM) to block cytokine secretion.
-
Surface Staining: Harvest the cells and stain for surface markers like CD4 for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial kit or a solution of paraformaldehyde and saponin. This allows antibodies to access intracellular proteins.
-
Intracellular Staining: Add fluorescently labeled anti-cytokine antibodies (e.g., anti-IFN-γ, anti-IL-4) to the permeabilized cells and incubate for 30 minutes at 4°C in the dark.
-
Flow Cytometry: Wash the cells and resuspend them in FACS buffer. Analyze the cells on a flow cytometer to determine the percentage of CD4+ T-cells producing specific cytokines.
Mandatory Visualization
Caption: Experimental workflow for T-cell activation.
Caption: T-Cell Receptor (TCR) signaling pathway.
References
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Ovalbumin Peptides
For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory reagents like ovalbumin peptides is a critical component of laboratory safety and environmental responsibility. While ovalbumin and its derived peptides are not generally classified as acutely hazardous, they are known respiratory sensitizers and their full toxicological properties may not be completely understood.[1][2][3] Therefore, treating them with a degree of caution and adhering to established disposal protocols is paramount. This guide provides a step-by-step approach to the proper disposal of ovalbumin peptide waste, aligning with general laboratory best practices.
Immediate Safety and Handling:
Before commencing any disposal procedure, a thorough risk assessment should be conducted. Always handle ovalbumin peptides in a well-ventilated area and wear appropriate Personal Protective Equipment (PPE), including:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).[1]
-
Eye Protection: Safety goggles or a face shield.[1]
-
Lab Coat: A buttoned lab coat to prevent skin contact.[1]
In case of inhalation, move the individual to fresh air and seek medical attention if respiratory symptoms develop.[2][3]
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound waste depends on its form (liquid or solid) and your institution's specific Environmental Health and Safety (EHS) guidelines. Never dispose of untreated peptides directly down the drain or in regular trash. [1]
Liquid Waste Disposal (Solutions containing ovalbumin peptides):
The primary method for treating liquid peptide waste is through chemical inactivation to hydrolyze the peptide bonds, rendering it biologically inactive.
Experimental Protocol: Chemical Inactivation of this compound Solutions
-
Preparation: In a designated chemical fume hood, prepare a 1 M solution of either hydrochloric acid (HCl) or sodium hydroxide (NaOH).
-
Inactivation: Slowly add the liquid this compound waste to the inactivation solution. A recommended ratio is 1 part waste to 10 parts inactivation solution to ensure a sufficient excess of the hydrolyzing agent.[1]
-
Reaction Time: Allow the mixture to react for a minimum of 24 hours to ensure complete degradation of the peptide.[1]
-
Neutralization: After the inactivation period, neutralize the solution to a pH between 6.0 and 8.0.[1] For acidic solutions, slowly add a base like sodium bicarbonate or sodium hydroxide. For basic solutions, add a weak acid. Monitor the pH carefully during this process.
-
Collection: Collect the neutralized waste in a clearly labeled, leak-proof waste container. The label should include "Inactivated this compound Waste" and any other components of the solution.
-
Disposal: Dispose of the container through your institution's hazardous waste management service.
An alternative for some bioactive peptides is inactivation with a 10% bleach solution for at least 30 minutes.[4][5] However, the efficacy for ovalbumin peptides should be confirmed with your EHS department.
Solid Waste Disposal (Contaminated labware, gloves, etc.):
Solid waste contaminated with ovalbumin peptides should be handled as potentially hazardous waste.
-
Segregation: Collect all contaminated solid waste, such as pipette tips, gloves, and empty vials, in a dedicated, clearly labeled, and leak-proof hazardous waste container.[1]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and specify the contaminant ("this compound Contaminated Waste").[1]
-
Storage: Store the sealed container in a designated hazardous waste accumulation area.
-
Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management service.[1]
Quantitative Data for Disposal Procedures
The following table summarizes the key quantitative parameters for the chemical inactivation of this compound waste.
| Parameter | Recommendation | Rationale |
| Inactivation Reagent | 1 M HCl or 1 M NaOH | Strong acid or base to effectively hydrolyze peptide bonds.[1] |
| Waste to Reagent Ratio | 1:10 | Ensures a sufficient excess of the hydrolyzing agent for complete reaction.[1] |
| Inactivation Time | Minimum 24 hours | Allows for the complete degradation of the peptide.[1] |
| Final pH for Aqueous Waste | 6.0 - 8.0 | Neutral pH is generally required for institutional wastewater streams.[1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Disclaimer: This document provides general guidance. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and local regulations for waste disposal.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Ovalbumin Peptide
For Immediate Implementation: This document provides crucial safety and logistical guidance for the handling and disposal of Ovalbumin peptide, a key reagent in immunological research. Adherence to these protocols is essential for ensuring personnel safety and maintaining a secure laboratory environment.
This compound, while a valuable tool, presents potential hazards, primarily as a respiratory sensitizer that can trigger allergic reactions or asthma-like symptoms upon inhalation.[1][2] Skin and eye irritation may also occur with direct contact.[1][3] Therefore, stringent safety measures are paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
The following table summarizes the required personal protective equipment for handling this compound. Consistent and correct use of this equipment is mandatory to minimize exposure risks.
| PPE Category | Item | Specifications & Use |
| Respiratory Protection | NIOSH-approved dust/particulate respirator | Essential to prevent inhalation of aerosolized peptide powder. Required when handling the solid form.[1][3] |
| Eye Protection | Chemical splash goggles and face shield | To be worn when there is a potential for airborne particles or splashes.[1] |
| Hand Protection | Nitrile, neoprene, or PVC gloves | Provides a barrier against skin contact. Contaminated gloves must be disposed of properly after use.[1][3] |
| Body Protection | Long-sleeved lab coat and chemically impervious coveralls | To minimize bodily exposure to the peptide.[1] |
Operational Plan: A Step-by-Step Guide to Safe Handling
To ensure a safe workflow, from initial preparation to final disposal, the following procedural steps must be followed.
A comprehensive workflow for the safe handling of this compound is illustrated in the diagram below.
Caption: Workflow for Safe Handling of this compound.
Spill Management Protocol
In the event of a spill, immediate and decisive action is required to contain the material and protect personnel.
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the affected area and ensure the space is well-ventilated.[1]
-
Utilize Spill Kit: Use a spill kit containing absorbent materials to gently cover the spill, minimizing dust generation.[1]
-
Collect and Dispose: Carefully scoop the contained solid spill into a labeled, sealable container for hazardous waste disposal.[1]
-
Decontaminate: Clean the spill area thoroughly with an appropriate laboratory disinfectant.
Disposal Plan: Ensuring Environmental and Personnel Safety
All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes any unused peptide, contaminated gloves, weigh boats, and other disposable materials. These items must be collected in a clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed waste container. Do not pour down the drain.[3]
Disposal must be carried out in strict accordance with local, state, and federal regulations.[4] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
